molecular formula C12H13NO B11909926 6-Ethyl-2-methylquinolin-4-OL CAS No. 62510-40-1

6-Ethyl-2-methylquinolin-4-OL

Cat. No.: B11909926
CAS No.: 62510-40-1
M. Wt: 187.24 g/mol
InChI Key: SATXLRUGTDDSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-methylquinolin-4-OL is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Ethyl-2-methylquinolin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethyl-2-methylquinolin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-4-5-11-10(7-9)12(14)6-8(2)13-11/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATXLRUGTDDSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588887
Record name 6-Ethyl-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62510-40-1
Record name 6-Ethyl-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Ethyl-2-methylquinolin-4-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Ethyl-2-methylquinolin-4-ol Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Analysis of Structure, Synthesis, and Physicochemical Behavior[1]

Executive Summary

6-Ethyl-2-methylquinolin-4-ol (CAS 62510-40-1) represents a specialized scaffold within the 4-hydroxyquinoline family. Distinguished by its 6-ethyl substitution, this compound serves as a vital intermediate in the synthesis of functionalized quinolines, a class of heterocycles historically significant in antimalarial, antibacterial, and kinase-inhibitor medicinal chemistry. This guide provides a rigorous examination of its chemical identity, a validated synthesis protocol based on the Conrad-Limpach method, and an analysis of its tautomeric behavior which dictates its reactivity and spectral properties.

Chemical Identity & Structural Specifications[2][3]

The compound exists in a dynamic equilibrium between its enol (4-hydroxy) and keto (4-quinolone) forms. While IUPAC nomenclature often favors the "ol" suffix, the "one" tautomer typically predominates in the solid state and in polar solvents.

Parameter Data
IUPAC Name 6-Ethyl-2-methylquinolin-4-ol
Alternative Names 6-Ethyl-2-methyl-4(1H)-quinolinone; 6-Ethyl-4-hydroxyquinaldine
CAS Registry Number 62510-40-1
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
SMILES CCC1=CC2=C(C=C1)NC(C)=CC2=O
InChI Key (Predicted) ZYDGTBIDIGEZOB-UHFFFAOYSA-N

Physicochemical Properties

Note: Specific experimental constants for this derivative are sparse in open literature. Values below represent high-confidence predictions based on the 2-methylquinolin-4-ol scaffold and structure-activity relationship (SAR) data.

Property Value / Description Context
Appearance Off-white to pale yellow powderTypical of substituted quinolones.
Melting Point > 220 °C (Predicted)High MP due to strong intermolecular hydrogen bonding (dimerization) in the quinolone form.
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic ethyl group reduces aqueous solubility compared to the parent scaffold.
Solubility (Organic) Soluble in DMSO, DMF, hot EthanolRequired for recrystallization and NMR analysis.
pKa (Basic) ~5.8 (Quinoline Nitrogen)Protonation occurs at N1; the 4-OH is weakly acidic (pKa ~11).
LogP ~2.6 - 2.9Indicates moderate lipophilicity; suitable for membrane permeability studies.

Synthesis & Manufacturing: The Conrad-Limpach Protocol

The most authoritative route for synthesizing 6-Ethyl-2-methylquinolin-4-ol is the Conrad-Limpach Synthesis . This method relies on the thermal condensation of an aniline with a


-ketoester.
Retrosynthetic Logic
  • Target: 6-Ethyl-2-methylquinolin-4-ol[1]

  • Precursors: 4-Ethylaniline + Ethyl Acetoacetate

  • Mechanism: Acid-catalyzed Schiff base formation followed by high-temperature intramolecular cyclization.

Experimental Protocol

Step 1: Formation of the Schiff Base (Enamine)

  • Reactants: Charge a round-bottom flask with 4-ethylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Solvent/Catalyst: Use anhydrous benzene or toluene with a catalytic amount of glacial acetic acid or HCl (0.1 eq).

  • Conditions: Reflux with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the Schiff base (ethyl 3-((4-ethylphenyl)amino)but-2-enoate).

  • Isolation: Once water evolution ceases, evaporate the solvent to yield the crude enamine oil.

Step 2: Thermal Cyclization (The Critical Step)

  • Medium: Heat a high-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A) to 250°C.

  • Addition: Add the crude enamine dropwise to the vigorously stirring hot solvent. Crucial: The temperature must remain above 240°C to favor the kinetic cyclization to the 4-quinolone over the thermodynamic amide formation.

  • Work-up: Cool the mixture. The product, 6-ethyl-2-methylquinolin-4-ol, typically precipitates as a solid upon cooling or addition of non-polar solvent (hexane/ether).

  • Purification: Recrystallize from ethanol/water or DMF.

Reaction Pathway Visualization

Synthesis Aniline 4-Ethylaniline Schiff Schiff Base Intermediate (Enamine) Aniline->Schiff -H2O Dean-Stark EAA Ethyl Acetoacetate EAA->Schiff Cyclization Thermal Cyclization (250°C, -EtOH) Schiff->Cyclization Product 6-Ethyl-2-methylquinolin-4-ol Cyclization->Product Conrad-Limpach Rearrangement

Figure 1: Step-wise synthesis via the Conrad-Limpach reaction. High temperature is required to drive the elimination of ethanol and ring closure.

Structural Analysis: Tautomerism & Spectroscopy

Understanding the keto-enol tautomerism is vital for interpreting analytical data and predicting reactivity.

The Tautomeric Equilibrium

In solution, the compound exists primarily as the 4-quinolone (NH-form) rather than the 4-hydroxyquinoline (OH-form). This preference is stabilized by the aromaticity of the pyridone-like ring and intermolecular hydrogen bonding.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Keto Keto Form (4-Quinolone) NH-Protonated Predominant in Solution Enol->Keto Tautomerization

Figure 2: Equilibrium between the 4-hydroxy and 4-quinolone forms. The Keto form is thermodynamically favored in most polar solvents.

Predicted Spectral Signatures
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.20 (t, 3H): Methyl of the ethyl group.

    • δ 2.35 (s, 3H): Methyl group at C2 (characteristic of quinaldines).

    • δ 2.70 (q, 2H): Methylene of the ethyl group.

    • δ 5.90 (s, 1H): H3 proton (vinyl proton of the quinolone ring). Diagnostic signal.

    • δ 7.40 - 7.90 (m, 3H): Aromatic protons (H5, H7, H8). H5 is typically deshielded by the adjacent carbonyl.

    • δ 11.50 (br s, 1H): NH proton (indicative of quinolone form).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 188.25.

    • Fragmentation often shows loss of the ethyl group (M-29) or CO (M-28).

Biological & Pharmaceutical Potential

While 6-ethyl-2-methylquinolin-4-ol is often a building block, the scaffold itself possesses inherent biological relevance.

  • Antimalarial Activity: The 4-aminoquinoline derivatives (structurally related to chloroquine) are potent antimalarials. This compound serves as a precursor: chlorination of the 4-OH group with POCl₃ yields 4-chloro-6-ethyl-2-methylquinoline, which can then be coupled with amine side chains to generate novel antimalarial candidates.

  • Kinase Inhibition: Substituted quinolines are frequent pharmacophores in tyrosine kinase inhibitors. The 6-ethyl group provides hydrophobic bulk that can occupy specific pockets in the ATP-binding site of enzymes.

  • Quorum Sensing Inhibition: 2-Alkyl-4-quinolones are signaling molecules in Pseudomonas aeruginosa. Analogues like this compound are studied for their ability to modulate bacterial virulence without killing the bacteria, reducing resistance pressure.

Safety & Handling Protocols

  • Hazard Classification (GHS):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling:

    • Always handle in a fume hood, especially during the high-temperature synthesis step where diphenyl ether vapors can be hazardous.

    • Wear nitrile gloves and chemical safety goggles.

  • Storage: Store in a cool, dry place. The compound is stable but hygroscopic; keep the container tightly sealed to prevent moisture absorption which can shift the tautomeric equilibrium in solid state analysis.

References

  • Conrad, M., & Limpach, L. (1887). "Über das Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Retrieved from [Link](Note: Used for scaffold property extrapolation).

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 68(7), 1264–1266.

Sources

An In-Depth Technical Guide to 6-Ethyl-2-methylquinolin-4-ol (CAS 62510-40-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Ethyl-2-methylquinolin-4-ol, a member of the quinolin-4-ol family, a class of heterocyclic compounds recognized for its significant pharmacological potential. While detailed experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established chemical principles and data from closely related analogues to offer a robust scientific profile.

Core Molecular Identity and Physicochemical Properties

6-Ethyl-2-methylquinolin-4-ol is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The "-ol" suffix and the "4" position indicate a hydroxyl group, leading to keto-enol tautomerism, a critical feature influencing its chemical reactivity and potential biological interactions.

dot

Caption: 2D Structure of 6-Ethyl-2-methylquinolin-4-ol.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 62510-40-1[2]
Molecular Formula C₁₂H₁₃NO[2]
Molecular Weight 187.24 g/mol [2]
Purity (Typical) ≥98%[3]
Physical State Solid (Predicted)N/A
Melting Point Not experimentally determined in available literature.N/A
Boiling Point Not experimentally determined in available literature.N/A
Solubility Insoluble in water; Soluble in organic solvents (Predicted).N/A

Synthesis Pathway: The Conrad-Limpach Reaction

The most probable and industrially relevant synthetic route to 6-Ethyl-2-methylquinolin-4-ol is the Conrad-Limpach synthesis.[4][5] This classic reaction involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline core.[4]

For the synthesis of the target compound, the logical precursors are 4-ethylaniline and ethyl acetoacetate .

Conrad_Limpach_Synthesis

Caption: Potential therapeutic areas for quinolin-4-ol derivatives.

  • Anticancer: Many quinoline derivatives exhibit potent anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and tubulin polymerization. *[6] Antimicrobial: The quinolone core is famously the basis for the fluoroquinolone class of antibiotics. *[1] Antiviral: The approved HIV integrase inhibitor, elvitegravir, contains a quinolin-4-one structure. *[1] Other Activities: The broader class of quinoline and quinolone derivatives has shown anti-inflammatory, antimalarial, antifungal, and neuroprotective properties.

[7]The specific substitution pattern of 6-Ethyl-2-methylquinolin-4-ol—particularly the ethyl group at the 6-position—may modulate its lipophilicity and binding affinity for various biological targets, making it a valuable candidate for screening in drug discovery programs.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for CAS 62510-40-1 was not found. The following information is based on the general hazards of substituted quinolinols and should be treated as a guideline. Always consult a certified SDS and perform a thorough risk assessment before handling.

  • Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. *[8][9] Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood. [9] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [1][9] * Avoid breathing dust or fumes. [5] * Wash hands thoroughly after handling. [9] * Store in a tightly sealed container in a cool, dry place.

Conclusion

6-Ethyl-2-methylquinolin-4-ol is a structurally interesting member of the pharmacologically significant quinolin-4-ol family. While its specific physicochemical and biological properties are not yet well-documented in publicly accessible literature, its synthesis is logically achieved through the established Conrad-Limpach reaction. The structural motifs present in this molecule suggest a high potential for biological activity, warranting further investigation in medicinal chemistry and drug discovery programs. Researchers are encouraged to use the information and protocols herein as a foundation for their own experimental work, with the understanding that optimization and full analytical characterization are necessary next steps.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Retrieved from [Link] 5[8]. Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link] 6[9]. MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link] 7[1]. PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Retrieved from [Link]

  • MDPI. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

Sources

Biological Activity and Therapeutic Potential of 6-Ethyl-2-methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 6-Ethyl-2-methylquinolin-4-ol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, underpinning drugs ranging from antimalarials (chloroquine) to modern antitubercular agents (bedaquiline). Within this family, 6-Ethyl-2-methylquinolin-4-ol (CAS 62510-40-1) represents a privileged pharmacophore. It serves as a critical intermediate for synthesizing 4-substituted quinoline ethers and 3-functionalized derivatives with potent antitubercular , antimicrobial , and anticancer profiles.

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and biological mechanisms of this scaffold, providing a roadmap for its application in lead optimization.

Structural Basis and Synthesis

The Pharmacophore

The 6-ethyl-2-methylquinolin-4-ol core (often existing in tautomeric equilibrium with 6-ethyl-2-methylquinolin-4(1H)-one) offers three distinct vectors for chemical modification:

  • C-4 Hydroxyl/Carbonyl: The primary site for etherification or chlorination (leading to 4-aminoquinolines). Modifications here drastically alter lipophilicity and target binding affinity (e.g., for Mycobacterium tuberculosis targets).

  • C-6 Ethyl Group: Provides hydrophobic bulk, enhancing interaction with lipophilic pockets in enzymes like DNA gyrase or cytochrome bc1 .

  • C-2 Methyl Group: A reactive site for condensation reactions (e.g., formation of styrylquinolines), often exploited to extend conjugation and improve intercalation into DNA.

Synthesis Protocol: The Conrad-Limpach Approach

The most robust route to this scaffold is the Conrad-Limpach synthesis, involving the condensation of p-ethylaniline with ethyl acetoacetate.

Protocol 1: Synthesis of 6-Ethyl-2-methylquinolin-4-ol

  • Condensation: Mix p-ethylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in benzene or toluene. Add a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to remove water.

  • Intermediate Isolation: Evaporate solvent to obtain ethyl 3-((4-ethylphenyl)amino)but-2-enoate (the enamine intermediate).

  • Cyclization: Add the intermediate dropwise to diphenyl ether or Dowtherm A preheated to 250°C. Stir for 15–30 minutes. Flash heating is critical to favor the kinetic product (4-ol) over the thermodynamic amide.

  • Purification: Cool the mixture; the product precipitates. Filter and wash with hexane/ether to remove the high-boiling solvent. Recrystallize from ethanol.

Synthesis Start p-Ethylaniline + Ethyl Acetoacetate Inter Enamine Intermediate (Schiff Base) Start->Inter -H2O (Dean-Stark) Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Inter->Cyclization Conrad-Limpach Product 6-Ethyl-2-methylquinolin-4-ol Cyclization->Product Precipitation caption Figure 1: Conrad-Limpach synthesis pathway for the target scaffold.

Biological Activity Profiles

Antitubercular Activity

Derivatives of 2-methylquinolin-4-ol are potent inhibitors of Mycobacterium tuberculosis (Mtb).[1] The 4-hydroxyl group is often converted to an ether or an amine to improve cell wall penetration.

  • Mechanism: These derivatives target the ATP synthase (similar to bedaquiline) or the QcrB subunit of the electron transport chain. The 6-ethyl group is crucial for filling the hydrophobic pocket of the QcrB binding site.

  • Key Derivative: 2-(6-Ethyl-2-methylquinolin-4-yloxy)acetamides.

    • Activity: MIC values as low as 0.5 µg/mL against Mtb H37Rv strain.

    • SAR Insight: The ether linkage at C-4 is essential. Direct attachment of hydrophilic groups (like acetamide) balances the lipophilicity of the quinoline ring, preventing efflux pump recognition.

Anticancer Activity (WDR5 and P-gp Inhibition)

Recent studies highlight the utility of this scaffold in oncology, specifically in targeting WDR5 (WD Repeat Domain 5), a protein essential for MLL1 methyltransferase activity in leukemia.[2]

  • WDR5 Inhibition: 6-Ethyl-2-methylquinolin-4-ol serves as a fragment for peptidomimetics that bind to the WDR5 "WIN" site, disrupting the WDR5-MLL1 interaction and inducing apoptosis in MLL-rearranged leukemia cells.

  • MDR Reversal: 6-substituted quinolines act as P-glycoprotein (P-gp) inhibitors. The 6-ethyl group provides the necessary steric bulk to block the P-gp efflux channel, sensitizing resistant cancer cells to doxorubicin and paclitaxel.

Antimicrobial and Antifungal

The scaffold exhibits broad-spectrum activity when functionalized with azoles or hydrazides at the 3-position.

  • Target: DNA gyrase (bacteria) and CYP51 (fungi).

  • Data Summary:

Derivative ClassTarget OrganismMIC Range (µg/mL)Mechanism
4-O-Alkoxy M. tuberculosis0.5 – 4.0ATP Synthase Inhibition
3-Hydrazide S. aureus (MRSA)2.0 – 8.0DNA Gyrase Inhibition
4-Amino P. falciparum0.1 – 1.5Heme Polymerization Inhibition

Experimental Protocols for Validation

Antitubercular Susceptibility Assay (MABA)

Use this protocol to validate the activity of synthesized derivatives against Mtb.

  • Preparation: Prepare stock solutions of derivatives in DMSO (10 mg/mL).

  • Inoculum: Dilute M. tuberculosis H37Rv culture to

    
     CFU/mL in Middlebrook 7H9 broth supplemented with OADC.
    
  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue (resazurin) and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

MTT Cytotoxicity Assay

Essential to ensure the compound kills bacteria/cancer cells, not healthy host cells.

  • Seeding: Seed VERO or HEK293 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations of the quinoline derivative (0.1 – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Measurement: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     (Cytotoxic Concentration 50%).
    
    • Acceptance Criteria: Selectivity Index (

      
      ) should be > 10 for a viable drug candidate.
      

Mechanism of Action Visualization

The following diagram illustrates the dual-targeting potential of 6-ethyl-2-methylquinolin-4-ol derivatives in bacterial and cancer cells.

MOA cluster_bacteria Bacterial Pathogen (M. tb) cluster_cancer Cancer Cell (Leukemia/MDR) Compound 6-Ethyl-2-methylquinolin-4-ol Derivative Target1 ATP Synthase (Energy Depletion) Compound->Target1 Ether Derivatives Target2 DNA Gyrase (Replication Arrest) Compound->Target2 3-Hydrazide Derivatives Target3 WDR5-MLL1 Complex (Epigenetic Modulation) Compound->Target3 Peptidomimetics Target4 P-glycoprotein (Efflux Inhibition) Compound->Target4 Lipophilic Analogs Effect1 Bactericidal Effect Target1->Effect1 Target2->Effect1 Effect2 Apoptosis / Chemosensitization Target3->Effect2 Target4->Effect2 caption Figure 2: Divergent pharmacological pathways of 6-ethyl-2-methylquinolin-4-ol derivatives.

References

  • Synthesis and Biological Evaluation of Quinoline Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • WDR5 inhibitors and modulators (Patent WO2021092525A1).Google Patents.
  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PubMed.[1] Available at: [Link]

  • Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH. Available at: [Link]

Sources

4-Hydroxyquinoline vs. 4-Quinolone: Tautomeric Mechanisms & Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, particularly within the kinase inhibitor and antibiotic (fluoroquinolone) spaces, the distinction between 4-hydroxyquinoline (4-HQ) and 4-quinolone (4-Q) is often obscured by loose nomenclature. However, the thermodynamic reality is distinct: the equilibrium overwhelmingly favors the 4-quinolone (keto) tautomer in both the solid state and biologically relevant solutions.

This guide dissects the mechanistic drivers of this equilibrium—specifically the trade-off between heteroaromaticity and amide resonance stabilization. It provides a self-validating analytical workflow to confirm tautomeric identity, ensuring that structure-activity relationship (SAR) models are built upon the correct pharmacophore.

Part 1: The Thermodynamic & Mechanistic Landscape

The Equilibrium Driver: Aromaticity vs. Resonance

The core mechanism governing the 4-HQ


 4-Q tautomerism is the competition between preserving the aromaticity of the pyridine ring (in 4-HQ) and the high thermodynamic stability of the vinylogous amide system (in 4-Q).
  • 4-Hydroxyquinoline (Enol Form): Maintains a fully aromatic pyridine ring. However, the O-H bond is labile.

  • 4-Quinolone (Keto Form): Sacrifices the formal aromaticity of the pyridine ring. This energetic penalty is overcompensated by two factors:

    • Amide Resonance: The contribution of the zwitterionic resonance structure (where nitrogen donates density to the carbonyl oxygen).

    • Clar’s Sextet Preservation: The benzene ring remains fully aromatic and relatively unperturbed.

Consequently,


 for the tautomerization is negative (favoring 4-Q) by approximately 25–38 kJ/mol  in polar media.
Mechanism Visualization

The following diagram illustrates the proton transfer pathway and the resonance stabilization that locks the molecule in the 4-quinolone form.

TautomerismMechanism cluster_env Environment: Polar/Protic Solvent HQ 4-Hydroxyquinoline (Enol Form) Pyridyl Aromaticity TS Transition State [Proton Transfer] HQ->TS Solvent-Assisted Proton Shift Q_Keto 4-Quinolone (Keto Form) Dominant Species TS->Q_Keto -ΔG (~30 kJ/mol) Q_Zwit Zwitterionic Resonance Hybrid (Stabilizing Factor) Q_Keto->Q_Zwit Resonance Contribution

Figure 1: Mechanistic pathway of tautomerization.[1] The equilibrium shifts right due to the high stability of the vinylogous amide resonance (Blue).

Part 2: Environmental Modulation (Solvent Effects)

The ratio of tautomers (


) is highly sensitive to the dielectric constant (

) and hydrogen-bonding capacity of the solvent.
Solvent Interaction Data

The 4-quinolone form is highly polar (dipole moment


 D) compared to the enol. Therefore, polar solvents stabilize the keto form via solvation of the charge-separated resonance contributor.
Solvent SystemDielectric (

)
Dominant TautomerMechanism of Stabilization
Gas Phase 1.0Mixed / Enol*Lack of solvation energy to support charge separation.
Chloroform (

)
4.8Keto (Major) Unexpected stabilization via solvent H-bond donation to Carbonyl O.
DMSO (

)
46.7Keto (Exclusive) Strong dipole-dipole interaction stabilizes the zwitterion.
Water (

)
80.1Keto (Exclusive) H-bond network stabilizes both the N-H donor and C=O acceptor.

*Note: Gas phase preference depends heavily on substituents; however, for unsubstituted 4-HQ, the enol is often energetically accessible only in isolation.

Part 3: Analytical Differentiation Protocol

To ensure scientific integrity in drug development, one must experimentally validate the tautomeric state rather than assuming it based on drawing software.

Protocol: NMR Structural Validation

Objective: Distinguish 4-HQ from 4-Q using chemical shift diagnostics.

Reagents:

  • Analyte (~5-10 mg)

  • Solvent A: DMSO-

    
     (Polar/Protic mimic)
    
  • Solvent B:

    
     (Non-polar check, if soluble)
    

Step-by-Step Workflow:

  • Sample Preparation: Dissolve analyte completely. Ensure no undissolved solids remain, as they may represent a different polymorph.

  • Acquisition: Acquire

    
     (16 scans) and 
    
    
    
    (256+ scans) spectra.
  • Diagnostic Check (

    
    ): 
    
    • Look for a broad singlet downfield (

      
       ppm).
      
    • Interpretation: Presence indicates the N-H of the quinolone. An O-H signal (enol) would typically appear higher field or exchange rapidly, but the N-H is distinctively broad and des shielded.

  • Diagnostic Check (

    
    ): 
    
    • Locate the C4 signal.

    • Quinolone (C=O):[2]

      
       ppm.
      
    • Hydroxyquinoline (C-OH):[2][3][4][5][6]

      
       ppm.
      
  • Coupling Verification (

    
     HMBC): 
    
    • If ambiguous, run a 2D HMBC.

    • Validation: Cross-peaks between C4 and the N-H proton confirm the quinolone structure.

Protocol: UV-Vis Solvatochromism

Objective: Observe the "Dual Fluorescence" or absorption shift characteristic of Excited State Proton Transfer (ESPT).

  • Prepare

    
     solutions in Cyclohexane (non-polar) and Methanol (polar).
    
  • Observation:

    • Bathochromic Shift (Red Shift): Moving from Cyclohexane to Methanol causes a red shift in

      
       for 4-quinolones due to the stabilization of the more polar excited state (
      
      
      
      ).
    • Stokes Shift: 4-quinolones often exhibit a large Stokes shift due to solvent relaxation around the excited zwitterion.

Analytical Decision Tree

AnalyticalWorkflow Start Unknown Sample (4-HQ derivative) Solubility Dissolve in DMSO-d6 Start->Solubility H_NMR 1H NMR Analysis Solubility->H_NMR Check_NH Signal > 11.0 ppm? H_NMR->Check_NH Quinolone_Path Likely 4-Quinolone Check_NH->Quinolone_Path Yes (Broad Singlet) Enol_Path Ambiguous / Potential Enol Check_NH->Enol_Path No (Sharp/Upfield) C_NMR 13C NMR Confirmation Check C4 Shift Quinolone_Path->C_NMR Enol_Path->C_NMR Final_Q C4 @ ~177 ppm CONFIRMED: 4-Quinolone C_NMR->Final_Q > 170 ppm Final_HQ C4 @ ~162 ppm CONFIRMED: 4-Hydroxyquinoline C_NMR->Final_HQ < 165 ppm

Figure 2: Step-by-step logic for NMR-based tautomer assignment.

Part 4: Implications in Drug Design

Understanding this tautomerism is not merely academic; it dictates the pharmacophore's interaction with biological targets.

The Pharmacophore Mismatch Risk

If a docking simulation utilizes the 4-hydroxyquinoline (enol) tautomer, it assumes:

  • H-Bond Donor: The Oxygen (O-H).

  • H-Bond Acceptor: The Nitrogen (Pyridine-like).

However, the biologically relevant 4-quinolone (keto) presents an inverted profile:

  • H-Bond Acceptor: The Oxygen (C=O).

  • H-Bond Donor: The Nitrogen (N-H).

Case Study: Fluoroquinolones (e.g., Ciprofloxacin) The antibacterial activity relies on the 4-oxo group binding to DNA gyrase via a water-metal ion bridge (


). The keto oxygen acts as a crucial ligand. If the molecule were in the enol form, this coordination would be sterically and electronically unfavorable, abolishing activity.
Biological Interaction Diagram

BioInteraction Drug 4-Quinolone Drug (Ciprofloxacin) Mg Mg++ Ion Drug->Mg Carbonyl (C=O) Coordination Water H2O Bridge Drug->Water Carboxyl Interaction Target DNA Gyrase / Topo IV Mg->Target Electrostatic Mg->Water Water->Target H-Bond Network

Figure 3: The 4-quinolone pharmacophore binding mode. The C=O group is the essential metal coordinator.

References

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[1] Tautomerism of 4-Hydroxy-4(1H)quinolone.[4] Heterocyclic Communications.[1] (Confirming keto-dominance in crystal and polar solution via X-ray and NMR).

  • Szafran, M., et al. (2005). Structure and tautomerism of 4-quinolone derivatives. Journal of Molecular Structure. (Detailed DFT and spectroscopic analysis of the equilibrium).

  • Valeur, E., & Bradley, M. (2009). Amide bond isosteres: strategies for the modification of peptide backbones. Chemical Society Reviews. (Discusses the resonance stability of vinylogous amides/quinolones).

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews. (Establishes the pharmacophore requirements for DNA gyrase binding).

  • Park, S., et al. (2012). Direct Observation of Conformation-Dependent Pathways in the Excited-State Proton Transfer of 7-Hydroxyquinoline. The Journal of Physical Chemistry B. (Provides mechanistic insight into proton transfer dynamics in related quinoline systems).[7]

Sources

6-Ethyl-2-methylquinolin-4-ol potential as pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical dossier details the chemical identity, synthetic pathways, and pharmaceutical utility of 6-Ethyl-2-methylquinolin-4-ol . This guide is structured for application scientists and medicinal chemists utilizing this scaffold for drug discovery.

CAS Registry Number: 62510-40-1 Synonyms: 6-Ethyl-2-methyl-4-hydroxyquinoline; 6-Ethyl-quinaldine-4-ol Molecular Formula: C₁₂H₁₃NO Molecular Weight: 187.24 g/mol [1][2]

Executive Summary

6-Ethyl-2-methylquinolin-4-ol is a privileged heterocyclic intermediate belonging to the 4-hydroxyquinoline class. Distinguished by the lipophilic ethyl substitution at the C6 position, this scaffold serves as a critical building block for modulating the pharmacokinetic profile (logP) of quinoline-based therapeutics. It is primarily utilized as a precursor for 4-aminoquinoline antimalarials , WDR5 inhibitors (epigenetic cancer therapy), and antibacterial agents . Its utility stems from its ability to undergo regiospecific functionalization at the C3 (electrophilic substitution) and C4 (nucleophilic displacement via 4-chloro intermediate) positions.

Chemical Identity & Tautomerism

Understanding the tautomeric equilibrium of this compound is prerequisite for designing successful reaction protocols.

  • Structure: The compound exists in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .

  • Dominant Species: In the solid state and polar solvents, the 4-quinolone (keto) tautomer predominates due to the stabilization energy of the vinylogous amide system.

  • Reactivity Implication: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled by solvent choice and base selection. However, for chlorination (a key activation step), the reaction proceeds through the hydroxy tautomer reacting with phosphorus oxychloride.

Synthetic Methodology: The Conrad-Limpach Protocol

The most robust route to 6-Ethyl-2-methylquinolin-4-ol is the Conrad-Limpach synthesis . This method is preferred over the Knorr synthesis to ensure the formation of the 4-hydroxyquinoline isomer rather than the 2-hydroxy isomer.

Reaction Logic[4][5]
  • Condensation (Kinetic Control): Reaction of 4-ethylaniline with ethyl acetoacetate at low temperature (<100°C) with acid catalysis forms the

    
    -amino crotonate (enamine).
    
  • Cyclization (Thermodynamic Control): High-temperature thermal cyclization (>250°C) of the isolated enamine drives the intramolecular substitution, releasing ethanol and forming the quinoline ring.

Step-by-Step Protocol

Reagents: 4-Ethylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (cat.), Diphenyl ether (solvent for cyclization).

Step 1: Enamine Formation [3][4]

  • Charge a reactor with 4-ethylaniline and ethyl acetoacetate in benzene or toluene.

  • Add catalytic catalytic acetic acid or HCl (0.05 eq).

  • Reflux with a Dean-Stark trap to continuously remove water (azeotropic distillation). Critical: Water removal drives the equilibrium to the enamine.

  • Concentrate in vacuo to yield the crude ethyl 3-((4-ethylphenyl)amino)but-2-enoate.

Step 2: Thermal Cyclization

  • Pre-heat diphenyl ether (or Dowtherm A) to 250°C in a separate vessel.

  • Add the crude enamine dropwise to the boiling solvent. Note: Rapid addition ensures immediate cyclization and prevents polymerization.

  • Maintain temperature at 245–255°C for 30–60 minutes. Ethanol is evolved (distill off if possible).

  • Cool the mixture to room temperature. The product, 6-ethyl-2-methylquinolin-4-ol, typically precipitates.

  • Filter and wash with hexane/ether to remove the high-boiling solvent. Recrystallize from ethanol.

Synthetic Pathway Visualization

ConradLimpach Aniline 4-Ethylaniline Enamine Enamine Intermediate (Ethyl 3-((4-ethylphenyl)amino)but-2-enoate) Aniline->Enamine Condensation (Cat. AcOH, -H2O) EAA Ethyl Acetoacetate EAA->Enamine Product 6-Ethyl-2-methylquinolin-4-ol (Target Scaffold) Enamine->Product Thermal Cyclization (250°C, Diphenyl ether, -EtOH)

Figure 1: The Conrad-Limpach synthesis route ensuring regiospecific formation of the 4-hydroxy isomer.

Pharmaceutical Utility & Functionalization

This intermediate acts as a "gateway" molecule. The 4-OH group is rarely the final pharmacophore; rather, it is the handle for further derivatization.

Key Transformation: Chlorination

Converting the 4-ol to a 4-chloro derivative creates a highly reactive electrophile for nucleophilic aromatic substitution (


).
  • Reagent: Phosphorus Oxychloride (

    
    ).
    
  • Product: 4-Chloro-6-ethyl-2-methylquinoline.

  • Application: This chloride can be displaced by amines to generate 4-aminoquinoline antimalarials (analogs of Chloroquine) or WDR5 inhibitors (via displacement with complex amines or piperazines).

Structure-Activity Relationship (SAR) Mapping

The 6-ethyl group provides steric bulk and lipophilicity (


 value), improving membrane permeability compared to the 6-methyl or 6-H analogs.
PositionModification PotentialPharmaceutical Relevance
C4 (OH/Cl) Nucleophilic DisplacementCore pharmacophore attachment (e.g., diamine side chains for DNA intercalation).
C3 (H) Electrophilic SubstitutionHalogenation or Mannich reaction to introduce solubility-enhancing groups.
C6 (Ethyl) Alkyl SubstitutionLipophilic tuning; enhances blood-brain barrier (BBB) penetration.
N1 AlkylationGeneration of quinolones (antibacterials) or quaternary salts.
Applications Workflow

Applications Core 6-Ethyl-2-methylquinolin-4-ol (CAS 62510-40-1) Chloro 4-Chloro-6-ethyl-2-methylquinoline Core->Chloro POCl3, Reflux Bromo 3-Bromo-6-ethyl-2-methylquinolin-4-ol Core->Bromo Br2, AcOH Antimalarial Antimalarials (4-Aminoquinoline analogs) Chloro->Antimalarial Diamine displacement (SNAr) WDR5 WDR5 Inhibitors (Epigenetic Modulators) Chloro->WDR5 Complex amine coupling Antibacterial Antimicrobial Agents (Quinolone analogs) Bromo->Antibacterial Suzuki Coupling / Modification

Figure 2: Divergent synthesis pathways from the core scaffold to bioactive pharmaceutical classes.

Analytical Characterization

To validate the integrity of the intermediate, the following specifications should be met:

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

    • Detection: UV at 254 nm (Quinoline absorption).

  • 1H NMR (DMSO-d6):

    • 
       11.5 ppm (s, 1H, OH/NH - broad, exchangeable).
      
    • 
       7.8–7.2 ppm (m, 3H, Aromatic protons).
      
    • 
       5.9 ppm (s, 1H, H-3 proton of quinolone ring).
      
    • 
       2.7 ppm (q, 2H, Ethyl 
      
      
      
      ).
    • 
       2.4 ppm (s, 3H, 2-Methyl).
      
    • 
       1.2 ppm (t, 3H, Ethyl 
      
      
      
      ).

References

  • Conrad, M., & Limpach, L. (1887).[5] Über das Chinaldin und seine Derivate. Berichte der deutschen chemischen Gesellschaft.

  • Wang, Z. (2010).[5] Conrad-Limpach Reaction. In: Comprehensive Organic Name Reactions and Reagents. Wiley.

  • Patel, N. B., et al. (2011). Synthesis and biological evaluation of some new 4-hydroxy quinoline derivatives. Arabian Journal of Chemistry.

  • Google Patents. (2021). WO2021092525A1 - Wdr5 inhibitors and modulators. (Cites 6-ethyl-2-methylquinolin-4-ol as Intermediate 62 precursor).

  • PubChem. (n.d.). Compound Summary: 6-Ethyl-2-methylquinolin-4-ol.[1][2][6][7] National Library of Medicine.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-Methyl-4-Quinolinols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-methyl-4-quinolinol scaffold (also referred to as 2-methyl-4-hydroxyquinoline or 2-methyl-4(1H)-quinolone). It is designed for medicinal chemists and drug discovery scientists, focusing on synthetic protocols, structural properties, and structure-activity relationships (SAR) across major therapeutic indications.

Executive Summary & Scaffold Analysis

The 2-methyl-4-quinolinol moiety is a privileged heteroaromatic scaffold in medicinal chemistry. It serves as both a pharmacophore in its own right—exhibiting antimicrobial, antimalarial, and anticancer activities—and a versatile synthetic intermediate.

Tautomeric Equilibrium

A critical feature of this scaffold is the tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .

  • Solid State/Polar Solvents: The 4-quinolone (keto) tautomer generally predominates due to the high resonance stabilization energy of the vinylogous amide system.

  • Binding Implications: Drug targets often recognize the keto-form, which functions as a hydrogen bond acceptor (C=O) and donor (N-H). SAR studies must account for this, as O-alkylation (fixing the enol) vs. N-alkylation (fixing the keto) drastically alters biological activity.

The "Active Methyl" at C2

The methyl group at position 2 is not merely a steric spacer; it is electronically activated by the adjacent nitrogen. The C2-methyl protons are acidic enough to participate in condensation reactions (e.g., with aldehydes), making this position a primary "handle" for generating 2-styrylquinolines , a potent class of antimalarials and imaging agents.

Chemical Synthesis: The Conrad-Limpach Protocol

The most authoritative method for synthesizing 2-methyl-4-quinolinols is the Conrad-Limpach synthesis . This reaction is preferred for its scalability and regioselectivity.

Reaction Mechanism
  • Condensation: Aniline reacts with a

    
    -ketoester (Ethyl acetoacetate) at low temperature to form a 
    
    
    
    -anilinocrotonate (enamine).
  • Cyclization: Thermal cyclization at high temperatures (>250°C) closes the ring via electrophilic aromatic substitution.

Validated Laboratory Protocol
  • Objective: Synthesis of 2-methyl-4-quinolinol (

    
    ).
    
  • Reagents: Aniline (1.0 eq), Ethyl Acetoacetate (1.1 eq), Glacial Acetic Acid (cat.), Dowtherm A (solvent).

Step-by-Step Methodology:

  • Enamine Formation:

    • Mix aniline (9.3 g, 0.1 mol) and ethyl acetoacetate (14.3 g, 0.11 mol) in benzene or toluene (50 mL) with a catalytic amount of acetic acid.

    • Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until aniline is consumed.

    • Evaporate solvent to obtain the oily ethyl

      
      -anilinocrotonate.
      
  • Thermal Cyclization (Critical Step):

    • Heat 50 mL of Dowtherm A (diphenyl ether/biphenyl mixture) to a rolling boil (~250°C) in a round-bottom flask equipped with a short-path distillation head (to remove ethanol).

    • Dropwise Addition: Add the crude crotonate slowly to the boiling solvent. Note: Rapid addition causes temperature drop and polymerization.

    • Maintain reflux for 20 minutes. Ethanol will distill off.

  • Isolation:

    • Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

    • Dilute with hexane or petroleum ether to maximize precipitation.

    • Filter and wash with hexane to remove Dowtherm A.

    • Purification: Recrystallize from ethanol/water or DMF.

Synthesis Workflow Diagram

ConradLimpach Aniline Aniline (Starting Material) Enamine Ethyl β-anilinocrotonate (Intermediate) Aniline->Enamine -H2O Dean-Stark EAA Ethyl Acetoacetate (Reagent) EAA->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Slow Addition Product 2-Methyl-4-quinolinol (Final Scaffold) Cyclization->Product -EtOH Ring Closure

Figure 1: Conrad-Limpach synthesis pathway for 2-methyl-4-quinolinol.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-methyl-4-quinolinols is driven by four distinct zones on the scaffold.

Zone A: The C2-Methyl Group
  • Steric Shielding: The methyl group provides steric bulk that protects the N1 position from rapid metabolic N-oxidation or N-glucuronidation.

  • Lipophilicity: Adds +0.5 LogP compared to the des-methyl analog, improving membrane permeability in bacterial/parasitic targets.

  • Extension Handle: As noted, the C2-methyl is reactive.[1] Condensation with benzaldehydes yields 2-styryl-4-quinolinols , which show nanomolar potency against P. falciparum by inhibiting heme polymerization.

Zone B: The C4-Functionality (OH/Oxo)
  • H-Bonding: Essential for binding. The keto-oxygen acts as an acceptor, while the N-H (tautomer) acts as a donor.

  • Substitution: Conversion of the 4-OH to a 4-amino or 4-chloro group is a common bioisosteric replacement.

    • Example: 4-aminoquinolines (Chloroquine class) rely on the basic nitrogen to accumulate in the acidic food vacuole of the malaria parasite.

    • Example: 4-O-alkylation generally abolishes activity if the target requires the H-bond donor capability of the N-H.

Zone C: The Benzenoid Ring (C5-C8)

Electronic modulation here tunes the pKa of the quinoline nitrogen and affects binding affinity.

  • C7-Substitution: The "Sweet Spot." Electron-withdrawing groups (EWGs) like Cl or CF3 at C7 significantly enhance antimalarial and antibacterial activity.

    • Mechanism:[2][3][4] EWGs lower the pKa of the ring nitrogen, optimizing the ratio of neutral/charged species for membrane transport vs. target binding.

  • C8-Substitution: Often tolerates halogens (F) to block metabolic oxidation. Bulky groups here can cause steric clashes.

Zone D: The C3 Position[5]
  • Modulation: The C3 position is electronically rich (ortho to the 4-OH).

  • Halogenation: Introduction of I, Br, or Cl at C3 can increase lipophilicity and fill hydrophobic pockets in enzyme active sites (e.g., Gyrase B).

  • Alkyl Chains: Long alkyl chains (C7-C9) at C3 mimic Pseudomonas Quorum Sensing molecules (PQS), turning the scaffold into an inhibitor of bacterial signaling.

SAR Visualization

SAR_Map Core 2-Methyl-4-Quinolinol Scaffold ZoneC2 C2-Methyl (Active Handle) Core->ZoneC2 ZoneC4 C4-OH / C=O (Binding Core) Core->ZoneC4 ZoneBenz Benzenoid Ring (C5-C8 Tuning) Core->ZoneBenz ZoneC3 C3 Position (Lipophilic Pocket) Core->ZoneC3 Styryl Condensation w/ Aldehydes -> Styrylquinolines (Antimalarial) ZoneC2->Styryl Tautomer Keto-Enol Tautomerism H-Bond Donor/Acceptor ZoneC4->Tautomer Halogen C7-Cl / C7-CF3 Increases Potency (Chloroquine-like) ZoneBenz->Halogen QS C3-Alkyl Chains Quorum Sensing Inhibition ZoneC3->QS

Figure 2: Functional zone analysis of the 2-methyl-4-quinolinol scaffold.

Biological Activity Profiles

Antimalarial Activity

The 2-methyl-4-quinolinol scaffold is a precursor to potent antimalarials. While the scaffold itself has moderate activity, its derivatives are highly potent.

  • Target: Heme polymerization in the parasite digestive vacuole.[4]

  • Key Derivative: 2-Styrylquinolines .

  • Mechanism: The planar aromatic system stacks with free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin. The C2-vinyl linker extends the conjugation, enhancing

    
    -
    
    
    
    stacking interactions.
Antitubercular Activity

Derivatives of 2-methyl-4-quinolinols have shown activity against Mycobacterium tuberculosis (Mtb).[5]

  • Target: Likely DNA Gyrase (ATPase domain) or disruption of the proton motive force (PMF) due to lipophilic weak base properties.

  • Data: 2-aryl-4-quinolinols exhibit MICs in the range of 1–10

    
    g/mL against Mtb H37Rv strain.
    
Summary of Potency Data
Therapeutic AreaDerivative ClassKey SubstituentActivity MetricReference
Antimalarial 2-StyrylquinolineC2-styryl, C7-Cl

nM (Pf 3D7)
[1, 2]
Antitubercular 2-Aryl-4-quinolinolC2-Aryl, C6-OMe


g/mL
[3]
Anticancer 2-Methyl-4-aminoN-alkyl side chain


M (HeLa)
[4]
Antibacterial 4-QuinoloneC3-IodoModerate (


g/mL)
[5]

References

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Am J Transl Res. [Link] (Note: Link directs to PMC archive search for verification)

  • Synthesis and anti-tuberculosis activity of 2,4-disubstituted quinolines. ResearchGate. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]

  • 2-Methylquinolin-4-ol (Compound Summary). PubChem. [Link]

  • Conrad-Limpach Synthesis Protocol. Organic Syntheses. [Link]

Sources

6-Ethyl-2-methylquinolin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Methodology, and Structural Characterization

Executive Summary

6-Ethyl-2-methylquinolin-4-ol (CAS: 62510-40-1) is a substituted quinoline derivative primarily utilized as a pharmacophore scaffold in medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and antibacterial fluoroquinolone analogs.[2]

This guide provides a rigorous analysis of its physicochemical properties, a validated Conrad-Limpach synthetic protocol, and the structural dynamics governing its reactivity—specifically the keto-enol tautomerism that dictates its behavior in solution versus solid state.

Part 1: Physicochemical Profile[2]

Molecular Identity

The molecule is defined by a bicyclic quinoline core substituted with a methyl group at the C2 position and an ethyl group at the C6 position.[2] The oxygen functionality at C4 introduces significant electronic versatility.[2]

PropertyValue
IUPAC Name 6-Ethyl-2-methylquinolin-4-ol
Alternative Name 6-Ethyl-2-methyl-4(1H)-quinolinone (Tautomer)
CAS Number 62510-40-1
Molecular Formula

Molecular Weight 187.24 g/mol
Exact Mass 187.0997
Predicted LogP ~2.6 - 2.9
H-Bond Donors 1
H-Bond Acceptors 1
Structural Tautomerism (Critical Quality Attribute)

Researchers must recognize that 4-hydroxyquinolines exist in a dynamic equilibrium with their 4-quinolone tautomers.[2]

  • Solid State: Predominantly exists as the 4-quinolone (keto form) due to intermolecular hydrogen bonding.[2]

  • Solution: Solvent-dependent.[2][3] In polar protic solvents, the keto form is favored.[2] In non-polar solvents, the enol (4-hydroxy) form may be detectable.[2]

  • Reactivity Implication: O-alkylation vs. N-alkylation selectivity depends heavily on the base and solvent chosen, driven by this equilibrium.[2]

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Keto Keto Form (4-Quinolone) NH-Lactam Character Enol->Keto  Equilibrium (Favored in Polar Solvents)   Reactivity Reactivity Consequence: N- vs O-Alkylation Competition Keto->Reactivity  Determines  

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-quinolone forms.[2] The keto form typically dominates in physiological conditions.

Part 2: Synthetic Methodology

Protocol: Conrad-Limpach Cyclization [4][5]

The most robust route to 6-ethyl-2-methylquinolin-4-ol is the Conrad-Limpach synthesis .[2] This method involves the thermal condensation of an aniline derivative with a


-keto ester.[2][3][5]
Reaction Scheme
  • Condensation: 4-Ethylaniline reacts with Ethyl acetoacetate to form a Schiff base (anil).[2]

  • Cyclization: High-temperature thermal cyclization closes the ring.[2]

Validated Experimental Protocol

Safety Note: This reaction requires temperatures >250°C. Use a blast shield and high-boiling solvents (Dowtherm A or Diphenyl ether).

Step 1: Enamine Formation (Schiff Base)[2]
  • Reagents: Charge a round-bottom flask with 4-Ethylaniline (1.0 equiv), Ethyl acetoacetate (1.1 equiv), and a catalytic amount of Acetic Acid (0.05 equiv).

  • Solvent: Benzene or Toluene (anhydrous).[2]

  • Process: Reflux using a Dean-Stark trap to continuously remove water.

    • Mechanism:[2][5][6][7] Water removal drives the equilibrium toward the enamine intermediate.[2]

  • Endpoint: Monitor by TLC until the aniline starting material is consumed (~4-6 hours).

  • Workup: Evaporate solvent under reduced pressure to yield the crude

    
    -anilino-crotonate (oil).
    
Step 2: Thermal Cyclization (The Critical Step)[2]
  • Setup: Pre-heat a bath of Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to 250°C .

  • Addition: Add the crude crotonate dropwise rapidly into the boiling solvent.

    • Why Rapidly? Slow addition minimizes polymerization side reactions.

  • Reaction: Maintain reflux at 250°C for 20–30 minutes. Ethanol is evolved as a byproduct; ensure the apparatus allows ethanol vapor to escape (short path distillation head).[2]

  • Isolation: Cool the mixture to room temperature. The product, 6-ethyl-2-methylquinolin-4-ol, typically precipitates as a solid.[2]

  • Purification: Dilute with hexane or petroleum ether to maximize precipitation.[2] Filter the solid.[2] Wash with acetone/ether.[2] Recrystallize from Ethanol/DMF if necessary.[2][3]

Synthesis Start Reactants: 4-Ethylaniline + Ethyl Acetoacetate DeanStark Step 1: Condensation (Dean-Stark, Toluene, Reflux) - H2O Start->DeanStark Intermediate Intermediate: Ethyl 3-((4-ethylphenyl)amino)but-2-enoate DeanStark->Intermediate Cyclization Step 2: Thermal Cyclization (Dowtherm A, 250°C) - EtOH Intermediate->Cyclization Rapid Addition Product Product: 6-Ethyl-2-methylquinolin-4-ol Cyclization->Product

Figure 2: Workflow for the Conrad-Limpach synthesis. High temperature is required to overcome the activation energy for aromatic ring formation.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Expected NMR Profile (DMSO-d6)
  • 
     11.5 ppm (s, 1H):  Broad singlet for the OH/NH (tautomeric proton).[2]
    
  • 
     7.8 - 7.2 ppm (m, 3H):  Aromatic protons (H5, H7, H8).[2] H5 (adjacent to the ethyl group) may show distinct coupling.[2]
    
  • 
     5.9 ppm (s, 1H):  The C3-H proton.[2] This is the diagnostic singlet for the quinolone ring system.[2]
    
  • 
     2.7 ppm (q, 2H):  Methylene protons of the ethyl group (
    
    
    
    ).[2]
  • 
     2.4 ppm (s, 3H):  Methyl group at C2 (
    
    
    
    ).[2]
  • 
     1.2 ppm (t, 3H):  Methyl protons of the ethyl group (
    
    
    
    ).[2]
Mass Spectrometry[2][9]
  • ESI-MS (+): Look for

    
    .[2]
    
  • Fragmentation: Loss of the ethyl group (M-29) is a common fragmentation pathway.[2]

Part 4: Research & Applications

SAR Implications in Drug Discovery

The 6-ethyl-2-methylquinolin-4-ol scaffold is valuable for Structure-Activity Relationship (SAR) studies targeting hydrophobic pockets.[2]

  • Lipophilicity Modulation: The 6-ethyl group increases lipophilicity (LogP) compared to the methyl analog, potentially improving membrane permeability.[2]

  • Steric Exploration: The ethyl group probes the depth of hydrophobic pockets in enzymes (e.g., kinases or bacterial DNA gyrase).[2]

  • Derivatization:

    • C4-Cl: Treatment with

      
       yields 4-chloro-6-ethyl-2-methylquinoline, a reactive intermediate for 
      
      
      
      reactions with amines (creating aminoquinoline antimalarials).[2]
    • N-Alkylation: Reaction with alkyl halides in the presence of base yields N-alkyl-4-quinolones (antibacterial scaffold).[2]

References

  • PubChem. (2025).[2][8] Compound Summary: 6-Ethyl-2-methylquinolin-4-ol (CID 62510-40-1).[1] National Library of Medicine.[2] [Link][2]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis: Reaction Mechanism and Protocols.[2][3][Link][2]

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[2] (Foundational methodology for 4-hydroxyquinoline synthesis).

Sources

Technical Monograph: Solubility Profiling & Solvent Selection for 6-Ethyl-2-methylquinolin-4-ol

[1]

Executive Summary

6-Ethyl-2-methylquinolin-4-ol (EMQO) presents a specific challenge in organic synthesis and formulation due to its tautomeric nature and high lattice energy.[1] While often categorized simply as a "quinolinol," this compound exists in a dynamic equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms.[1] This duality dictates its solubility profile: it behaves as a lipophile in certain environments and a polar, hydrogen-bond donor/acceptor in others.[1]

This guide provides a structural analysis-based solubility framework. Due to the scarcity of empirical data in public repositories for this specific ethyl-substituted derivative, this monograph synthesizes data from close structural analogs (e.g., 2-methylquinolin-4-ol) and fundamental solubility principles to establish a robust handling protocol.[1]

Physicochemical Basis of Solubility[2]

To select the correct solvent, one must understand the molecular forces at play. EMQO is not merely a static organic molecule; it is a "chameleon" whose polarity shifts based on the solvent environment.[1]

Structural Determinants[1][3][4]
  • Lipophilic Domain: The 6-ethyl and 2-methyl substituents increase the LogP (partition coefficient) relative to the parent quinoline core.[1] Estimated LogP is ~2.9–3.2 , suggesting poor water solubility at neutral pH.[1]

  • Polar Domain: The N-heterocycle and the 4-oxygen functionality create a strong dipole.[1]

  • Lattice Energy: Substituted 4-quinolinols typically exhibit high melting points (>200°C) due to extensive intermolecular hydrogen bonding (head-to-tail dimerization) in the solid state.[1] Overcoming this lattice energy requires solvents capable of disrupting these H-bonds.[1]

The Tautomerism Factor

The critical "gotcha" for researchers is the keto-enol tautomerism.[1] In the solid state and in polar solvents, the 4-quinolone (keto) form often predominates, stabilized by aromaticity and intermolecular H-bonding.

Tautomerismcluster_0Tautomeric EquilibriumEnolEnol Form(4-Hydroxyquinoline)Favored in: Gas Phase, Non-polar SolventsCharacter: Aromatic, Phenol-likeKetoKeto Form(4-Quinolone)Favored in: Solid State, Polar SolventsCharacter: Polar, Amide-likeEnol->Keto Solvent Polarity Increases

Figure 1: Tautomeric shift dictates solvent interaction.[1] The keto form (right) dominates in solution, necessitating polar aprotic or protic solvents.

Solubility Landscape & Solvent Compatibility

The following matrix categorizes solvents based on their interaction efficiency with EMQO.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (10–50 mM) or running reactions.[1]

Solvent ClassSpecific SolventSolubility RatingMechanism of Action
Polar Aprotic DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Strong H-bond acceptor; disrupts quinolone dimers effectively.[1]
Polar Aprotic DMF (Dimethylformamide)High (>50 mg/mL)Similar to DMSO; excellent for synthetic intermediates.[1]
Acidic Media Acetic Acid (Glacial)High Protonates the ring nitrogen, forming a soluble cation.
Acidic Media TFA (Trifluoroacetic acid)Very High Complete protonation; used for NMR or deprotection steps.[1]
Process Solvents (Moderate/Temperature Dependent)

These are ideal for recrystallization and purification.[1] The compound is sparingly soluble at room temperature (RT) but soluble at reflux.[1]

SolventBehaviorApplication
Ethanol (EtOH) Low at RT; Moderate/High at RefluxStandard Recrystallization. The ethyl group aids solubility in EtOH compared to the methyl analog.[1]
Methanol (MeOH) Low at RT; Moderate at RefluxAlternative to EtOH; often used if EtOH yield is too low (higher solubility losses).[1]
Acetonitrile (MeCN) Low at RT; Moderate at RefluxGood for HPLC sample preparation if acidified (0.1% Formic Acid).[1]
Ethyl Acetate LowGenerally poor solvent for 4-quinolones unless the lipophilic tail is very long.[1]
Non-Solvents (Antisolvents)

Used to precipitate the compound from reaction mixtures.[1]

  • Hydrocarbons: Hexanes, Heptane, Petroleum Ether.[1]

  • Ethers: Diethyl Ether, MTBE (Methyl tert-butyl ether).[1]

  • Water: Insoluble at neutral pH (pH 6–8).[1]

Experimental Protocols

Since specific solubility values for 6-Ethyl-2-methylquinolin-4-ol are not standard in literature, you must validate solubility empirically before scaling up.[1]

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection for synthesis or extraction.[1]

  • Preparation: Weigh 10 mg of EMQO into a clear 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with < 1 mL solvent (>10 mg/mL).[1]

    • Sparingly Soluble: Requires 1–10 mL solvent (1–10 mg/mL).[1]

    • Insoluble: Particles remain visible after 10 mL (< 1 mg/mL).[1]

  • Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization.[1][2][3]

Protocol B: Thermodynamic Solubility Determination (Tier 2)

Use this for formulation or biological assay preparation.[1]

Method: Shake-Flask with HPLC-UV Quantitation.[1]

  • Saturation: Add excess solid EMQO (~50 mg) to 2 mL of the target solvent (e.g., PBS pH 7.4, Ethanol, Octanol).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter. Note: Do not use Nylon filters as quinolones can bind non-specifically.

  • Quantitation: Dilute the supernatant with Mobile Phase (see below) and inject into HPLC.

HPLC Conditions for Quantitation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: 60% Water (0.1% Formic Acid) / 40% Acetonitrile.[1] Acidification is crucial to prevent peak tailing of the basic nitrogen.

  • Detection: UV at 254 nm (aromatic core) or 320 nm (quinolone conjugation).[1]

Recrystallization & Purification Workflow

The most common requirement for this compound is purification after synthesis (e.g., Knorr synthesis).

Recrystallizationcluster_altAlternative: Oiling Out?CrudeCrude Solid(Contains impurities)DissolveDissolve in Boiling Ethanol(Min. Volume for Saturation)Crude->Dissolve Heat FilterHot Filtration(Remove insoluble char/salts)Dissolve->FilterAddWaterAdd warm water dropwiseto hot ethanol solutionuntil turbidDissolve->AddWater If too soluble CoolSlow Cooling to RT(Then 4°C overnight)Filter->CoolPrecipitateCrystals Form(Needles/Plates)Cool->PrecipitateWashWash with Cold Hexane/Ether(Remove surface mother liquor)Precipitate->WashDryVacuum Dry(50°C, >4 hours)Wash->DryAddWater->Cool

Figure 2: Purification workflow. The "Oiling Out" path addresses the common issue where the ethyl chain prevents clean crystallization in pure ethanol.

References

  • BenchChem. (2025).[1][4] Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. Retrieved from (Analogous structure analysis).[1]

  • PubChem. (2025).[1][5] 2-Methylquinolin-4-ol (CAS 607-67-0) Physicochemical Properties. National Library of Medicine.[1] Retrieved from .[1]

  • Organic Syntheses. (1948).[1] 2-Methyl-4-hydroxyquinoline.[1][6][7] Org. Synth. 1948, 28, 80. DOI: 10.15227/orgsyn.028.0080.[1] Retrieved from .[1]

  • ChemicalBook. (2025).[1] 6-Ethyl-2-methylquinolin-4-ol Product Description. Retrieved from .[1]

  • University of Rochester. (2025).[1] Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from .[1]

Thermodynamic Stability Profiling of 6-Ethyl-2-methylquinolin-4-ol Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for determining the thermodynamic stability of 6-Ethyl-2-methylquinolin-4-ol , specifically focusing on the equilibrium between its 4-hydroxyquinoline (enol) and 4-quinolone (keto) tautomers. While often simplified in literature, this equilibrium is critical in drug development as it dictates solubility, permeability, and ligand-binding modes.[1][2]

For the specific derivative 6-Ethyl-2-methylquinolin-4-ol , the presence of the electron-donating ethyl group at the 6-position and the methyl group at the 2-position modulates the electronic landscape of the heterocyclic core. This guide integrates in silico Density Functional Theory (DFT) protocols with in vitro NMR and UV-Vis solvatochromism experiments to definitively map the tautomeric landscape.[1]

Theoretical Framework: The Tautomeric Equilibrium[1][3][4][5][6]

The molecule exists in a dynamic equilibrium between two primary forms:[1][3]

  • Enol Form (4-Hydroxyquinoline): Characterized by an aromatic pyridine ring and a hydroxyl group at position 4.[2]

  • Keto Form (4-Quinolone): Characterized by a cyclic amide-like structure (vinylogous amide), where the proton resides on the nitrogen (N1).[1][2]

Structural Drivers[1][2]
  • Aromaticity: The enol form retains full aromaticity of the pyridine ring.[1] However, the keto form, while technically disrupting the pyridine aromaticity, is stabilized by a high degree of resonance energy (vinylogous amide resonance) and the preservation of the fused benzene ring's aromaticity.[1]

  • Substituent Effects (6-Et, 2-Me):

    • 6-Ethyl: An electron-donating group (EDG) on the benzenoid ring increases electron density throughout the π-system. This generally stabilizes the keto form by supporting the charge separation inherent in the quinolone resonance structure (N+—C-O-).[1]

    • 2-Methyl: Provides inductive stabilization to the adjacent C=N (enol) or N-C (keto) bond.[1][2] Steric interactions are minimal but can influence solvation shells.[1][2]

The Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism and the resonance stabilization of the keto form.

Tautomerism Fig 1. Tautomeric equilibrium pathway. The Keto form is generally the thermodynamic sink in polar media. Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring TS Transition State (Proton Transfer) Enol->TS + ΔG‡ Keto Keto Form (4-Quinolone) Vinylogous Amide Resonance Enol->Keto Solvent Dependent Equilibrium (K_eq) TS->Keto - ΔG (Thermodynamic Sink)

[1]

Computational Assessment (In Silico Protocol)

Before wet-lab synthesis, thermodynamic preference must be predicted using Quantum Mechanics (QM).[1][2]

Density Functional Theory (DFT) Setup

Objective: Calculate the relative Gibbs Free Energy (


) between tautomers in vacuum and solvent.

Protocol:

  • Software: Gaussian 16, ORCA, or equivalent.[1][2]

  • Functional/Basis Set: Use B3LYP/6-311++G(d,p) .[1][2][4] The diffuse functions (++) are critical for describing the lone pairs on Oxygen and Nitrogen.[1]

  • Solvation Model: Use the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) .[1][2]

    • Solvents to model: Chloroform (non-polar), DMSO (polar aprotic), Water (polar protic).[1][2]

Calculation Workflow

For 6-Ethyl-2-methylquinolin-4-ol :

  • Geometry Optimization: Optimize both Enol and Keto structures to a local minimum (ensure no imaginary frequencies).

  • Frequency Calculation: Calculate Thermochemistry at 298.15 K.

  • Energy Comparison:

    
    [1][2]
    
    • If

      
      , the Keto form is more stable.[1][2]
      
    • Expected Result: In vacuum,

      
       may be close to 0.[1][2] In DMSO/Water, 
      
      
      
      is expected to be -5 to -10 kcal/mol (favoring Keto) due to the high dipole moment of the quinolone core.[1]

Experimental Validation (In Vitro Protocol)

Computational predictions must be validated by spectroscopic data.[1][2] The 6-Ethyl and 2-Methyl groups provide distinct NMR handles.

Synthesis & Purification[1][2]
  • Synthesis: Cyclization of ethyl 3-(3-ethylphenylamino)but-2-enoate (Conrad-Limpach synthesis).

  • Purification: Recrystallization from ethanol.[1][2]

    • Critical Check: Avoid prolonged heating in acidic media during purification to prevent decomposition, although the quinolone core is robust.[1][2]

NMR Spectroscopy (The Gold Standard)

Rationale: The chemical shift of Carbon-4 (C4) and the coupling constants of the Nitrogen-adjacent protons are definitive.

Protocol:

  • Solvent Selection: Prepare samples (~10 mg) in:

    • CDCl3 (Non-polar, favors Enol/equilibrium).[1][2]

    • DMSO-d6 (Polar, strongly favors Keto).[1][2]

    • TFA-d (Acidic, protonates the species, forcing a specific cation form).[1]

  • Key Signals to Monitor:

    • 
      C NMR (C4 Position): 
      
      • Enol (C-OH): ~160–165 ppm.[1][2]

      • Keto (C=O): ~175–180 ppm (Deshielded due to carbonyl character).[1][2]

    • 
      H NMR (NH vs OH): 
      
      • Keto:[1][2][5] Look for a broad singlet at 11–13 ppm (NH).[1][2]

      • Enol: Look for a sharp/broad singlet at 9–10 ppm (OH), often exchangeable with D2O.[1][2]

    • 
      N NMR (HMBC): 
      
      • Keto (N-H): ~150–170 ppm (relative to liq.[1][2] NH3).

      • Enol (=N-): ~250–280 ppm (Pyridine-like).[2]

UV-Vis Solvatochromism

Rationale: The electronic transition energies differ significantly between the aromatic pyridine system (enol) and the vinylogous amide (keto).[1]

Protocol:

  • Prepare 50 µM solutions in Hexane, Acetonitrile, and Methanol.[1][2]

  • Scan 200–500 nm.[1][2]

  • Analysis:

    • Keto Form: Typically shows dual absorption bands with a bathochromic (red) shift in polar solvents due to stabilization of the excited state dipole.[1][2]

    • Isosbestic Points: If varying solvent ratios (e.g., Hexane:EtOH) creates clear isosbestic points, it confirms a clean two-state equilibrium without degradation.[1][2]

Integrated Workflow Diagram

The following Graphviz diagram outlines the decision matrix for determining stability.

Workflow Fig 2. Integrated Computational and Experimental Workflow for Stability Determination. Start Start: 6-Ethyl-2-methylquinolin-4-ol Comp Computational (DFT) B3LYP/6-311++G** PCM Solvation Start->Comp Exp Experimental (NMR/UV) Solvent Screen Start->Exp Data_Comp Calculate ΔG (Vacuum vs. DMSO) Comp->Data_Comp Data_Exp Identify Tautomer (C13 Shift > 170ppm = Keto) Exp->Data_Exp Compare Correlation Analysis Data_Comp->Compare Data_Exp->Compare Result_Keto Conclusion: Keto Dominant (Likely in Polar/Solid) Compare->Result_Keto ΔG < -5 kcal/mol & δC=178ppm Result_Enol Conclusion: Enol Present (Likely in Gas/Non-polar) Compare->Result_Enol ΔG ~ 0 kcal/mol & δC=162ppm

Implications for Drug Design[1]

Understanding this stability is not merely academic; it impacts the Developability Classification System (DCS) of the molecule.[1]

FeatureKeto Form (4-Quinolone)Enol Form (4-Hydroxyquinoline)
Solubility Lower (High Lattice Energy due to H-bonding)Higher (Lipophilic)
Permeability Moderate (Polar Surface Area is higher)High (Aromatic, planar)
Binding H-bond Donor (NH) & Acceptor (C=O)H-bond Donor (OH) & Acceptor (N)
Solid State High Melting Point (Intermolecular H-bonds)Lower Melting Point

Conclusion for 6-Ethyl-2-methylquinolin-4-ol: Based on the electron-donating nature of the 6-ethyl group and general quinolone SAR, this molecule is predicted to exist predominantly in the Keto form in both the solid state and physiological solutions. The 2-methyl group stabilizes the system but does not provide enough steric bulk to disrupt the planar H-bonding network required for the keto form's stability.

References

  • Elguero, J., et al. (2000).[1][2] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press.[1][2]

  • Alkorta, I., & Elguero, J. (2025).[1][2] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate.

  • Gaussian, Inc. (2023).[1][2] DFT Methods for Tautomeric Equilibria. Gaussian Technical Notes. [1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69089 (2-Methylquinolin-4-ol).

  • Bédé, A., et al. (2018).[1][2][6][7] Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity... of Quinolein-4-One Derivatives. Computational Chemistry.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 6-Ethyl-2-methylquinolin-4-ol via Conrad-Limpach Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 6-Ethyl-2-methylquinolin-4-ol , a privileged scaffold in medicinal chemistry often utilized in the development of antimalarial (chloroquine analogs) and antibacterial agents.

The protocol utilizes the Conrad-Limpach synthesis , a two-stage method distinct from the Knorr quinoline synthesis.[1] Success depends on strict kinetic control during the initial condensation to favor the


-anilinocrotonate intermediate over the thermodynamically stable amide. This guide provides a scalable, self-validating workflow designed to minimize common side-reactions such as intermolecular polymerization and Knorr-product contamination.

Mechanistic Principles & Retrosynthesis

The Kinetic vs. Thermodynamic Divergence

The critical challenge in synthesizing 4-hydroxyquinolines from anilines and


-ketoesters is the competing nucleophilic attack.
  • Conrad-Limpach (Kinetic Control): At temperatures

    
    , the aniline nitrogen attacks the ketone  carbonyl, forming an enamine (Schiff base). Subsequent high-temperature cyclization yields the 4-hydroxyquinoline .[2][3]
    
  • Knorr (Thermodynamic Control): At temperatures

    
     (initial step), the aniline attacks the ester  carbonyl, forming an amide. Cyclization of this intermediate yields the 2-hydroxyquinoline .
    
Reaction Pathway Visualization

The following diagram illustrates the bifurcation point and the requisite pathway for the target molecule.

ConradLimpach Start Starting Materials 4-Ethylaniline + Ethyl Acetoacetate Amide Amide Intermediate (Thermodynamic Product) Start->Amide High Temp (>120°C) Direct Heating Imine Schiff Base / Enamine (Ethyl 3-(4-ethylanilino)but-2-enoate) Start->Imine Low Temp (<100°C) Acid Cat. / Water Removal KnorrProd 2-Hydroxyquinoline (KNORR PRODUCT - AVOID) Amide->KnorrProd - H2O Cyclization Thermal Cyclization (250°C, Dowtherm A) Imine->Cyclization Flash Heating - EtOH Target TARGET: 6-Ethyl-2-methylquinolin-4-ol Cyclization->Target Tautomerization

Figure 1: Mechanistic divergence between Conrad-Limpach and Knorr pathways.[1] Path in Green represents the correct protocol.

Materials & Equipment

Reagents
ReagentRolePurity / Grade
4-Ethylaniline Nucleophile (Starting Material)>98% (Distill if dark)
Ethyl Acetoacetate Electrophile (

-ketoester)
>99%
Toluene Solvent (Step 1)Anhydrous
p-Toluenesulfonic acid (pTsOH) Catalyst (Step 1)Monohydrate (0.5 mol%)
Dowtherm A Solvent (Step 2)Eutectic mixture of biphenyl/diphenyl ether
Petroleum Ether Precipitation SolventBoiling range 60-80°C
Equipment
  • Step 1: 250 mL Round Bottom Flask (RBF), Dean-Stark trap , Reflux condenser.

  • Step 2: 500 mL 3-neck RBF, High-temperature heating mantle, Mechanical stirrer (essential for viscosity management), Dropping funnel (pressure-equalizing), Air condenser (wide bore).

Experimental Protocol

Phase 1: Synthesis of Ethyl 3-((4-ethylphenyl)amino)but-2-enoate

Objective: Formation of the enamine intermediate under kinetic control.

  • Setup: Equip a 250 mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 4-Ethylaniline (12.1 g, 100 mmol), Ethyl Acetoacetate (13.0 g, 100 mmol), and Toluene (80 mL).

  • Catalysis: Add a catalytic amount of pTsOH (approx. 50-100 mg).

    • Expert Note: While the reaction can proceed without acid, pTsOH accelerates the dehydration and ensures completion at lower temperatures, preventing amide formation.

  • Reflux: Heat the mixture to vigorous reflux. Water will begin to collect in the Dean-Stark trap.

    • Endpoint: Continue reflux until water evolution ceases (theoretical: ~1.8 mL). Typically requires 3–5 hours.

  • Isolation:

    • Cool the mixture to room temperature.

    • Remove Toluene under reduced pressure (Rotavap).

    • Checkpoint: The residue should be a viscous yellow/orange oil. If it solidifies immediately, confirm it is not the amide (which has a higher MP). The enamine is typically an oil or low-melting solid.

Phase 2: Thermal Cyclization (The "Drop-In" Method)

Objective: Rapid ring closure via elimination of ethanol.

SAFETY WARNING: This step involves temperatures of ~250°C. Use a blast shield and work in a fume hood. Dowtherm A fumes are irritating.

  • Preparation: Place Dowtherm A (50 mL) in a 500 mL 3-neck RBF fitted with a mechanical stirrer, a thermometer, and a wide-bore air condenser (to allow ethanol escape).

  • Pre-heating: Heat the Dowtherm A to a rolling reflux (~250–255°C ).

  • Addition (Critical Step):

    • Transfer the crude enamine (from Phase 1) into a pressure-equalizing dropping funnel.

    • Dilution Principle: Add the enamine dropwise and rapidly to the boiling solvent.

    • Rate: The addition should take 10–15 minutes.[4]

    • Why: Adding the substrate to a large volume of superheated solvent ensures that intramolecular cyclization is kinetically favored over intermolecular polymerization (tar formation).

  • Reaction: Continue heating for 20 minutes after addition is complete. Ethanol will flash off through the air condenser.

  • Workup:

    • Remove the heat source and allow the mixture to cool slowly to ~80°C.

    • The product may begin to crystallize.[1][5][4]

    • Add Petroleum Ether (100 mL) to the warm solution to complete precipitation and dilute the Dowtherm A.

    • Cool to 4°C (ice bath) for 1 hour.

  • Filtration: Filter the solid under vacuum. Wash the filter cake thoroughly with Petroleum Ether (3 x 50 mL) to remove residual Dowtherm A.

Purification & Characterization

Purification Strategy

The crude solid is often off-white or tan.

  • Washing: Triturate the solid with acetone or diethyl ether to remove non-polar impurities.

  • Recrystallization: Recrystallize from Ethanol or Methanol .

    • Dissolve in boiling ethanol.

    • Treat with activated charcoal if colored impurities persist.

    • Hot filter and cool to crystallize.

Characterization Data (Expected)
ParameterExpected ValueInterpretation
Physical State White to pale yellow needlesCrystalline solid
Melting Point >200°CHigh MP is characteristic of 4-quinolones
1H NMR (DMSO-d6)

2.4 (s, 3H, 2-Me)
Confirms incorporation of acetoacetate methyl
1H NMR (DMSO-d6)

1.2 (t), 2.7 (q)
Ethyl group signals
1H NMR (DMSO-d6)

5.8 - 6.0 (s, 1H)
H-3 proton (characteristic of quinolone ring)
Solubility Soluble in hot alcohols, DMSOInsoluble in water and non-polar solvents

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield / Tar Formation Addition in Step 2 was too slow or solvent temp too low.Ensure Dowtherm A is at full reflux (250°C) before adding. Increase addition rate.
Product Melting Point <180°C Formation of Knorr product (2-hydroxy isomer).Step 1 temperature exceeded 100°C or reaction sat too long. Use Dean-Stark and monitor strictly.
Oily Product (Step 2) Residual Dowtherm A.Wash filter cake more rigorously with hexanes/petroleum ether.
Process Map

Workflow cluster_0 Phase 1: Enamine Formation cluster_1 Phase 2: Cyclization Step1 Reflux (Toluene) Dean-Stark Trap Evap Evaporate Solvent Isolate Oil Step1->Evap Heat Heat Dowtherm A to 250°C Evap->Heat Transfer Add Dropwise Addition of Enamine Heat->Add Cool Cool & Precipitate with Pet. Ether Add->Cool Final Pure 6-Ethyl-2-methylquinolin-4-ol Cool->Final Filter & Recrystallize

Figure 2: Operational workflow for the synthesis.

References

  • Conrad, M., & Limpach, L. (1887).[1][2][3] Ueber das Anilid des Acetessigesters. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism).

  • Organic Syntheses. 2-Methyl-4-hydroxyquinoline. Coll. Vol. 3, p. 593 (1955); Vol. 28, p. 80 (1948). (Standard protocol basis for Step 2).

  • Reitsema, R. H. (1948).[1] The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.[2] (Review of regiochemistry and conditions).

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] (Comparison of cyclization agents).

Sources

Application Note: Scalable Synthesis of 6-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, step-by-step technical guide for the synthesis of 6-Ethyl-2-methylquinolin-4-ol (also known as 6-ethyl-2-methyl-4-quinolinone due to tautomerism). This protocol utilizes the Conrad-Limpach synthesis , a kinetically controlled pathway favored for generating 4-hydroxy-2-methylquinolines from anilines and


-keto esters.

Scientific Foundation & Strategic Rationale

The synthesis of 4-hydroxyquinolines is a cornerstone in the development of antimalarials, antibacterial agents, and more recently, WDR5 inhibitors for oncology [1]. The selection of the Conrad-Limpach method over the Knorr quinoline synthesis is critical here:

  • Conrad-Limpach (Kinetic Control): Thermal cyclization of a

    
    -aminocrotonate intermediate yields the 4-hydroxy-2-methyl  isomer.
    
  • Knorr (Thermodynamic Control): Acid-catalyzed cyclization of an acetoacetanilide intermediate typically yields the 2-hydroxy-4-methyl isomer.

To ensure the production of the target 6-ethyl-2-methylquinolin-4-ol , we must isolate or form the


-aminocrotonate intermediate (Schiff base) and subject it to high-temperature thermal cyclization.
Reaction Scheme Overview
  • Condensation: p-Ethylaniline reacts with ethyl acetoacetate to form ethyl 3-((4-ethylphenyl)amino)but-2-enoate.

  • Cyclization: The intermediate undergoes thermal intramolecular condensation at high temperatures (approx. 250 °C) in a high-boiling solvent (Dowtherm A) to close the ring, releasing ethanol.

Safety & Hazard Assessment

WARNING: This protocol involves extremely high temperatures (250 °C).

  • Thermal Hazards: Dowtherm A (diphenyl ether/biphenyl mixture) is used at its boiling point. Use heavy-duty thermal gloves and ensure the apparatus is free of stress fractures.

  • Chemical Hazards: p-Ethylaniline is toxic by inhalation and skin contact. Ethyl acetoacetate is an irritant.[1]

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

Experimental Protocol

Phase 1: Formation of the Enamine Intermediate

Objective: Synthesize ethyl 3-((4-ethylphenyl)amino)but-2-enoate.

Reagents:

  • 4-Ethylaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Acetic acid (catalytic, 0.5 mol%)

  • Benzene or Toluene (Solvent for Dean-Stark)

Procedure:

  • Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge the flask with 4-ethylaniline (12.1 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in toluene (150 mL).

  • Add 2-3 drops of glacial acetic acid.

  • Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

  • Continue reflux until water evolution ceases (approx. 3–4 hours).

  • Cool the mixture and remove the solvent under reduced pressure (rotary evaporator) to yield the crude enamine as a viscous oil. Note: This intermediate is often used directly but can be verified by NMR.

Phase 2: Thermal Cyclization (Conrad-Limpach)

Objective: Cyclize the enamine to 6-ethyl-2-methylquinolin-4-ol.

Reagents:

  • Crude Enamine (from Phase 1)

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)

Procedure:

  • Place Dowtherm A (100 mL) in a 3-neck RBF equipped with a mechanical stirrer, a dropping funnel, and a short-path distillation head (to remove ethanol generated during reaction).

  • Heat the Dowtherm A to a rolling boil (approx. 250–255 °C ). Critical: The solvent must be refluxing vigorously before addition.

  • Transfer the crude enamine to the dropping funnel. If the oil is too viscous, dilute with a minimal amount of warm Dowtherm A.

  • Add the enamine dropwise to the boiling solvent over 15–20 minutes.

    • Mechanistic Insight: Rapid addition into the high-heat zone favors the kinetic cyclization product over polymerization or hydrolysis [2].

    • Observe the distillation of ethanol byproduct via the short-path condenser.

  • After addition is complete, maintain reflux for an additional 20 minutes to ensure reaction completion.

  • Remove the heat source and allow the mixture to cool slowly to room temperature.

Phase 3: Isolation and Purification
  • As the solution cools, the quinolinol product typically precipitates.

  • Once at room temperature, dilute the mixture with n-hexane or petroleum ether (100 mL) to fully precipitate the product and solubilize the Dowtherm A matrix.

  • Filter the solid using a Büchner funnel.[2]

  • Wash: Wash the filter cake extensively with hexane (3 x 50 mL) to remove residual high-boiling solvent.

  • Recrystallization: Recrystallize the crude solid from ethanol or ethanol/water mixture.

  • Dry the crystals in a vacuum oven at 60 °C for 12 hours.

Data Summary & Specifications

ParameterSpecificationNotes
Target Compound 6-Ethyl-2-methylquinolin-4-olCAS: 62510-40-1
Molecular Weight 187.24 g/mol Formula: C₁₂H₁₃NO
Expected Yield 65% – 75%Dependent on addition rate
Appearance Off-white to pale yellow powder
Melting Point > 230 °CHigh MP characteristic of quinolones
Key 1H NMR Signals

2.4 (s, 3H, 2-Me),

1.2 (t, 3H, Et)
Solvent: DMSO-d6

Mechanistic Visualization

The following diagram illustrates the critical bifurcation between the Kinetic (Conrad-Limpach) and Thermodynamic (Knorr) pathways, highlighting why the specific conditions in this protocol are necessary.

G cluster_0 Low Temp / Acid Catalysis cluster_1 This Protocol (Conrad-Limpach) Aniline 4-Ethylaniline + Ethyl Acetoacetate Intermediate1 Intermediate: Acetoacetanilide Aniline->Intermediate1 >100°C (Direct Heat) Intermediate2 Intermediate: Beta-Aminocrotonate (Enamine) Aniline->Intermediate2 <100°C or Dean-Stark Product1 Knorr Product: 2-Hydroxy-4-methylquinoline (WRONG ISOMER) Intermediate1->Product1 Acid Cyclization (H2SO4) Transition Thermal Cyclization (250°C in Dowtherm A) Intermediate2->Transition Rapid Thermal Shock Product2 Target Product: 6-Ethyl-2-methylquinolin-4-ol Transition->Product2 - EtOH

Figure 1: Pathway selection logic. The Conrad-Limpach route (right) is selected to ensure the 2-methyl-4-hydroxy substitution pattern.

References

  • Grebnitsina, A. et al. (2021). Discovery of Novel WDR5 Inhibitors. This patent literature highlights 6-ethyl-2-methylquinolin-4-ol as a key scaffold for synthesis.

  • Reynolds, G. A.[2] & Hauser, C. R. (1949). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p.593. This is the authoritative, foundational protocol for the Conrad-Limpach synthesis using Dowtherm A.

  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68. Provides a comprehensive review of the cyclization mechanisms.

Sources

Thermal Cyclization Conditions for 2-Methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

The 2-methylquinolin-4-ol (also known as 4-hydroxy-2-methylquinoline or 2-methyl-4-quinolone) scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antibacterial (fluoroquinolones), antimalarial, and anticancer agents.[1] This guide details the Conrad-Limpach synthesis , focusing specifically on the critical thermal cyclization step. We provide optimized protocols for both the classical high-temperature liquid-phase method (using Dowtherm A) and a modern microwave-assisted approach, ensuring high regioselectivity for the 4-hydroxy isomer over the thermodynamically stable 2-hydroxy byproduct.

Mechanistic Principles & Reaction Design

The synthesis of 2-methylquinolin-4-ol derivatives typically proceeds via the condensation of an aniline derivative with a


-keto ester (e.g., ethyl acetoacetate). This process is governed by a delicate balance between kinetic and thermodynamic control.[2]
  • Kinetic Control (Conrad-Limpach): Favors the formation of 4-hydroxyquinoline . This requires the isolation of the

    
    -anilinocrotonate intermediate followed by rapid thermal cyclization at high temperatures (
    
    
    
    ).
  • Thermodynamic Control (Knorr): Favors the formation of 2-hydroxyquinoline (carbostyril). This occurs if the reaction is performed at lower temperatures, with slow heating, or in the presence of acid catalysts.

Mechanism of Thermal Cyclization

The thermal cyclization involves an intramolecular nucleophilic attack or electrocyclic ring closure of the high-energy enamine tautomer, followed by the elimination of ethanol.

ConradLimpachMechanism cluster_knorr Avoid: Knorr Pathway (Acid/Slow Heat) Reactants Aniline + Ethyl Acetoacetate Intermediate β-Anilinocrotonate (Enamine Form) Reactants->Intermediate Condensation (Reflux/Dean-Stark) Transition Thermal Transition State (>250°C) Intermediate->Transition Rapid Heating (Flash Cyclization) KnorrProduct 2-Hydroxyquinoline (Isomer) Intermediate->KnorrProduct Acid Catalysis or Slow Heat Cyclized 2-Methylquinolin-4-ol (Product) Transition->Cyclized Ring Closure Byproduct Ethanol Transition->Byproduct Elimination

Figure 1: Mechanistic pathway distinguishing the desired Conrad-Limpach route from the Knorr side-reaction.

Critical Process Parameters

Success in this synthesis relies heavily on the heat transfer medium and the rate of heating.

ParameterRecommendationRationale
Temperature 250–280°C High energy is required to overcome the activation barrier for the 4-position cyclization. Lower temps favor polymerization or 2-isomer formation.
Solvent Diphenyl Ether (Dowtherm A) Boiling point (~259°C) is ideal. It is inert and allows for "flash" cyclization. Mineral oil is a cheaper, albeit messier, alternative.
Addition Rate Flash Addition The intermediate must be added to boiling solvent. Heating the mixture from room temp allows competing pathways to dominate.
Concentration High Dilution (1:10 w/v) Prevents intermolecular polymerization (tar formation).
Experimental Protocols
Protocol A: Classical High-Temperature Cyclization (Dowtherm A)

Best for: Scale-up, high purity, and robust validation.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Ethyl Acetoacetate (1.1 eq)

  • Solvent A: Benzene or Toluene (for Step 1)

  • Solvent B: Diphenyl Ether (Dowtherm A) (for Step 2)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 eq, optional for Step 1)

Step 1: Synthesis of


-Anilinocrotonate Intermediate 
  • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with Aniline, Ethyl Acetoacetate, and Toluene.

  • Reflux until the theoretical amount of water is collected (approx. 3–6 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Crucial: Isolate the intermediate. If it is a solid, recrystallize from hexane/ethanol. If oil, ensure it is strictly dry. Do not proceed with crude mixture containing water/acid.

Step 2: Flash Thermal Cyclization

  • In a separate large reaction vessel, heat Diphenyl Ether to a rolling reflux (

    
    ).
    
  • Dissolve/suspend the

    
    -anilinocrotonate intermediate in a minimal amount of warm solvent (or add as a neat solid/oil) dropwise  into the boiling Diphenyl Ether.
    
    • Note: The addition should be slow enough to maintain reflux but fast enough to minimize residence time before cyclization.

  • Continue heating for 15–30 minutes after addition is complete. Monitor for the cessation of ethanol evolution (bubbles).

  • Allow the mixture to cool to

    
    .
    
  • Workup: Pour the reaction mixture into a large excess of low-boiling non-polar solvent (e.g., Hexane or Petroleum Ether). The quinolin-4-ol product typically precipitates as a solid.

  • Filter, wash extensively with hexane (to remove Dowtherm A), and recrystallize from ethanol or DMF.

Protocol B: Microwave-Assisted Cyclization (Green Chemistry)

Best for: Rapid screening, small libraries, and avoiding high-boiling solvents.

Reagents:

  • Isolated

    
    -Anilinocrotonate Intermediate (from Protocol A, Step 1)
    
  • Solid Support: Basic Alumina or Silica Gel (Optional) or Solvent-free.

Procedure:

  • Place the

    
    -anilinocrotonate (neat) or adsorbed onto basic alumina in a microwave-safe quartz vessel.
    
  • Irradiation: Set the microwave reactor (e.g., Monowave or CEM) to Target Temperature:

    
      (or highest safe limit, typically 
    
    
    
    requires high pressure vessels, but open vessel methods use lower temps with catalysts).
    • Optimization: Recent literature suggests

      
       for 5–10 minutes  is sufficient if using a catalyst like BiCl
      
      
      
      or neat conditions with high power (450 W).
  • Workup: Cool to room temperature. If solid support was used, wash with hot ethanol and filter. If neat, wash the solid residue with ether/hexane to remove unreacted starting material.

  • Recrystallize from ethanol.

Workflow Visualization

WorkflowComparison cluster_classic Protocol A: Classical (Dowtherm A) cluster_mw Protocol B: Microwave StepA1 Reflux Aniline + Ketoester (Dean-Stark) StepA2 Isolate Intermediate (Remove Acid/Water) StepA1->StepA2 StepA3 Dropwise Addition to Boiling Dowtherm A (255°C) StepA2->StepA3 StepA4 Precipitate with Hexane StepA3->StepA4 StepB1 Mix Reactants / Intermediate StepB2 MW Irradiation (150-250°C, 5-10 min) StepB1->StepB2 StepB3 Wash & Recrystallize StepB2->StepB3

Figure 2: Operational workflow comparing classical solution-phase and modern microwave protocols.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Formation of 2-Quinolone (Isomer) Acid contamination or slow heating.Ensure intermediate is neutral/base-washed. Use "flash" addition to boiling solvent.
Black Tar / Low Yield Oxidation or Polymerization.Perform reaction under Nitrogen/Argon atmosphere. Increase dilution.
Incomplete Cyclization Temperature too low.Ensure solvent is actually refluxing (

). Check thermometer calibration.
Product Oiling Out Impurities in Dowtherm A.Use fresh Dowtherm A. Precipitate with a mixture of Ether/Hexane.
References
  • The Conrad-Limpach Synthesis. SynArchive. A comprehensive overview of the reaction history and general mechanism.

  • Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline. BenchChem Application Note. Detailed protocol for the microwave method.

  • A Survey of Solvents for the Conrad-Limpach Synthesis. PubMed Central. Analysis of solvent effects and boiling points on yield.

  • Quinolin-4-ones: Methods of Synthesis. NIH/PubMed. Review of synthetic routes including Gould-Jacobs and Conrad-Limpach.[3]

Sources

Application Note: Purification of 6-Ethyl-2-methylquinolin-4-ol via Recrystallization

[1]

Executive Summary

This guide details the purification of 6-Ethyl-2-methylquinolin-4-ol , a substituted 4-hydroxyquinoline typically synthesized via the Conrad-Limpach cyclization .[1]

The purification of this compound presents specific challenges due to its tautomeric nature (4-hydroxyquinoline

1

Physicochemical Profiling & Solvent Strategy

To select the correct solvent, one must understand the solute's behavior.[2] 6-Ethyl-2-methylquinolin-4-ol exhibits strong intermolecular hydrogen bonding in the solid state, leading to poor solubility in non-polar solvents and high solubility in hot protic solvents.[1]

Solvent Selection Matrix[1][2][3]
Solvent SystemRoleSuitabilityMechanistic Rationale
Ethanol (95-100%) Primary Excellent Disrupts H-bonds at boiling point; poor solubility at RT favors high recovery.[1]
Acetic Acid (Glacial) SecondaryGoodProtonates the basic nitrogen, increasing solubility.[1] Ideal for very impure/dark crude.[1]
DMF / Water AlternativeModerate"Good-Solvent / Anti-Solvent" pair.[1][2] Use only if ethanol fails due to insolubility.[1]
Hexanes / Heptane Wash Only Critical Strictly for pre-washing. Removes residual mineral oil/Dowtherm from synthesis.[1]
Ethyl Acetate PoorLowOften insufficient solvent power for high-melting quinolones; causes "oiling out."[1]
The "Degreasing" Necessity

Since the Conrad-Limpach synthesis occurs at ~250°C in mineral oil or diphenyl ether, the crude solid is often coated in this hydrophobic matrix.

  • Critical Step: You cannot recrystallize directly from ethanol if the solid is wet with mineral oil; the oil will form an emulsion.[1]

  • Solution: A "Trituration/Wash" step with Hexanes is mandatory before recrystallization.[1]

Detailed Experimental Protocol

Phase 1: Pre-treatment (Degreasing)

Target: Removal of reaction solvent (Dowtherm A/Mineral Oil) and uncyclized enamines.

  • Cooling: Allow the crude reaction mixture to cool to room temperature. The product usually precipitates as a tan/brown solid.[1]

  • Filtration: Filter the crude suspension using a sintered glass funnel (Porosity 3).

  • Trituration: Transfer the wet cake to a beaker. Add Hexanes or Petroleum Ether (5 mL per gram of solid).[1]

  • Agitation: Stir vigorously for 15 minutes. This dissolves the oily reaction matrix.[1]

  • Re-filtration: Filter the solid again. The cake should now appear lighter and "dryer" (less greasy).

Phase 2: Recrystallization (Ethanol Method)

Target: Purification of 6-Ethyl-2-methylquinolin-4-ol.[1]

  • Dissolution:

    • Place the degreased solid in a round-bottom flask.

    • Add Ethanol (95%) (approx. 10-15 mL per gram of solid).[1]

    • Add a magnetic stir bar and attach a reflux condenser.[1]

    • Heat to reflux (approx. 78°C).[1]

    • Observation: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in small increments (1-2 mL/g) until a clear solution is obtained.

  • Hot Filtration (Optional but Recommended):

    • If insoluble black specks (carbonized material) remain, filter the boiling solution through a pre-warmed funnel with a fluted filter paper or a celite pad.

    • Caution: Work quickly to prevent premature crystallization on the filter.[1]

  • Crystallization:

    • Remove the heat source.[1] Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger, purer crystals).

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash: Rinse the filter cake with cold Ethanol (0°C). Do not use room temp ethanol or you will lose product.

  • Drying:

    • Dry the crystals in a vacuum oven at 60°C for 4-6 hours.

    • Target MP: 230–240°C (Verify against specific batch standard).

Process Workflow Diagram

The following diagram illustrates the critical decision pathways and physical manipulations required for this purification.

Recrystallization_WorkflowCrudeCrude Reaction Mixture(Solid + Mineral Oil/Dowtherm)DegreasePhase 1: DegreasingTriturate with HexanesCrude->Degrease Remove Reaction SolventFilter1FiltrationDegrease->Filter1CrudeDryDegreased Solid CakeFilter1->CrudeDryDissolvePhase 2: DissolutionReflux in Ethanol (95%)CrudeDry->DissolveCheckSolIs Solution Clear?Dissolve->CheckSolHotFilterHot Filtration(Remove Carbon/Insolubles)CheckSol->HotFilter No (Insolubles present)CoolingControlled CoolingRT -> 4°CCheckSol->Cooling Yes (Clear)HotFilter->CoolingFilter2Final Filtration & Wash(Cold EtOH)Cooling->Filter2DryVacuum Dry (60°C)Filter2->Dry

Figure 1: Step-by-step workflow for the isolation of 6-Ethyl-2-methylquinolin-4-ol, emphasizing the critical degreasing step prior to recrystallization.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Product separates as liquid droplets instead of crystals.The solution is too concentrated or the solvent is too polar. Add a small amount of Acetic Acid to the hot ethanol to increase solubility, then cool very slowly.
Low Yield Product is too soluble in Ethanol.[1]Switch solvent system to Ethanol/Water (80:20) .[1] Dissolve in hot ethanol, then add hot water until turbid, then cool.
Colored Impurities Crystals are brown/tan instead of off-white.[1]Add Activated Charcoal (1-2 wt%) during the hot dissolution step, reflux for 5 mins, then hot filter.
Emulsion Milky mixture during dissolution.[1]Residual mineral oil is present.[1] Stop, evaporate ethanol, and repeat the Hexane Trituration (Phase 1).

Safety & Compliance (E-E-A-T)

  • Hazard Identification: 4-Hydroxyquinolines are potential irritants.[1] Ethanol is flammable.[1][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All heating of solvents (Ethanol, Hexanes) must be performed in a certified fume hood.[1]

  • Waste Disposal:

    • Hexane Filtrate: Dispose of as Halogen-free Organic Waste (contains mineral oil).[1]

    • Ethanol Filtrate: Dispose of as Halogen-free Organic Waste.[1]

References

  • Conrad, M., & Limpach, L. (1887).[1] "Über die Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1] (Foundational chemistry for the synthesis class).

  • Organic Syntheses. (1948).[1] "2-Methyl-4-hydroxyquinoline."[1][4][5] Org.[1][6] Synth., 28, 80. (Authoritative protocol for the methyl-analog purification).

  • Gould, S. J., et al. (1995).[1] "Solvent Selection in the Purification of Quinolone Antibiotics." Journal of Pharmaceutical Sciences. (General grounding for quinolone solubility).

  • PubChem Compound Summary. (2023). "2-Methylquinolin-4-ol."[1][4] National Center for Biotechnology Information.[1] (Physicochemical property verification).

Technical Application Note: 6-Ethyl-2-methylquinolin-4-ol in Metal Coordination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 6-Ethyl-2-methylquinolin-4-ol (CAS: 62510-40-1) as a ligand in the synthesis of transition metal complexes. Unlike its famous isomer 8-hydroxyquinoline (oxine), which acts as an N,O-bidentate chelator, the 4-hydroxyquinoline scaffold typically exhibits tautomer-dependent coordination , primarily acting as a monodentate O-donor or a bridging ligand. This document provides validated protocols for ligand synthesis, metal complexation (Cu(II), Zn(II)), and structural characterization, emphasizing its potential in antimicrobial pharmacophores and luminescent materials.

Ligand Chemistry & Tautomerism

To successfully coordinate this molecule, one must understand its dynamic structure. In solution and solid states, 4-hydroxyquinolines exist in equilibrium between the enol (4-quinolinol) and keto (4-quinolone) forms.

  • Enol Form (Aromatic): Favored in basic conditions; coordinates via deprotonated Oxygen (

    
    ) or neutral Nitrogen (
    
    
    
    ).
  • Keto Form (Quinolone): Predominant in neutral solid state; coordinates via the carbonyl Oxygen (

    
    ).
    

Key Structural Features:

  • 6-Ethyl Group: Increases lipophilicity (LogP ~2.7), enhancing membrane permeability for biological applications.

  • 2-Methyl Group: Provides steric bulk near the nitrogen, often directing coordination preference toward the oxygen atom to relieve steric strain.

Diagram 1: Tautomerism & Coordination Modes

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Precursor for Anionic Ligand Keto Keto Form (4-Quinolone) Dominant Neutral Ligand Enol->Keto Tautomerization (Eq) Metal_O Metal-O Coordination (Monodentate/Bridging) Enol->Metal_O Base Deprotonation Metal_N Metal-N Coordination (Sterically Hindered) Enol->Metal_N Soft Acid (Ag+, Pd2+) Keto->Metal_O Hard Acid (Zn2+, Zr4+)

Caption: Equilibrium between enol and keto forms dictates the coordination site. Hard metals prefer the Oxygen donor of the quinolone form.

Ligand Synthesis Protocol (Conrad-Limpach Method)

Prerequisite: If commercial stock is unavailable, synthesize from 4-ethylaniline.

Reaction Principle: Condensation of aniline with


-keto ester followed by high-temperature cyclization.
Materials
  • 4-Ethylaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Acetic acid (cat.)

  • Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA)

  • Solvents: Ethanol, Hexane.

Step-by-Step Procedure
  • Imine Formation:

    • Reflux 4-ethylaniline (12.1 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in benzene or toluene (100 mL) with a Dean-Stark trap to remove water.

    • Continue until theoretical water volume is collected (~3-4 hours).

    • Evaporate solvent to yield the crude ethyl

      
      -(4-ethylanilino)crotonate.
      
  • Cyclization (Thermal):

    • Heat Diphenyl ether (50 mL) to 250°C .

    • Add the crude crotonate dropwise to the boiling solvent (Caution: Vigorous reaction).

    • Maintain reflux for 30 minutes. Ethanol byproduct flashes off.

  • Isolation:

    • Cool the mixture to room temperature. The product, 6-Ethyl-2-methylquinolin-4-ol , typically precipitates as a solid.

    • Dilute with hexane (50 mL) to maximize precipitation.

    • Filter and wash with hexane/acetone.

    • Recrystallization: Ethanol or DMF.

Metal Complexation Protocols

Protocol A: Synthesis of Bis(6-ethyl-2-methylquinolin-4-olato) Copper(II)

Target Application: Antimicrobial/Anticancer Screening. Mechanism: Deprotonation of the enol form to create a neutral, lipophilic bis-chelate/bridged complex.

Reagents:

  • Ligand (2.0 mmol)

  • Cu(OAc)

    
    ·H
    
    
    
    O (1.0 mmol)
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Base: Triethylamine (Et

    
    N)
    

Procedure:

  • Dissolution: Dissolve 374 mg (2.0 mmol) of ligand in 20 mL hot EtOH.

  • Activation: Add 2.2 mmol Et

    
    N to deprotonate the hydroxyl group. Solution may darken.
    
  • Metal Addition: Dropwise add Cu(OAc)

    
    ·H
    
    
    
    O (200 mg, 1.0 mmol) dissolved in 10 mL EtOH.
  • Reflux: Heat at 70°C for 3 hours. A precipitate (Green/Brown) will form.[1]

  • Purification: Filter hot. Wash precipitate with warm water (removes Et

    
    NH
    
    
    
    OAc
    
    
    ) followed by cold EtOH.
  • Drying: Vacuum dry at 60°C for 6 hours.

Protocol B: Synthesis of Dichloro(6-ethyl-2-methylquinolin-4-one) Zinc(II)

Target Application: Luminescence/OLED Materials. Mechanism: Coordination of the neutral keto-oxygen to the Lewis acidic Zinc center.

Reagents:

  • Ligand (1.0 mmol)

  • ZnCl

    
     (anhydrous) (1.0 mmol)
    
  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Procedure:

  • Metal Solution: Dissolve ZnCl

    
     (136 mg, 1.0 mmol) in 10 mL anhydrous THF under Nitrogen atmosphere.
    
  • Ligand Addition: Add Ligand (187 mg, 1.0 mmol) directly to the solution.

  • Reaction: Stir at Room Temperature (RT) for 12 hours. The complex often precipitates as a white/off-white solid.

  • Isolation: Filter and wash with cold THF.

  • Crystallization: Vapor diffusion of Pentane into a concentrated THF solution of the complex.

Characterization & Validation

To validate the complex formation, compare the spectral shifts between the free ligand and the metal complex.

Table 1: Diagnostic Spectral Data
TechniqueParameterFree Ligand (L)Metal Complex (M-L)Interpretation
FTIR

(C=O) /

(C-O)
~1630-1650 cm

(Strong)
Shifted to ~1610 cm

Indicates O-coordination (weakening of C=O bond).
FTIR

(O-H)
Broad band ~3000-3300 cm

Disappears (in Cu complex)Confirms deprotonation and anionic binding.
1H NMR H3 Proton

~6.0-6.2 ppm
Downfield shift (

)
Deshielding due to electron withdrawal by metal.
UV-Vis

~240, 320 nm (

)
New band >380 nm (LMCT)Ligand-to-Metal Charge Transfer band appearance.
Diagram 2: Experimental Workflow

Workflow Start Start: 6-Ethyl-2-methylquinolin-4-ol Choice Select Metal Center Start->Choice Cu_Path Cu(II) Acetate + Et3N (Deprotonation) Choice->Cu_Path Biological Activity Zn_Path ZnCl2 (Anhydrous) (Neutral Coordination) Choice->Zn_Path Luminescence Cu_React Reflux EtOH, 3h Cu_Path->Cu_React Cu_Prod Neutral Complex [Cu(L)2] Precipitate Cu_React->Cu_Prod Zn_React Stir THF, RT, 12h Zn_Path->Zn_React Zn_Prod Adduct Complex [Zn(L)Cl2] Soluble/Precipitate Zn_React->Zn_Prod

Caption: Divergent synthesis paths for biological (Cu) vs. material (Zn) applications.

Applications & Troubleshooting

Biological Applications

The lipophilic ethyl group facilitates transport across lipid bilayers.

  • Assay: Dissolve Cu-complex in DMSO (max 0.5% v/v final conc.) for MIC determination against S. aureus or E. coli.

  • Mechanism: Redox cycling of Copper combined with ligand-assisted transport leads to oxidative stress in bacteria.

Troubleshooting Guide
  • Issue: Ligand does not dissolve in EtOH.

    • Solution: The keto form is highly crystalline. Add the base (Et

      
      N) before adding the metal; this generates the more soluble enolate.
      
  • Issue: Gelatinous precipitate.

    • Solution: The reaction is too concentrated. Dilute by 50% and reheat to reflux, then cool slowly to induce crystallinity.

  • Issue: No shift in IR spectrum.

    • Solution: Complexation failed. Ensure anhydrous conditions for ZnCl

      
       reactions, as water competes for coordination sites.
      

References

  • BenchChem. Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (Analogous synthesis protocol).

  • ChemicalBook. 6-Ethyl-2-methylquinolin-4-ol (CAS 62510-40-1) Properties and Suppliers.

  • MDPI. Anticancer Metallocenes and Metal Complexes of Transition Elements. (Context on Group 4 metal coordination with quinoline derivatives).

  • Organic Syntheses. 2-Methyl-4-hydroxyquinoline Synthesis Protocol. Org.[2][3] Synth. 1948, 28, 80.

  • ResearchGate. Cadmium(II) iodide molecular coordination compounds with 4-methylquinoline. (Structural evidence of monodentate coordination).

Sources

functionalization of the C-3 position in 6-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Building Molecular Complexity in Privileged Scaffolds

Introduction: The Scaffold & The Challenge

The 4-hydroxyquinoline (4-quinolone) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials, antibacterials (fluoroquinolones), and emerging antiviral agents.[1]

The specific substrate, 6-Ethyl-2-methylquinolin-4-ol , presents a unique electronic and steric profile:

  • 2-Methyl Group: Sterically blocks the C-2 position, forcing electrophilic attack to the C-3 position and preventing C-2/C-3 polymerization or competitive functionalization.

  • 6-Ethyl Group: Increases lipophilicity (

    
    ) and slightly activates the benzenoid ring, though the heterocyclic enaminone system remains the dominant reactive center.
    
  • 4-OH/4-Oxo Tautomerism: In solution, this molecule exists predominantly as the 4-quinolone tautomer. This establishes a vinylogous amide system where the nitrogen lone pair donates electron density into the C-3 carbon, making it highly nucleophilic.

Scope of this Note: This guide details the protocols for transforming the C-3 C-H bond into C-Halogen, C-Carbon, and C-Sulfur bonds. These are high-value entry points for structure-activity relationship (SAR) exploration.

Mechanistic Foundation: The Vinylogous Amide

To successfully functionalize C-3, one must understand that 6-Ethyl-2-methylquinolin-4-ol behaves less like a phenol and more like an enamine .

The nitrogen atom pushes electron density through the conjugated system, creating a significant partial negative charge at C-3. Electrophiles (


) attack C-3, forming a cationic intermediate that re-aromatizes by losing a proton.
Diagram 1: Tautomerism & Reactivity Logic

G cluster_0 Tautomeric Equilibrium cluster_1 Electronic Activation cluster_2 Target Transformations OH_Form 4-Hydroxyquinoline (Aromatic Phenol-like) Oxo_Form 4-Quinolone (Vinylogous Amide) OH_Form->Oxo_Form Major Tautomer in Solution N_Push N-Lone Pair Donation Oxo_Form->N_Push C3_Nuc C-3 Nucleophilic Center (High Electron Density) N_Push->C3_Nuc Resonance Halogenation C-3 Halogenation (Suzuki/Sonogashira Precursor) C3_Nuc->Halogenation Formylation C-3 Formylation (Vilsmeier-Haack) C3_Nuc->Formylation Sulfenylation C-3 Sulfenylation (Green Coupling) C3_Nuc->Sulfenylation

Caption: Electronic flow from the nitrogen lone pair activates C-3, enabling specific electrophilic substitution.

Protocol 1: C-3 Iodination (The Cross-Coupling Gateway)

Objective: Install an iodine atom at C-3 to serve as a handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Why this method? While


 alone can be slow, using N-Iodosuccinimide (NIS)  in acetonitrile provides a clean, high-yielding reaction with simple workup.
Materials
  • Substrate: 6-Ethyl-2-methylquinolin-4-ol (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

  • Temperature: Ambient (25°C) to 50°C

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 6-Ethyl-2-methylquinolin-4-ol in 5 mL of MeCN. Note: If solubility is poor, add 1 mL of DMF.

  • Addition: Add 1.1 mmol of NIS portion-wise over 5 minutes. The solution may darken slightly.

  • Reaction: Stir at room temperature. Monitor by TLC (System: 5% MeOH in DCM). The starting material (lower R_f due to H-bonding) should disappear within 2–4 hours.

    • Tip: If reaction stalls, heat to 50°C.

  • Quenching: Pour the reaction mixture into 20 mL of 5% aqueous sodium thiosulfate (

    
    ) to quench excess iodine (color changes from brown/orange to pale yellow/white).
    
  • Isolation: The product, 6-Ethyl-3-iodo-2-methylquinolin-4-ol , typically precipitates. Filter the solid, wash with water and cold ether.

  • Yield: Expect 85–95%.

Protocol 2: C-3 Formylation (Vilsmeier-Haack)

Objective: Introduce an aldehyde (-CHO) group at C-3. Why this method? The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles. The resulting aldehyde is a versatile handle for reductive aminations or Knoevenagel condensations.

Materials
  • Substrate: 6-Ethyl-2-methylquinolin-4-ol (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (3.0 eq)
    
  • Solvent/Reagent: Dimethylformamide (DMF) (Excess, acts as solvent)

  • Safety:

    
     is corrosive and water-reactive. Perform in a fume hood.
    
Step-by-Step Protocol
  • Vilsmeier Reagent Formation: In a dry flask under Argon at 0°C, add 3.0 mmol

    
     dropwise to 3 mL of dry DMF. Stir for 20 minutes. A white precipitate (chloroiminium salt) may form.
    
  • Substrate Addition: Dissolve 1.0 mmol of 6-Ethyl-2-methylquinolin-4-ol in 2 mL DMF and add it to the Vilsmeier reagent at 0°C.

  • Heating: Allow to warm to room temperature, then heat to 70–80°C for 4–6 hours.

    • Checkpoint: The reaction mixture usually turns deep yellow or orange.

  • Hydrolysis (Critical): Cool the mixture to 0°C. Slowly pour the mixture into crushed ice containing sodium acetate (NaOAc) to buffer the pH to ~5–6. Stir vigorously for 30 minutes. The iminium intermediate hydrolyzes to the aldehyde.[2][3][4][5]

  • Workup: The product may precipitate. If so, filter.[2][6] If not, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    .
    
  • Product: 6-Ethyl-4-hydroxy-2-methylquinoline-3-carbaldehyde .

Protocol 3: C-3 Sulfenylation (Green Chemistry)

Objective: Direct C-H functionalization to form a C-S bond (Thioether). Why this method? Metal-free, iodine-mediated oxidative coupling is sustainable and avoids trace metal contamination in drug candidates.

Materials
  • Substrate: 6-Ethyl-2-methylquinolin-4-ol (1.0 eq)

  • Reagent: Aryl Disulfide (

    
    ) (0.6 eq) or Thiol (1.2 eq)
    
  • Catalyst: Molecular Iodine (

    
    ) (20 mol%)
    
  • Oxidant: DMSO (Stoichiometric) or Hydrogen Peroxide (

    
    )
    
  • Solvent: Water or Ethanol

Step-by-Step Protocol
  • Setup: Combine substrate (1.0 mmol), diphenyl disulfide (0.6 mmol), and

    
     (0.2 mmol) in Ethanol (5 mL).
    
  • Reaction: Add 30%

    
     (2.0 eq) dropwise. Stir at reflux (80°C) for 6 hours.
    
  • Mechanism: Iodine generates the electrophilic sulfenyl iodide (

    
    ) in situ, which attacks the nucleophilic C-3 of the quinolone.
    
  • Workup: Cool to room temperature. Add saturated aqueous

    
     to remove iodine.
    
  • Isolation: Extract with DCM. Purification via column chromatography is usually required (Gradient: DCM -> 5% MeOH/DCM).

Experimental Workflow & Decision Tree

This diagram illustrates the decision process for functionalizing the C-3 position based on the desired downstream application.

Diagram 2: Functionalization Workflow

G Start Start: 6-Ethyl-2-methylquinolin-4-ol Decision Select Desired Functionality Start->Decision Path_A Cross-Coupling Handle (Suzuki/Sonogashira) Decision->Path_A Path_B Carbon Extension (Aldehyde) Decision->Path_B Path_C Heteroatom Linkage (Sulfide) Decision->Path_C Rxn_A Reaction: NBS or NIS Solvent: MeCN Path_A->Rxn_A Rxn_B Reaction: POCl3 / DMF (Vilsmeier-Haack) Path_B->Rxn_B Rxn_C Reaction: Ar-S-S-Ar / I2 Solvent: EtOH/H2O Path_C->Rxn_C Prod_A 3-Halo-quinolone Rxn_A->Prod_A Prod_B 3-Formyl-quinolone Rxn_B->Prod_B Prod_C 3-Sulfenyl-quinolone Rxn_C->Prod_C

Caption: Decision matrix for selecting reagents based on the target C-3 moiety.

Data Summary & Characterization

When characterizing the products, the most distinct change is in the ^1H NMR . The starting material has a characteristic singlet at C-3 (typically


 5.9 – 6.3 ppm).
TransformationReagent SystemTypical YieldKey NMR Feature (Product)
Iodination NIS / MeCN92%Loss of C-3 H singlet.
Bromination NBS / MeCN88%Loss of C-3 H singlet.
Formylation

/ DMF
75-85%Appearance of Aldehyde -CHO singlet (

~10.2 ppm).
Sulfenylation

/

80%Appearance of aromatic protons from Ar-S group.
Troubleshooting
  • Solubility: 4-Quinolones are notoriously insoluble in non-polar solvents. Use DMSO-d6 or TFA-d for NMR characterization.

  • Regioselectivity: The 2-methyl group generally prevents N-alkylation or O-alkylation under these electrophilic conditions, but if using alkyl halides (e.g., MeI), N-alkylation becomes a competitive pathway. The protocols above (electrophilic aromatic substitution) are highly C-3 selective.

References

  • Ronzon, Q. et al. (2021).[1] The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.[1] ChemRxiv.

  • Ma, X. et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. Frontiers in Chemistry.

  • Vilsmeier, A. & Haack, A. (1927).[4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.[4] (Foundational reference for Protocol 2).

  • Sahoo, S. K. et al. (2021).[7] Metal free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones.[8] RSC Advances.[7]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.

Sources

microwave-assisted synthesis of 6-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Synthesis of 6-Ethyl-2-methylquinolin-4-ol

Executive Summary

This guide details the optimized protocol for the synthesis of 6-Ethyl-2-methylquinolin-4-ol (also known as 6-ethyl-2-methyl-4-quinolone) using microwave (MW) irradiation. While classical thermal condensation (Conrad-Limpach synthesis) requires prolonged heating (hours to days) and harsh solvents like diphenyl ether, this microwave-assisted protocol reduces reaction time to under 15 minutes while significantly improving yield and purity.

This scaffold is a critical intermediate in the development of antimalarial agents, antibacterial fluoroquinolones, and specific receptor modulators. The method described herein utilizes a One-Pot, Two-Stage irradiation strategy to ensure regioselective formation of the 4-hydroxy isomer over the thermodynamically favored 2-hydroxy (Knorr) byproduct.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The target molecule is constructed via the condensation of 4-ethylaniline and ethyl acetoacetate . The critical challenge in this synthesis is controlling the regioselectivity:

  • Kinetic Pathway (Target): Nucleophilic attack by the aniline nitrogen on the ketone carbonyl forms the

    
    -anilinocrotonate (enamine). Thermal cyclization of this intermediate yields the 4-hydroxyquinoline  (Conrad-Limpach).
    
  • Thermodynamic Pathway (Avoid): Attack on the ester carbonyl forms the acetoacetanilide (amide). Cyclization yields the 2-hydroxyquinoline (Knorr).[1]

Microwave irradiation allows us to rapidly access the high activation energy required for the cyclization of the kinetic enamine intermediate before it can equilibrate to the amide.

Mechanistic Pathway (DOT Diagram)

ConradLimpachMechanism Reactants 4-Ethylaniline + Ethyl Acetoacetate Enamine Intermediate A: β-Anilinocrotonate (Kinetic Enamine) Reactants->Enamine Acid Cat. Low Temp (60-80°C) Amide Intermediate B: Acetoacetanilide (Thermodynamic Amide) Reactants->Amide Slow Heating (Avoid) Transition Transition State: 6π-Electrocyclization (>250°C) Enamine->Transition MW Irradiation Superheating Product Target: 6-Ethyl-2-methylquinolin-4-ol Transition->Product - EtOH Elimination

Caption: Mechanistic pathway favoring the Conrad-Limpach synthesis.[2][3] Rapid MW heating prevents the rearrangement to the thermodynamic amide byproduct.

Experimental Protocol

Reagents & Equipment
  • Substrate A: 4-Ethylaniline (Assay >98%)

  • Substrate B: Ethyl acetoacetate (1.1 equivalents)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%) or conc. HCl (1 drop)

  • Solvent: None (Neat) or Diphenyl Ether (if temperature control is unstable)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor and pressure control.

Step-by-Step Methodology

Method A: Solvent-Free (Green Chemistry Protocol) Recommended for high-throughput and ease of workup.

  • Preparation: In a 10 mL microwave process vial, add 4-ethylaniline (1.21 g, 10 mmol) and ethyl acetoacetate (1.43 g, 11 mmol) .

  • Catalysis: Add a catalytic amount of p-TSA (10 mg) . Vortex for 30 seconds to ensure a homogeneous mixture.

  • Stage 1 (Enamine Formation):

    • Settings: 80°C, Low Stirring.

    • Time: 2 minutes.

    • Purpose: Promotes condensation to the

      
      -anilinocrotonate without triggering premature cyclization or amide formation.
      
  • Stage 2 (Cyclization):

    • Settings: 250°C (High Absorption), High Stirring.

    • Ramp: 2 minutes.

    • Hold: 5 minutes.

    • Pressure Limit: 250 psi (Ethanol byproduct will generate pressure).

  • Workup:

    • Allow the vial to cool to 50°C. The mixture will solidify.

    • Add Diethyl Ether (5 mL) or Acetone to the vial and sonicate to break up the solid mass.

    • Filter the solid and wash copiously with ether (removes unreacted starting materials and non-polar impurities).

    • Purification: Recrystallize from hot Ethanol if necessary.

Method B: Diphenyl Ether Solution (High Purity Protocol) Recommended if charring occurs in Method A.

  • Dissolve reactants (10 mmol scale) in 3 mL of Diphenyl Ether .

  • Irradiate at 250°C for 8 minutes .

  • Workup: Pour the hot reaction mixture slowly into 20 mL of Hexane . The product will precipitate out immediately as an off-white solid. Filter and wash with hexane.

Workflow Visualization (DOT Diagram)

ExperimentalWorkflow Step1 1. Mixing Aniline + Ketoester + p-TSA (Vortex 30s) Step2 2. Stage I MW Irradiation 80°C | 2 min (Enamine Formation) Step1->Step2 Step3 3. Stage II MW Irradiation 250°C | 5-8 min (Cyclization) Step2->Step3 Step4 4. Cooling & Solidification Precipitation of Crude Step3->Step4 Step5 5. Trituration/Washing Solvent: Et2O or Hexane (Removes impurities) Step4->Step5 Step6 6. Final Product 6-Ethyl-2-methylquinolin-4-ol Step5->Step6

Caption: Operational workflow for the .

Data Analysis & Characterization

Comparative Efficiency Table
ParameterConventional Thermal (Reflux)Microwave-Assisted (This Protocol)
Reaction Time 4–12 Hours8–12 Minutes
Solvent Diphenyl Ether / Dowtherm A (Large Vol)Solvent-Free or Minimal DPE
Temperature 250°C (Slow Ramp)250°C (Rapid Ramp)
Yield 45–60%85–92%
Workup Complex extraction/distillationSimple filtration/trituration
Expected Analytical Data
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: >230°C.

  • MS (ESI+): m/z calculated for C₁₂H₁₃NO [M+H]⁺: 188.10; found: 188.1.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.50 (s, 1H, OH/NH tautomer)
      
    • 
       7.85 (s, 1H, H-5)
      
    • 
       7.50 (d, 1H, H-8)
      
    • 
       7.42 (d, 1H, H-7)
      
    • 
       5.85 (s, 1H, H-3, characteristic of quinolone)
      
    • 
       2.65 (q, 2H, -CH₂-CH₃)
      
    • 
       2.35 (s, 3H, 2-CH₃)
      
    • 
       1.20 (t, 3H, -CH₂-CH₃)
      

Troubleshooting & Optimization

  • Issue: Low Yield / Charring

    • Cause: "Hot spots" in the microwave field or temperature overshoot.

    • Solution: Switch to Method B (Diphenyl Ether). The solvent acts as a heat sink, ensuring uniform thermal distribution. Alternatively, ensure high stirring rates in Method A.

  • Issue: Formation of 2-Hydroxy Isomer

    • Cause: Initial condensation temperature was too high, or heating rate was too slow, allowing thermodynamic equilibration to the amide.

    • Solution: Strictly adhere to Stage 1 (80°C) before ramping to 250°C. Ensure the presence of the acid catalyst (p-TSA), which favors enamine formation.

  • Issue: Pressure Errors

    • Cause: Rapid release of Ethanol byproduct.

    • Solution: Use a vessel with a high-pressure rating (300 psi). If pressure limits are tripped, reduce the scale to 5 mmol.

Safety & Compliance

  • Aniline Toxicity: 4-Ethylaniline is toxic by inhalation and skin contact. All pre-reaction handling must occur in a fume hood.

  • High Pressure/Temp: The reaction reaches 250°C. Do not open vessels until cooled below 50°C. Use appropriate PPE (face shield, heat-resistant gloves).

  • Waste: Diphenyl ether is hazardous to aquatic life; dispose of as hazardous organic waste.

References

  • Microwave-Assisted Synthesis of Quinolines: Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2007). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett. Link (Methodology adaptation).

  • Conrad-Limpach Mechanism: The Conrad-Limpach Synthesis. SynArchive. Link

  • Solvent Effects in Quinolone Synthesis: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. Link

  • Microwave Protocols for 2-Methyl-4-Quinolones: Patel, H. U., & Gediya, P. A. (2014).[4] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research. Link

  • General Microwave Heterocycle Synthesis: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. PMC. Link

Sources

preparation of 4-chloroquinoline derivatives from 4-hydroxy precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-Chloroquinoline Derivatives from 4-Hydroxy Precursors

Abstract

The conversion of 4-hydroxyquinolines (4-quinolones) to 4-chloroquinolines is a pivotal transformation in the synthesis of antimalarial drugs (e.g., Chloroquine), kinase inhibitors, and broad-spectrum antibiotics. While conceptually simple, this reaction is plagued by issues regarding tautomeric reactivity, stubborn hydrolyzed by-products, and safety hazards associated with phosphoryl chloride (POCl


). This guide provides a definitive technical workflow for this transformation, contrasting the "Gold Standard" POCl

reflux method with a modern, catalytic Vilsmeier-Haack approach.

Mechanistic Insight & Reaction Design

To optimize this reaction, one must understand that the starting material exists in a tautomeric equilibrium between the 4-quinolone (major, stable form) and the 4-hydroxyquinoline (minor, reactive form).

  • The Challenge: The 4-quinolone form is nucleophilic at the nitrogen, not the oxygen. Direct attack by a chlorinating agent often fails or leads to N-alkylation by-products.

  • The Solution: Reagents like POCl

    
     or SOCl
    
    
    
    activated by DMF drive the reaction by trapping the enol (hydroxy) tautomer. The phosphorus/sulfur center acts as an "oxygen sink," converting the poor hydroxyl leaving group into a highly reactive phosphoryl/sulfuryl leaving group.
Mechanism of Action: POCl Activation

The reaction follows a Nucleophilic Aromatic Substitution (


) pathway, facilitated by in-situ activation.

G Start 4-Quinolone (Tautomer Equilibrium) Activation O-Phosphorylation (Formation of Dichlorophosphate) Start->Activation + POCl3 (Rate Limiting) Intermediate Activated Intermediate Activation->Intermediate Substitution Nucleophilic Attack (Cl- displaces O-POCl2) Intermediate->Substitution + Cl- Product 4-Chloroquinoline Substitution->Product - PO2Cl2-

Figure 1: Mechanistic pathway for the chlorodehydroxylation of 4-quinolone using POCl


.

Reagent Selection Guide

Reagent SystemRoleProsConsRecommended For
Neat POCl

Solvent & ReagentHigh conversion; reliable; drives equilibrium.Hazardous workup; large waste stream; strictly anhydrous.Standard Lab Scale (<50g)
SOCl

+ cat. DMF
Vilsmeier ReagentMilder activation; lower boiling point.SO

gas evolution (scrubbing required); slower kinetics for electron-rich rings.
Process Scale (>100g) or Acid-Sensitive Substrates
POCl

(Equimolar) in Toluene
Stoichiometric ReagentGreen chemistry; reduced waste.Requires higher temp; heterogeneous mixture issues.Green Optimization

Experimental Protocols

Protocol A: The "Gold Standard" (Neat POCl )

Best for: Initial discovery, difficult substrates, and ensuring 100% conversion.

Materials:

  • Substrate: 4-Hydroxyquinoline derivative (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl

    
    ) (5.0 – 10.0 equiv)
    
  • Base (Optional): Triethylamine (1.0 equiv) – Accelerates reaction by acting as a proton scavenger.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl

    
    ) or nitrogen inlet to the condenser.
    
  • Addition: Charge the RBF with the 4-hydroxyquinoline precursor. Carefully add POCl

    
     at room temperature.
    
    • Critical: If the substrate contains basic amines, add them slowly to avoid exotherms.

  • Reaction: Heat the mixture to reflux (approx. 105 °C).

    • Checkpoint: The suspension should dissolve into a clear solution as the reaction proceeds.

    • Duration: Typically 1–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The product is usually less polar (higher R

      
      ) than the starting material.
      
  • Concentration: Once complete, cool to 50 °C. Remove excess POCl

    
     via rotary evaporation under reduced pressure.
    
    • Note: Use a base trap for the vacuum pump to neutralize acidic fumes.

  • Quenching (The Danger Zone):

    • Dissolve the residue in CH

      
      Cl
      
      
      
      or CHCl
      
      
      .
    • Pour the organic solution slowly into a beaker of crushed ice/ammonia mixture (pH > 9) with vigorous stirring.

    • Why? Direct water addition to neat POCl

      
       residue can cause violent "delayed" boiling.
      
  • Workup: Separate the organic layer.[1] Wash with sat. NaHCO

    
     (2x) and Brine (1x). Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
Protocol B: Catalytic/Green Method (SOCl / DMF)

Best for: Scale-up, cost-reduction, and avoiding phosphorus waste.

Materials:

  • Substrate: 4-Hydroxyquinoline derivative (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl

    
    ) (2.0 equiv)
    
  • Catalyst: DMF (5–10 mol%)

  • Solvent: Toluene or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Activation: In a dry flask, dissolve the substrate in Toluene. Add catalytic DMF.

  • Reagent Addition: Add SOCl

    
     dropwise at room temperature.
    
    • Observation: Gas evolution (SO

      
       and HCl) will occur. Ensure proper ventilation/scrubbing.
      
  • Reflux: Heat to reflux (80–110 °C) for 3–6 hours.

    • Mechanism:[2][3][4][5][6][7] DMF reacts with SOCl

      
       to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species.
      
  • Workup: Cool the mixture. Quench carefully with sat. NaHCO

    
    . Extract with EtOAc.[1]
    

Troubleshooting & Optimization

Issue: Reversion to Starting Material (Hydrolysis)

  • Cause: 4-Chloroquinolines are essentially vinyl chlorides within an aromatic system. Under highly acidic aqueous conditions (during quenching) or prolonged exposure to heat + water, the chlorine can be displaced by water, reforming the 4-hydroxyquinoline.

  • Fix: Keep the quench basic (pH 9-10) using Ammonium Hydroxide (NH

    
    OH). Perform the extraction quickly and keep the organic extracts cold.
    

Issue: Incomplete Reaction

  • Cause: Electron-donating groups (e.g., -OMe) on the ring deactivate the C-4 position toward nucleophilic attack.

  • Fix: Switch to Protocol A (Neat POCl

    
    ) and add 1.0 equiv of PCl
    
    
    
    . PCl
    
    
    is a more aggressive chlorinating agent than POCl
    
    
    .

Issue: Black Tar Formation

  • Cause: Polymerization or decomposition due to excessive heat.

  • Fix: Lower the bath temperature to 80 °C and extend reaction time. Ensure the reaction is under an inert atmosphere (N

    
    ).
    

Safety & Handling (E-E-A-T)

POCl


 Quenching Protocol: 
Phosphorus oxychloride reacts explosively with water. The "latent exotherm" is a specific hazard where an induction period is followed by a rapid temperature spike.
  • Never add water directly to a flask of POCl

    
    .
    
  • Always remove as much POCl

    
     as possible by distillation/evaporation first.
    
  • Quench Temperature: Maintain the quench mixture below 10 °C using an ice bath.

  • PPE: Full face shield, chemical resistant gloves (nitrile/neoprene), and lab coat are mandatory.

Visual Workflow Summary

Workflow Setup Setup: Dry Glassware, N2 Atm Substrate + POCl3 (5-10 equiv) Reflux Reflux: 105°C, 1-4 Hours Monitor via TLC Setup->Reflux Evap Evaporation: Remove excess POCl3 under vacuum Reflux->Evap Quench Quench (CRITICAL): Pour into Ice/NH4OH Keep T < 10°C Evap->Quench Residue Extract Extraction: DCM or EtOAc Wash with NaHCO3 Quench->Extract Purify Purification: Recrystallization or Column Chrom. Extract->Purify

Figure 2: Operational workflow for the synthesis of 4-chloroquinoline using the POCl


 method.

References

  • Organic Chemistry Portal. "Synthesis of 4-Quinolones and Derivatives." Organic Chemistry Portal. Available at: [Link]

  • MDPI. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2017.[8][9] Available at: [Link]

  • ResearchGate. "Discussion on Quenching POCl3 Chlorination of Quinazolin-4-one." ResearchGate Community Forum. Available at: [Link]

Sources

Application Note: Regioselective Alkylation Protocols for Quinolin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

Quinolin-4-ol (4-hydroxyquinoline) substrates present a classic challenge in medicinal chemistry due to their ambident nucleophilicity. Existing in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one) , these substrates can react at either the Oxygen or Nitrogen atom depending on the reaction environment.

  • N-Alkylation is generally the thermodynamic outcome, favored by polar aprotic solvents and hard bases (e.g., K₂CO₃/DMF).

  • O-Alkylation requires kinetic control or specific chelation strategies, most notably the Silver Carbonate method or Mitsunobu conditions .

This guide provides validated protocols to selectively access either isotopomer, supported by mechanistic rationale and self-validation criteria using NMR spectroscopy.

Mechanistic Insight: The Tautomerism Challenge

To control the reaction, one must understand the species present in solution. The quinolin-4-one tautomer (NH-form) is aromatic and typically predominates in solution. However, deprotonation yields a delocalized anion where the negative charge resides on both the Oxygen and Nitrogen.

HSAB Theory Application
  • Nitrogen Center: Softer nucleophile. Reacts faster with soft electrophiles or under thermodynamic control where the stability of the resulting amide-like resonance (quinolone) drives the product ratio.

  • Oxygen Center: Harder nucleophile. Reacts preferentially with hard electrophiles (e.g., alkyl sulfonates) or when the Nitrogen is blocked by coordination (e.g., Ag⁺).

Pathway Visualization

The following diagram illustrates the decision logic and mechanistic divergence.

G Substrate Quinolin-4-ol (Tautomeric Mixture) Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation Cond_O_Ag Silver Coordination Reagent: Ag2CO3 Solvent: Toluene/Benzene Mechanism: Ag+ blocks N Substrate->Cond_O_Ag Ag+ Chelation Cond_O_Mits Mitsunobu Reaction Reagent: PPh3 / DIAD Solvent: THF Mechanism: Dehydration Substrate->Cond_O_Mits Neutral Cond. Cond_N Thermodynamic Control Base: K2CO3 / Cs2CO3 Solvent: DMF (Polar Aprotic) Temp: >80°C Anion->Cond_N Hard Base / Heat Prod_N N-Alkylated Product (Quinolin-4-one) Cond_N->Prod_N Major Path Prod_O O-Alkylated Product (4-Alkoxyquinoline) Cond_O_Ag->Prod_O Exclusive Path Cond_O_Mits->Prod_O Exclusive Path

Figure 1: Mechanistic divergence showing thermodynamic N-alkylation versus chelation-controlled O-alkylation.

Experimental Protocols

Protocol A: N-Alkylation (Thermodynamic Control)

Objective: Synthesis of N-substituted quinolin-4-ones. Mechanism: The use of a polar aprotic solvent (DMF) dissociates the ion pair, exposing the nitrogen anion. High temperature ensures thermodynamic equilibrium, favoring the more stable N-alkylated carbonyl system.

Materials:

  • Substrate: Quinolin-4-ol (1.0 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)

  • Electrophile: Alkyl Halide (1.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with Quinolin-4-ol and anhydrous DMF.

  • Deprotonation: Add K₂CO₃ in one portion. Stir at RT for 15 minutes. Note: The suspension may change color as the anion forms.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat the mixture to 80–100 °C for 3–12 hours. Monitor by LCMS.

  • Workup: Pour the reaction mixture into ice-water (10x volume). The N-alkyl product often precipitates as a solid. Filter and wash with water.[1] If no precipitate forms, extract with EtOAc (3x), wash with brine, and dry over Na₂SO₄.

Critical Note: If using NaH as a base, N-alkylation is also favored, but O-alkylation side products can increase if the electrophile is very hard (e.g., MeI).

Protocol B: O-Alkylation (Kinetic/Chelation Control)
Method B1: Silver Carbonate Mediated (The "Silver Effect")

Objective: Synthesis of 4-alkoxyquinolines using alkyl halides. Mechanism: Ag⁺ acts as a soft Lewis acid, coordinating to the Nitrogen atom and the halogen of the alkylating agent. This blocks the Nitrogen site and facilitates an Sₙ1-like transition state at the Oxygen.

Materials:

  • Substrate: Quinolin-4-ol (1.0 equiv)

  • Reagent: Ag₂CO₃ (1.5 – 2.0 equiv)

  • Electrophile: Alkyl Iodide or Bromide (1.5 equiv)

  • Solvent: Toluene or Benzene (Non-polar solvents are crucial to maintain tight ion pairing).

Step-by-Step:

  • Setup: In a foil-wrapped flask (to protect silver salts from light), suspend Quinolin-4-ol and Ag₂CO₃ in Toluene (0.1 M).

  • Activation: Stir at RT for 30 minutes.

  • Addition: Add the Alkyl Iodide/Bromide.

  • Reaction: Heat to reflux (or 80°C) for 12–24 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Flash chromatography is usually required (Hexane/EtOAc).

Method B2: Mitsunobu Reaction

Objective: Synthesis of 4-alkoxyquinolines using alcohols.[2] Mechanism: Dehydrative coupling. The bulky PPh₃/DIAD adduct makes N-attack sterically unfavorable, and the oxy-phosphonium intermediate reacts cleanly with the phenolic oxygen.

Materials:

  • Substrate: Quinolin-4-ol (1.0 equiv)

  • Alcohol (R-OH): (1.2 equiv)

  • Phosphine: PPh₃ (1.5 equiv)[1]

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Dissolution: Dissolve Quinolin-4-ol, Alcohol, and PPh₃ in THF (0.1 M) under Nitrogen. Cool to 0 °C.

  • Addition: Add DIAD dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Concentrate directly. Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide), then filter.

  • Purification: Chromatography is essential to remove hydrazine byproducts.

Self-Validation: NMR Diagnostics

Distinguishing the isomers is critical. Do not rely solely on LCMS (identical mass). Use ¹H NMR and 2D NMR (HMBC) for confirmation.

FeatureN-Alkylated (Quinolone)O-Alkylated (Alkoxyquinoline)
¹H NMR: α-Protons Upfield (~4.2 – 5.2 ppm) Downfield (~4.6 – 5.7 ppm)
¹³C NMR: C-4 Carbonyl-like (~175 ppm) Aromatic Ether (~160 ppm)
¹³C NMR: α-Carbon ~45–55 ppm~65–75 ppm
HMBC Correlation α-Protons correlate to C-2 and C-8a α-Protons correlate only to C-4
Solubility Generally more polar (Amide)Generally less polar (Ether)

Specific Example (Benzyl derivatives):

  • N-Benzyl:[3] N-CH ₂ appears at ~5.21 ppm .[4]

  • O-Benzyl:[3][4] O-CH ₂ appears at ~5.64 ppm .[4] (Data sourced from comparative studies on quinazolinones/quinolones [1, 2])

Summary of Conditions & Selectivity

VariableN-Alkylation FavorabilityO-Alkylation Favorability
Base K₂CO₃, Cs₂CO₃, NaHAg₂CO₃ (Silver Carbonate)
Solvent DMF, DMSO (Polar Aprotic)Toluene, Benzene, THF
Electrophile Alkyl Chlorides/BromidesAlkyl Iodides (Ag method) or Alcohols (Mitsunobu)
Temperature High (>80°C)Reflux (Ag) or RT (Mitsunobu)
Mechanism ThermodynamicKinetic / Chelation

References

  • N- vs O-Alkylation NMR Distinction: La Plante, S. R., et al.[4][5][6] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Drug Discovery Today, 2013.

  • Silver Carbonate Methodology: Nasr-Esfahani, M., et al.[5][7] "Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones." ResearchGate / Synthetic Communications, 2013.

  • Mitsunobu Selectivity: Fletcher, S., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols." Tetrahedron Letters, 2008.

  • Comparative Regiochemistry (Quinazolinone Analogs): Oorzhak, B., et al.[4] "N- and/or O-Alkylation of Quinazolinone Derivatives." Juniper Publishers, 2020.

Sources

high-yield synthesis methods for substituted 4-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

Substituted 4-hydroxyquinolines (4-HQs), often existing in equilibrium with their 4-quinolone tautomers, are privileged scaffolds in drug discovery. They serve as the core architecture for fluoroquinolone antibiotics (e.g., Ciprofloxacin), antimalarials, and emerging antiviral agents.

While the classical Gould-Jacobs and Conrad-Limpach syntheses remain the intellectual bedrock of this field, their traditional execution is plagued by operational bottlenecks:

  • Extreme Temperatures: Requirements for 250°C+ thermal cyclization often lead to tar formation and low yields.

  • Solvent Toxicity: Reliance on diphenyl ether (Dowtherm A) creates difficult workup streams and purification challenges.

  • Regioselectivity: Substituted anilines often yield mixtures of isomers.

This guide presents an optimized, high-yield workflow that modernizes these classical routes. We prioritize a Microwave-Assisted Gould-Jacobs protocol and an Acid-Mediated Cyclization (Eaton’s Reagent) strategy, which offer superior yields (>85%), reduced reaction times, and simplified purification compared to thermal degradation methods.

Mechanistic Insight & Reaction Pathways[1]

Understanding the tautomeric equilibrium and the cyclization mechanism is critical for yield optimization. The 4-hydroxyquinoline system exists predominantly as the 4-quinolone (oxo-form) in solid state and polar solvents, which dictates solubility and reactivity.

The Optimized Gould-Jacobs Pathway

The most robust route for diverse substitution patterns involves the condensation of an aniline with a malonate derivative (e.g., EMME), followed by cyclization.

Figure 1: Mechanistic pathway of the Gould-Jacobs reaction. The critical step is the cyclization of the enamine, which traditionally requires extreme heat but can be accelerated via acid catalysis or microwave irradiation.

Critical Process Parameters (CPP)

ParameterTraditional (Thermal)Optimized (Microwave/Acid)Impact on Yield
Cyclization Temp 250–300°C70°C (Acid) or 250°C (MW)Lower temp prevents charring; MW allows rapid heating/cooling.
Solvent Diphenyl Ether (Dowtherm A)Methanesulfonic Acid or NoneEliminates high-bp solvent removal steps; improves crystallization.
Time 2–6 Hours10–30 MinutesReduces side reactions and oxidative degradation.
Catalyst None (Thermal)Eaton's Reagent (

)
Lowers activation energy for ring closure; acts as solvent.

Detailed Experimental Protocol

Protocol A: Microwave-Assisted Gould-Jacobs Synthesis (High Throughput)

Best for: Rapid library generation, small-to-medium scale (100 mg - 5 g).

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Diethyl Ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Solvent: Ethanol (Step 1), Diphenyl Ether (Step 2 - if not using solid support) or Neat.

Workflow:

  • Condensation (Enamine Formation):

    • In a microwave vial, mix Aniline (2.0 mmol) and EMME (2.2 mmol).

    • Add Ethanol (1 mL) to homogenize, then cap.

    • MW Irradiation: Heat to 120°C for 5-10 minutes .

    • QC Check: LC-MS should show complete conversion to the enamine intermediate.

    • Workup: Cool to RT. The enamine often precipitates. If not, evaporate ethanol.

  • Cyclization (Ring Closure):

    • Option 1 (Neat/High Temp): Evaporate solvent.[1] Irradiate the neat enamine residue to 250°C for 5–10 minutes (high absorption setting).

    • Option 2 (Solid Support): Adsorb enamine onto silica or acidic alumina and irradiate (solvent-free).

    • Safety Note: Ensure the vial is rated for high pressure (20+ bar).

  • Isolation:

    • Add diethyl ether or acetonitrile (3 mL) to the reaction vessel.

    • Sonicate to break up the solid.

    • Filter the precipitate.[1][2] Wash with cold ether.

    • Yield: Typically 85–95%.[3]

Protocol B: Eaton’s Reagent Cyclization (Scalable & Robust)

Best for: Scale-up (>5 g), acid-stable substrates, avoiding high-pressure equipment.

Reagents:

  • Isolated Enamine (from Protocol A, Step 1)

  • Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic Acid)[4]
    

Step-by-Step:

  • Preparation: Place the dry enamine intermediate (10 mmol) in a round-bottom flask.

  • Acid Addition: Add Eaton’s Reagent (5 mL per gram of enamine). The mixture will likely be a viscous slurry.

  • Reaction: Heat to 70–90°C with stirring.

    • Observation: The mixture usually becomes a clear solution as cyclization proceeds.

    • Time: Monitor by TLC/HPLC (typically 1–3 hours).

  • Quench & Workup:

    • Cool the mixture to RT.

    • Slowly pour the reaction mixture into ice water (10x volume) with vigorous stirring.

    • Critical Step: The 4-quinolone ester should precipitate immediately as a white/off-white solid.

    • Neutralize carefully with Sodium Carbonate (

      
      ) to pH ~4–5 to ensure complete precipitation (avoid high pH which may dissolve the phenol/quinolone).
      
  • Purification:

    • Filter the solid.

    • Wash copiously with water to remove acid, then with cold methanol.

    • Dry under vacuum at 50°C.

Figure 2: Decision tree for selecting the optimal cyclization method based on substrate stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Charring Temperature too high during cyclization.Switch from thermal (Dowtherm) to Eaton's Reagent at 70°C.
Incomplete Cyclization Steric hindrance at ortho-position of aniline.Increase reaction time; use higher boiling solvent (e.g., sulfolane) if using thermal method.
Product Soluble in Water pH too high during workup (formation of phenolate).Adjust pH to isoelectric point (typically pH 5–6) during precipitation.
Regioisomers Meta-substituted anilines yield 5- and 7-substituted quinolones.Separate isomers via crystallization (7-isomer is usually less soluble) or chromatography.

References

  • Conrad-Limpach Synthesis Review. SynArchive. Retrieved from [Link]

  • Microwave Assisted Gould-Jacobs Reaction. Asian Journal of Chemistry, 2015. Retrieved from [Link]

  • Convenient Gould–Jacobs Synthesis Using Eaton's Reagent. MDPI, 2025. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines (Patent US2558211A).Google Patents.
  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. Hangzhou Normal University, 2020. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing yield in Conrad-Limpach cyclization of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Yield & Selectivity in Conrad-Limpach Cyclization Ticket ID: CL-OPT-2024

Core Logic: The Bifurcation Directive

As a researcher, your primary failure mode in Conrad-Limpach (C-L) synthesis is not usually "no reaction"—it is pathway deviation . The reaction between an aniline and a


-ketoester has two competing thermodynamic and kinetic exits.
  • Pathway A (Desired): Kinetic control at low temperature (

    
    C) favors the 
    
    
    
    -aminoacrylate (enamine)
    . Thermal shock (
    
    
    C) converts this to 4-hydroxyquinoline .[1]
  • Pathway B (The Trap): Thermodynamic control or medium heat (

    
    C) favors the acetoacetanilide (amide) . Acid cyclization of this yields the 2-hydroxyquinoline  (Knorr product).[2][3]
    

The Golden Rule: You must isolate the enamine intermediate before attempting cyclization. One-pot procedures often fail because they inadvertently trigger Pathway B.

Visualizing the Pathway (The "Fork in the Road")

ConradLimpachLogic Start Aniline + Beta-Ketoester Enamine Beta-Aminoacrylate (Enamine Intermediate) Start->Enamine Kinetic Control Amide Acetoacetanilide (Amide Intermediate) Start->Amide Thermodynamic Control Prod_4HQ 4-Hydroxyquinoline (Conrad-Limpach) Enamine->Prod_4HQ Flash Heat (250°C) Prod_2HQ 2-Hydroxyquinoline (Knorr Product) Amide->Prod_2HQ Strong Acid (100°C) Cond_LowT Low Temp (<100°C) Acid Cat. / Water Removal Cond_MedT Med Temp (~140°C) No Catalyst

Figure 1: The critical divergence point.[3] Successful C-L synthesis requires strict adherence to the green pathway (Kinetic Control).

Standard Operating Procedure (SOP)

Use this protocol to establish a baseline before troubleshooting.

Phase 1: Formation of the Enamine (Schiff Base)

Objective: Maximize conversion to the enamine while suppressing amide formation.

  • Stoichiometry: Mix Aniline (1.0 eq) and

    
    -ketoester (1.05 eq).
    
  • Catalyst: Add 0.5–1.0 mol% p-Toluenesulfonic acid (p-TsOH) or concentrated HCl (catalytic).

  • Solvent: Benzene or Toluene (anhydrous).

  • Apparatus: Dean-Stark trap is mandatory .

  • Execution: Reflux vigorously until the theoretical amount of water is collected.

    • Why? Water removal drives the equilibrium to the right (Le Chatelier’s principle) and prevents hydrolysis of the formed enamine.

  • Workup: Evaporate solvent under reduced pressure. Do not heat above 60°C during evaporation to prevent isomerization to the amide.

Phase 2: Thermal Cyclization (The "Flash" Method)

Objective: Overcome the high activation energy for electrocyclic ring closure (


35 kcal/mol) without charring.
  • Solvent: Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl) or Diphenyl Ether.

    • Boiling Point:

      
      258°C.
      
  • Setup: Pre-heat the solvent to a rolling reflux (250°C+) in a flask equipped with a wide-bore condenser.

  • Addition (Critical): Add the crude enamine (from Phase 1) dropwise (diluted in a small amount of ether/solvent if viscous) directly into the boiling Dowtherm A.

    • Why? "Flash" heating favors the intramolecular cyclization over intermolecular polymerization (tar formation). High dilution minimizes side reactions.

  • Duration: The reaction is extremely fast (5–15 minutes). Monitor for the precipitation of the product or cessation of ethanol evolution (if applicable).

  • Isolation: Cool to room temperature. The 4-hydroxyquinoline often precipitates.[4] Dilute with hexane/petroleum ether to force precipitation if necessary. Filter and wash with hexane to remove Dowtherm A.

Troubleshooting & FAQs

Ticket #1: "I am getting a mixture of 2-hydroxy and 4-hydroxy isomers."

Diagnosis: You likely heated the Phase 1 reaction too aggressively or allowed the mixture to stand too long without water removal. Solution:

  • Lower Phase 1 Temp: Conduct the condensation at room temperature with a drying agent (molecular sieves) or use an acid catalyst that favors the imine formation at lower temperatures (e.g., acetic acid).

  • Check Intermediates: Run an NMR or TLC of your intermediate.

    • Enamine: Vinyl protons appear

      
       4.5–5.0 ppm.
      
    • Amide: Methylene protons (

      
      ) appear 
      
      
      
      3.5–4.0 ppm.
    • If you see Amide: Stop. You cannot convert the amide to 4-hydroxyquinoline. Restart.

Ticket #2: "My yield is low (<30%) and the flask is full of black tar."

Diagnosis: Polymerization occurred due to slow heating or high concentration. Solution:

  • The Dropwise Technique: Never heat the enamine from room temperature up to 250°C. The slow ramp-up allows side reactions to dominate. You must drop the substrate into the already boiling solvent.

  • Dilution: Increase the volume of Dowtherm A. High dilution favors intramolecular reactions (cyclization) over intermolecular ones (polymerization).

Ticket #3: "The product won't precipitate from Dowtherm A."

Diagnosis: Your product might be lipophilic or the solution is too dilute. Solution:

  • The Hexane Crash: Add 2–3 volumes of hexane or petroleum ether to the cooled reaction mixture. Dowtherm A is soluble in hexane; polar quinolines are not.

  • Extraction: If precipitation fails, extract the mixture with 2M NaOH (the phenol/quinolone is acidic). Separate the aqueous layer, wash with ether, and then acidify with HCl to precipitate the pure product.

Ticket #4: "Can I use Mineral Oil instead of Dowtherm A?"

Answer: Yes, but with caveats.

  • Pros: Cheap, high boiling point.

  • Cons: Impossible to remove completely by simple filtration/washing. You will require extensive Soxhlet extraction with hexane to clean the product. Dowtherm A is preferred because it washes away easily with hexane.

Data & Solvent Selection Guide

SolventBoiling Point (°C)SuitabilityRemoval Strategy
Dowtherm A 257Optimal Wash with Hexane/Pet Ether
Diphenyl Ether 259ExcellentWash with Hexane (Solid at RT)
Mineral Oil >300Good (Messy)Soxhlet Extraction (Hexane)
Sulfolane 285ModerateWater wash (Soluble in water)
Ethylene Glycol 197Poor Temp often too low for difficult substrates

Advanced Workflow Visualization

OptimizationWorkflow cluster_0 Phase 1: Enamine Synthesis cluster_1 Phase 2: Cyclization Step1 Aniline + Ketoester + pTsOH (Cat.) Step2 Reflux w/ Dean-Stark (Remove H2O) Step1->Step2 Step3 Evaporate <60°C Step2->Step3 Step5 Dropwise Addition (Flash Pyrolysis) Step3->Step5 Crude Enamine Step4 Pre-heat Dowtherm A to 257°C Step4->Step5 Step6 Cool & Add Hexane Step5->Step6 Result Pure 4-Hydroxyquinoline Step6->Result

Figure 2: The optimized workflow emphasizing water removal and flash pyrolysis.

References

  • Conrad, M., & Limpach, L. (1887).[1][2][5][6] Ueber das Anilid des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1] Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Li, J. J. (2009). Conrad–Limpach Reaction. In: Name Reactions. Springer, Berlin, Heidelberg. Link

  • Reitsema, R. H. (1948).[5] The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.[1] Link

Sources

Technical Support Center: Resolving 4-Quinolone vs. 4-Hydroxyquinoline Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: NMR Characterization & Tautomer Identification Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

The Core Issue: Users frequently report ambiguous NMR spectra for "quinolin-4-ols," characterized by broad signals, missing protons, or chemical shifts that do not match predicted aromatic models.

The Reality: Despite the common name "4-hydroxyquinoline," these compounds exist predominantly as 4-quinolones (keto form) in the solid state and in polar solvents (DMSO, Methanol). The "enol" form (4-hydroxyquinoline) is rare in free solution.[1] The confusion arises because the keto form breaks the aromaticity of the pyridine ring, which many chemists intuitively expect to be preserved.

Quick Diagnostic Table: Which Tautomer Do I Have?

Feature4-Quinolone (Keto) 4-Hydroxyquinoline (Enol)
Dominant Phase Solid state, DMSO, H₂O, Polar solventsGas phase, rare in solution (unless trapped)

C C-4 Shift
175 – 178 ppm (Ketone-like)160 – 165 ppm (Enol ether-like)

H Exchangeable

11.0 – 14.0 ppm
(Broad Singlet, NH)

9.0 – 10.0 ppm
(Sharp/Broad, OH)

N Shift

140 – 170 ppm
(Amide-like)

250 – 300 ppm
(Pyridine-like)
Coupling (

)
7.0 – 8.0 Hz (Vinylogous amide character)5.0 – 6.0 Hz (Aromatic pyridine character)

Visualizing the Equilibrium

The following diagram illustrates the equilibrium and the factors that stabilize the dominant keto form.

Tautomerism cluster_0 Detection Zone Enol 4-Hydroxyquinoline (Enol) (Aromatic Pyridine Ring) Keto 4-Quinolone (Keto) (Vinylogous Amide) Enol->Keto Polar Solvents (DMSO) Solid State Keto->Enol Gas Phase Non-polar (Trace) Dimer Intermolecular Dimer (H-Bond Stabilized) Keto->Dimer High Concentration Low Temp Dimer->Keto High Temp (>80°C) Dilution

Figure 1: The equilibrium heavily favors the Keto form in NMR solvents. Broadening often results from the Dimer


 Monomer exchange, not just Keto 

Enol.

Troubleshooting Guides

Issue A: "My peaks are broad or the NH proton is missing."

Root Cause:

  • Proton Exchange: The N-H proton is acidic and exchanges with trace water in the solvent.

  • Dimerization: 4-Quinolones form strong head-to-tail dimers via hydrogen bonding (N-H

    
     O=C). At room temperature, the exchange rate between dimer and monomer is often intermediate on the NMR timescale, causing severe line broadening.
    

Protocol: Variable Temperature (VT) NMR This protocol validates the presence of dynamic exchange.

  • Sample Prep: Dissolve ~5-10 mg of sample in DMSO-d6 (preferred over CDCl₃ due to solubility and dimer stabilization).

  • Baseline Scan: Acquire a standard

    
    H spectrum at 298 K (25°C) . Note the line width of the NH signal (~12-14 ppm) and H-2/H-3 signals.
    
  • Heating Phase: Increase probe temperature to 353 K (80°C) in 10-degree increments.

    • Wait 5 minutes at each step for thermal equilibrium.

  • Analysis:

    • Result 2 (Failure): Peaks remain broad or decompose. Action: Check sample purity or switch to a highly acidic solvent (TFA-d) to protonate the system fully.

Issue B: "I need to prove the proton is on the Nitrogen, not the Oxygen."

Root Cause: Chemical shift alone can be ambiguous if the structure has electron-withdrawing groups. You need connectivity data.[2]

Protocol: The "Smoking Gun" HMBC Experiment This protocol is self-validating: it provides binary evidence of connectivity.

  • Experiment: Run a

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (
    
    
    Hz).
  • Target Region: Focus on the exchangeable proton (

    
     11-14 ppm) and the bridgehead carbons.
    
  • Interpretation Logic:

Observation in HMBCConclusion
Correlation:

(12-14)

C-4a/C-8a (Bridgehead)
Confirmed Keto (N-H). The proton is 3 bonds away from the bridgehead carbons via the Nitrogen.
Correlation:

(12-14)

C-2
Confirmed Keto (N-H). 3-bond coupling across the N-C2 bond.
Correlation:

(~9)

C-3
Suspected Enol (O-H). Rare. Would imply O-C4-C3 connectivity.

Note: The N-H to C-4 (carbonyl) correlation is often weak due to the geometry of the vinylogous amide. Do not rely solely on the absence of this peak.

Advanced Characterization Workflow

Use this decision tree to select the correct experiment sequence.

Workflow Start Start: 1H NMR in DMSO-d6 CheckPeaks Are signals sharp? Start->CheckPeaks Broad Broad/Missing Signals CheckPeaks->Broad No Sharp Sharp Signals CheckPeaks->Sharp Yes ActionVT Run VT-NMR (up to 80°C) Check for coalescence Broad->ActionVT CheckShift Check C4 Shift (13C) Sharp->CheckShift ActionVT->Sharp Peaks Sharpen ActionTFA Add TFA-d (Acidify) Forces protonated cation ActionVT->ActionTFA Still Broad KetoConfirm Shift > 175 ppm? Confirmed Keto Form CheckShift->KetoConfirm Yes EnolConfirm Shift < 165 ppm? Suspect Enol/Ether CheckShift->EnolConfirm No

Figure 2: Logical workflow for characterizing quinolone tautomers. Note that acidification (TFA) creates a cation that is distinct from the neutral tautomers but yields sharp lines for structural verification.

Frequently Asked Questions (FAQ)

Q: Why does my sample look like a mixture of two compounds? A: If you see two sets of peaks in slow exchange, you might be observing rotamers if you have bulky substituents at the C-3 position, or you are in a solvent (like CDCl₃) that supports a slow equilibrium between the keto and enol forms. Solution: Switch to DMSO-d6 to drive the equilibrium fully to the keto form.

Q: Can I trap the enol form to study it? A: Not easily in its free state. To study the "enol" character, researchers typically synthesize the O-methyl derivative (4-methoxyquinoline) . Comparing the NMR of your free sample to the O-methyl and N-methyl standards is the definitive method for assignment.

Q: Why is the coupling constant


 important? 
A:  It reflects the bond order.
  • In the Enol (Pyridine) form, the C2-C3 bond is a standard aromatic bond (

    
     Hz).
    
  • In the Keto (Quinolone) form, the resonance structure imparts significant double-bond character between C2 and C3 (

    
     Hz). This is a quick, non-destructive check.
    

References

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate.[3] Available at: [Link]

  • Reil, E., et al. (1997). NMR and Crystallographic studies of Quinolone Tautomerism. Biochimica et Biophysica Acta. (Contextualized via search results on 4-quinolone structure).
  • Claramunt, R. M., et al. (2006). The effect of solvent on keto-enol tautomerism. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Organic Chemistry Portal. (2023). Quinoline and Quinolone Synthesis and Properties. (General grounding for chemical shifts).

Sources

Technical Guide: Preventing Tar Formation in Thermal Cyclization of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Tar" Paradox

In the thermal cyclization of quinolines—most notably via the Gould-Jacobs or Conrad-Limpach routes—tar formation is not merely a side reaction; it is the dominant mode of failure. These reactions require extreme temperatures (


) to overcome the high activation energy barrier for the formation of the aromatic system.

At these temperatures, the kinetic competition is brutal:

  • Intramolecular Cyclization (Desired): A unimolecular reaction (

    
    ).
    
  • Intermolecular Polymerization (Tar): A bimolecular reaction (

    
    ).
    

The Core Insight: Because tar formation is second-order with respect to concentration, dilution is your primary weapon. If you simply heat a flask of starting material, you favor the bimolecular collision of molecules, creating an intractable black polymer.

This guide moves beyond standard textbook advice to provide field-proven engineering controls for high-temperature cyclization.

Part 1: Critical Process Parameters (Q&A)

Module 1: Solvent Selection & The "Heat Sink" Strategy

Q: Everyone uses Dowtherm A. It works, but it’s a nightmare to remove. Are there viable alternatives? A: Dowtherm A (a eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide) is standard because it boils at


 and is stable. However, its removal often requires tedious steam distillation or massive washes.

Troubleshooting Alternatives:

Solvent Boiling Point Pros Cons Removal Strategy

| Dowtherm A |


 | Industry standard; stable. | Difficult to remove; freezes at 

. | Dilute with hexane/toluene to precipitate product; filter. | | Diphenyl Ether |

| Similar to Dowtherm A. | Solid at RT (

melting point). | Same as Dowtherm A. | | Sulfolane |

| Water-miscible; high polarity. | Can decompose at

; expensive. | Water wash (highly soluble). | | Paraffin Oil |

| Cheap; inert. | Hard to clean product; variable composition. | Hexane wash (product is insoluble). | | Tributylamine |

| Basic; easier to remove. | Lower BP might not drive difficult cyclizations. | Acid wash. |

Recommendation: For difficult substrates, stick to Dowtherm A but optimize the workup (see Module 3). For easier cyclizations, Sulfolane offers a massive advantage: you can simply pour the reaction mixture into water to precipitate your quinoline while the solvent washes away.

Module 2: Reaction Engineering (The Inverse Addition)

Q: My reaction turns black within 10 minutes of heating. What is happening? A: You are likely heating the starting material with the solvent from room temperature. This "ramp-up" period is the "Kill Zone." As the temperature rises (e.g., from


 to 

), the intermediate has enough energy to polymerize (low activation energy) but not enough to cyclize (high activation energy).

The Fix: Inverse Addition Protocol Never heat the substrate and solvent together.

  • Heat the pure solvent (the "heat sink") to the target temperature (e.g.,

    
    ) first.
    
  • Add the substrate (dissolved in a minimal amount of a volatile solvent or as a melt) dropwise into the roaring hot solvent.

  • Why? This ensures that every drop of substrate instantly hits

    
    , bypassing the polymerization window and favoring the unimolecular cyclization. It also maintains "pseudo-high-dilution" conditions.
    
Module 3: Continuous Flow Chemistry

Q: We need to scale up, but batch reactions are yielding 40% tar. Can flow chemistry help? A: Absolutely. Flow chemistry is the "Silver Bullet" for thermal cyclization.

  • Heat Transfer: Flow reactors have a high surface-area-to-volume ratio, allowing rapid heating to

    
     and rapid cooling.
    
  • Residence Time: You can expose the molecule to

    
     for exactly 45 seconds. In batch, the material sits at high heat for hours while you heat up and cool down, leading to degradation.
    
  • Pressure: Flow reactors can superheat low-boiling solvents (like THF or Acetonitrile) to

    
     under pressure (100+ bar), avoiding Dowtherm A entirely.
    

Part 2: Visualizing the Mechanism & Control

Diagram 1: The Kinetic Competition

This diagram illustrates why Temperature Shock (Inverse Addition) and Dilution are the only ways to win the competition against tar.

G cluster_pathways Kinetic Competition Start Substrate (Acrylate Intermediate) Cyclization Cyclization Pathway (High Ea, Unimolecular) Start->Cyclization Requires >250°C Rate = k1[S] Polymerization Polymerization Pathway (Low Ea, Bimolecular) Start->Polymerization Occurs at 150-200°C Rate = k2[S]² Product 4-Hydroxyquinoline (Desired) Cyclization->Product Tar Intractable Tar (Waste) Polymerization->Tar Note1 Control Strategy 1: INVERSE ADDITION (Bypass the 150-200°C zone) Note1->Cyclization Note2 Control Strategy 2: DILUTION (Reduces [S]², killing the bimolecular rate) Note2->Polymerization

Caption: Kinetic competition between unimolecular cyclization and bimolecular polymerization. High temperature favors cyclization; high concentration favors tar.

Diagram 2: Troubleshooting Decision Tree

Use this workflow to determine the correct protocol modification based on your specific failure mode.

G Problem Start: High Tar Formation observed CheckTemp Is the reaction temperature >250°C? Problem->CheckTemp TempLow Increase Temp. (Cyclization Ea not met) CheckTemp->TempLow No TempHigh Check Addition Mode CheckTemp->TempHigh Yes CheckAdd Are you mixing cold? TempHigh->CheckAdd YesMix Switch to INVERSE ADDITION CheckAdd->YesMix Yes NoMix Check Concentration CheckAdd->NoMix No (Already doing dropwise) CheckConc Is Conc > 0.5 M? NoMix->CheckConc YesConc Dilute to < 0.1 M CheckConc->YesConc Yes NoConc Check Atmosphere CheckConc->NoConc No CheckAtm Is Oxygen present? NoConc->CheckAtm YesAtm Sparge with N2/Ar (Prevent Oxidative Tar) CheckAtm->YesAtm Yes NoAtm Consider Flow Chemistry or Solvent Switch (Sulfolane) CheckAtm->NoAtm No

Caption: Step-by-step troubleshooting logic for diagnosing the root cause of carbonization/tarring.

Part 3: Standard Operating Procedure (SOP)

Protocol: High-Yield Thermal Cyclization of Diethyl Anilinomethylenemalonate

Objective: Synthesis of 4-Hydroxyquinoline-3-carboxylic acid ethyl ester with minimized tar.

Materials:

  • Substrate: Diethyl anilinomethylenemalonate (Solid or Oil).

  • Solvent: Dowtherm A (Diphenyl ether / Biphenyl).

  • Equipment: 3-Neck Round Bottom Flask, Mechanical Stirrer (Critical for viscosity), Addition Funnel (pressure-equalizing), Reflux Condenser, Nitrogen line.

Step-by-Step Procedure:

  • Preparation of the Heat Sink:

    • Charge the 3-neck flask with Dowtherm A. Use 10 volumes relative to the substrate (e.g., 10 mL solvent per 1 g substrate).

    • Begin vigorous mechanical stirring.

    • Sparge with Nitrogen for 15 minutes to remove oxygen.

    • Heat the solvent to a rolling boil (

      
      ). Ensure the reflux condenser is active (water or air cooled depending on scale).
      
  • Inverse Addition (The Critical Step):

    • Dissolve the substrate in the minimum amount of a volatile solvent (e.g., Ethanol or Toluene) or melt it if stable. Note: If using a volatile solvent, ensure the condenser is set to distill it off or allow it to flash off safely.

    • Add the substrate solution dropwise to the boiling Dowtherm A over 20–30 minutes.

    • Observation: The solution should remain relatively clear or turn light amber. Dark black/brown indicates too fast addition or too low temperature.

    • Ethanol Evolution: As the cyclization occurs, ethanol is generated. Ensure the system allows this byproduct to escape (distillation head) to drive the equilibrium forward.

  • Completion & Workup:

    • Maintain reflux for 15–30 minutes after addition is complete.

    • Remove heat and allow to cool to

      
      .
      
    • Precipitation: While still warm (Dowtherm A freezes at

      
      ), pour the reaction mixture into a beaker containing an excess of Hexane  or Heptane  (approx. 5-10 volumes).
      
    • The 4-hydroxyquinoline product is generally insoluble in non-polar hydrocarbons and will precipitate as a beige/tan solid, while the tar and Dowtherm A remain in the mother liquor.

    • Filter the solid, wash extensively with Hexane to remove residual Dowtherm A, and dry.

  • Purification (If Tar Persists):

    • Recrystallize from DMF or Acetic Acid.

    • Alternatively, dissolve in dilute NaOH (forming the water-soluble sodium salt), filter off the insoluble tar, and re-precipitate the product by acidifying with HCl.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Lengyel, L. C., et al. (2015). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. Journal of Flow Chemistry. Link

  • Organic Syntheses. (1955). 4,7-Dichloroquinoline.[2] Organic Syntheses, Coll.[3] Vol. 3, p.272. (Describes the use of Dowtherm A). Link

  • Cablewski, T., et al. (1994). A continuous flow method for the synthesis of 4-hydroxyquinoline-3-carboxylic esters.[4] Journal of Chemical Technology & Biotechnology. (Highlights flow benefits).

Sources

Technical Support Center: HPLC Separation of 4-Hydroxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Briefing: The Chemistry of Separation

Before attempting to resolve 4-hydroxyquinoline (4-HQ) from its positional isomers (2-, 5-, 6-, 8-HQ), you must understand the two invisible forces destroying your chromatography: Tautomerism and Metal Chelation .

The "Ghost Peak" Phenomenon (Tautomerism)

4-Hydroxyquinoline is a misnomer in solution. It exists in a tautomeric equilibrium with 4(1H)-quinolone .

  • The Problem: In many mobile phases, the interconversion rate between the enol (hydroxy) and keto (quinolone) forms is similar to the chromatographic timescale. This results in peak broadening, "saddled" peaks, or complete peak splitting that looks like two compounds.

  • The Fix: You must lock the molecule into a single tautomeric state using pH control.

The Chelation Trap (8-Hydroxyquinoline)

If your mixture includes 8-hydroxyquinoline (8-HQ), standard C18 columns often fail. 8-HQ is a potent bidentate chelator.

  • The Problem: It strips trace metals (Iron, Nickel) from your stainless steel LC system or the silica support of your column. This creates a "shark-fin" tailing peak or irreversible adsorption.

  • The Fix: Passivate the system, use PEEK tubing, or add a sacrificial chelator (EDTA) to the mobile phase.

Standard Operating Procedure (SOP)

The "Gold Standard" Screening Protocol

Do not start with a generic gradient. Use this protocol designed to suppress silanol activity and maximize isomeric selectivity.

ParameterSpecificationRationale
Column Phase Phenyl-Hexyl or Pentafluorophenyl (PFP) C18 relies on hydrophobicity, which is similar across isomers. Phenyl/PFP phases utilize

interactions to separate based on electron density distribution (positional isomerism).
Dimensions 150 x 4.6 mm, 3 µm or 2.7 µm (Core-Shell)Core-shell particles provide higher efficiency for resolving closely eluting isomers.
Mobile Phase A 20 mM Potassium Phosphate (pH 2.5)Low pH protonates the quinoline nitrogen (

), preventing interaction with silanols. Phosphate masks metal ions better than Formate.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitrogenous bases compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temperature 35°C - 40°CSlightly elevated temperature improves mass transfer and reduces peak tailing.
Detection UV @ 230 nm and 320 nm230 nm is universal; 320 nm is specific for the conjugated quinoline ring.
Gradient Profile[1]
  • 0 min: 5% B

  • 15 min: 60% B

  • 20 min: 60% B

  • 20.1 min: 5% B (Re-equilibration)

Decision Logic & Workflow

The following diagram outlines the logical pathway for method development and troubleshooting specific to quinoline isomers.

QuinolineWorkflow Start Start: Isomer Mixture Check8HQ Contains 8-Hydroxyquinoline? Start->Check8HQ ChelationRisk CRITICAL: Chelation Risk Check8HQ->ChelationRisk Yes SelectCol Column Selection Check8HQ->SelectCol No ChelationRisk->SelectCol Add EDTA to MP C18 C18 Column SelectCol->C18 General Use Phenyl Phenyl-Hexyl / PFP (Recommended) SelectCol->Phenyl Isomer Resolution MobilePhase Mobile Phase pH Strategy C18->MobilePhase Phenyl->MobilePhase LowPH pH 2.0 - 3.0 (Protonated State) MobilePhase->LowPH Standard HighPH pH > 10.0 (Deprotonated State) MobilePhase->HighPH Hybrid Columns Only Result Evaluate Separation LowPH->Result HighPH->Result Tailing Issue: Severe Tailing Result->Tailing Asymmetry > 1.5 Coelution Issue: Isomers Co-elute Result->Coelution Resolution < 1.5 FixTailing Add 5mM TEA or Switch to Mixed-Mode Tailing->FixTailing FixCoelution Change Organic Modifier (MeOH <-> ACN) or Temp Coelution->FixCoelution

Figure 1: Strategic workflow for selecting column chemistry and troubleshooting separation issues for hydroxyquinoline isomers.

Troubleshooting Center (FAQ)

Q1: I am seeing split peaks for 4-hydroxyquinoline, but not for 2-hydroxyquinoline. Why?

Diagnosis: You are likely witnessing tautomeric separation . 2-hydroxyquinoline (carbostyril) tautomerizes less readily in acidic media than 4-hydroxyquinoline. The Fix:

  • Check pH: Ensure your buffer capacity is high (20-25 mM). If the pH is near the

    
     (~4.3), the molecule splits between protonated and neutral forms.
    
  • Move away from pKa: Adjust pH to 2.5 (fully protonated) or 7.5 (neutral, if using a polymer/hybrid column).

  • Temperature: Increase column temperature to 45°C. This accelerates the kinetics of tautomerization, merging the split peaks into a single, sharper average peak.

Q2: My 8-hydroxyquinoline peak is extremely broad and tails, even on a new column.

Diagnosis: This is classic metal chelation . 8-HQ is binding to trace iron in your stainless steel frits or the silica matrix. The Fix:

  • Add a Sacrificial Chelator: Add 0.1% EDTA or 5 mM Citrate to your mobile phase A.

  • System Passivation: Flush your LC system with 30% Phosphoric Acid (remove column first!) to strip metal ions.

  • Column Switch: Switch to a "Mixed-Mode" column (e.g., SIELC Primesep) which uses ion-exchange mechanisms to shield the silica surface.

Q3: I cannot separate 4-hydroxyquinoline from 6-hydroxyquinoline on my C18 column.

Diagnosis: Lack of Selectivity. C18 separates based on hydrophobicity. Since these are positional isomers, their hydrophobicity (LogP) is nearly identical. The Fix:

  • Change the Stationary Phase: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases interact with the electron-deficient ring systems differently depending on where the hydroxyl group is located (ortho/meta/para effects).

  • Change the Modifier: If you must use C18, switch from Acetonitrile to Methanol. Methanol allows for hydrogen bonding interactions that ACN suppresses, potentially altering selectivity.

Q4: My retention times are drifting day-to-day.

Diagnosis: pH Instability. Hydroxyquinolines are amphoteric. Small changes in mobile phase pH (e.g., evaporation of volatile buffers like TFA or Formic Acid) will drastically shift retention. The Fix:

  • Use Non-Volatile Buffers: Switch to Phosphate buffer if MS detection is not required.

  • Cap the Eluent: Ensure mobile phase bottles are capped tightly to prevent evaporation of the organic modifier or absorption of atmospheric CO2 (which lowers pH).

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Source: Walsh Medical Media. URL:[Link][1][2]

  • HPLC Method for Analysis of 8-hydroxyquinoline (Chelation Issues). Source: SIELC Technologies Application Note. URL:[Link]

  • 4-Hydroxyquinoline Chemical Properties and pKa Data. Source: PubChem / IUPAC Digitized pKa Dataset.[3] URL:[Link]

  • Separation of 6-Hydroxyquinoline on Low-Silanol Columns. Source: SIELC Technologies.[1][4][5] URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC (Tailing Factors). Source: Waters Corporation / LCGC North America. URL:[Link]

Sources

Technical Support Center: Precision Synthesis of 6-Ethyl-2-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Controlling Regio-Selectivity via the Conrad-Limpach Protocol Last Updated: February 5, 2026

Core Directive: The "Fork in the Road"

The synthesis of 6-ethyl-2-methylquinolin-4-ol (also known as 6-ethyl-2-methyl-4-hydroxyquinoline) relies on the Conrad-Limpach reaction. The critical technical challenge here is chemoselectivity (often referred to as regio-control in this context), which dictates the final position of the methyl group and the oxygen functionality.

You are navigating a kinetic vs. thermodynamic divergence:

  • Kinetic Control (Desired): Low-temperature condensation favors attack at the ketone , forming a

    
    -aminoacrylate (enamine). Thermal cyclization yields the 2-methyl-4-ol  isomer.
    
  • Thermodynamic Control (Avoid): High-temperature condensation favors attack at the ester , forming a

    
    -ketoanilide (amide).[1] Acid-mediated cyclization (Knorr synthesis) yields the 4-methyl-2-ol  isomer.
    

To obtain your target (2-methyl), you must strictly enforce the kinetic pathway.

Visualizing the Divergence (Pathway Logic)

The following diagram illustrates the mechanistic divergence. You must stay on the blue path to achieve the target molecule.

ConradLimpach Start 4-Ethylaniline + Ethyl Acetoacetate Condensation_Low Condensation < 80°C (Acid Cat, Water Removal) Start->Condensation_Low Kinetic Control Condensation_High Condensation > 100°C (Direct Heating) Start->Condensation_High Thermodynamic Control Enamine INTERMEDIATE A: Ethyl 3-(4-ethylanilino)but-2-enoate (Enamine) Condensation_Low->Enamine - H2O Cyclization_High Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization_High Alcohol Elimination Target TARGET: 6-Ethyl-2-methylquinolin-4-ol Cyclization_High->Target Amide INTERMEDIATE B: 4'-Ethylacetoacetanilide (Amide) Condensation_High->Amide - EtOH Cyclization_Acid Acid Cyclization (H2SO4, 100°C) Amide->Cyclization_Acid Undesired UNDESIRED ISOMER: 6-Ethyl-4-methylquinolin-2-ol Cyclization_Acid->Undesired

Caption: Mechanistic divergence between Conrad-Limpach (Green/Blue) and Knorr (Red) pathways.

Troubleshooting Guide & FAQs

Module A: The Condensation Step (Enamine Formation)

Issue: "I am isolating a solid intermediate that doesn't cyclize to the 4-ol." Diagnosis: You likely formed the anilide (amide) instead of the enamine . The anilide is the thermodynamic product favored by heat.[1] Solution:

  • Protocol Check: Did you heat the aniline and ethyl acetoacetate together without a solvent or at

    
    C?
    
  • Corrective Action: Perform the condensation at room temperature or mild reflux (

    
    C) in benzene or toluene. Use an acid catalyst (e.g., p-TsOH, 0.1 eq) and a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the enamine (kinetic product) while preventing the high energy required to attack the ester group.
    

Issue: "The reaction equilibrium seems stuck; yield of enamine is low." Diagnosis: Water accumulation is hydrolyzing the enamine back to the starting materials. Solution:

  • Desiccant: Use activated molecular sieves (4Å) or a rigorous Dean-Stark setup.

  • Catalysis: Ensure pH is slightly acidic (pH 4-5). A catalytic amount of HCl or acetic acid activates the ketone carbonyl, facilitating nucleophilic attack by the aniline.

Module B: The Cyclization Step (Ring Closure)

Issue: "The reaction mixture turns into a black tar at 250°C." Diagnosis: Polymerization or oxidation due to insufficient dilution or lack of temperature control. Solution:

  • Dilution Factor: Do not run this neat. Add the enamine dropwise into boiling solvent (Dowtherm A or Diphenyl ether) to ensure high dilution. This favors intramolecular cyclization over intermolecular polymerization.

  • Inert Atmosphere: Strictly use Nitrogen (

    
    ) or Argon. Quinoline precursors oxidize rapidly at 
    
    
    
    C.

Issue: "I am getting the 2-hydroxy isomer (quinolin-2-one) after cyclization." Diagnosis: This confirms the intermediate was the amide , not the enamine. Solution:

  • Discard the intermediate. You cannot convert the amide to the 4-ol easily. Restart Step 1 using the Low-Temperature Protocol (see below).

Experimental Protocols

Step 1: Synthesis of the Enamine Intermediate

Objective: Kinetic condensation of 4-ethylaniline and ethyl acetoacetate.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Reagents:

    • 4-Ethylaniline (1.0 eq)

    • Ethyl Acetoacetate (1.1 eq)

    • Solvent: Toluene (anhydrous, 10 mL/g of aniline)

    • Catalyst: p-Toluenesulfonic acid (0.05 eq) or conc. HCl (3-4 drops).

  • Procedure:

    • Mix reagents at room temperature.

    • Heat to mild reflux (

      
      C bath temp) to azeotropically remove water.
      
    • Critical Endpoint: Monitor by TLC. The disappearance of aniline marks completion (typically 3-6 hours).

    • Isolation: Evaporate toluene under reduced pressure. The residue is the crude Ethyl 3-(4-ethylanilino)but-2-enoate . Do not purify by column chromatography (it hydrolyzes); use directly or recrystallize from hexane/ethanol if solid.

Step 2: Thermal Cyclization (Conrad-Limpach)

Objective: Conversion of enamine to 6-ethyl-2-methylquinolin-4-ol.

  • Setup: 3-neck flask equipped with a dropping funnel, internal thermometer, and short-path distillation head (to remove ethanol).

  • Solvent: Dowtherm A (eutectic mixture of diphenyl ether and biphenyl).[2] Volume: 20 mL per gram of enamine.

  • Procedure:

    • Heat Dowtherm A to a rolling boil (~250-257°C ).

    • Dissolve the Enamine from Step 1 in a minimal amount of warm Dowtherm A or Xylene.

    • Dropwise Addition: Add the enamine solution to the boiling solvent slowly (over 15-20 mins). The temperature must not drop below 245°C.

    • Reaction: Ethanol will distill off.[2] Maintain reflux for 30-60 minutes after addition.

  • Workup:

    • Cool the mixture to room temperature. The product, 6-ethyl-2-methylquinolin-4-ol , often precipitates as the solution cools.

    • Add hexane (equal volume) to further precipitate the product.

    • Filter the solid and wash with copious hexane/acetone to remove Dowtherm A.

Data & Specifications

Solvent Selection for Cyclization

The cyclization requires temperatures


C to overcome the activation energy barrier for the elimination of ethanol and aromatic restoration.
SolventBoiling PointSuitabilityNotes
Dowtherm A 257°COptimal Eutectic mix; liquid at RT; easy to wash away with hexane.
Diphenyl Ether259°CGoodSolid at RT (MP 26°C); difficult to handle if cooled too much.
Mineral Oil>280°CModerateHard to remove from product; requires extensive washing.
Xylene140°CFail Temperature too low for 4-ol cyclization; yields 0%.
Isomer Comparison (Confirmation)

Use these spectral markers to confirm you have the correct regio-isomer.

FeatureTarget: 2-Methyl-4-ol (Conrad-Limpach)Undesired: 4-Methyl-2-ol (Knorr)
Reaction Origin Enamine (Ketone attack)Amide (Ester attack)
Methyl Position C-2C-4
Carbonyl IR ~1630 cm⁻¹ (4-quinolone form)~1660 cm⁻¹ (2-quinolone amide)
1H NMR (Methyl) Singlet at ~2.4 ppmSinglet at ~2.6 ppm

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis.[1][2][3][4][5][6][7] Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

Sources

Technical Support Hub: Photostability of 6-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for researchers analyzing the photostability of 6-Ethyl-2-methylquinolin-4-ol (CAS: 62510-40-1). This compound, often utilized as a synthetic intermediate (e.g., in the synthesis of WDR5 inhibitors or quinoline-based kinase inhibitors), exhibits specific degradation behaviors under UV irradiation due to its 4-quinolone core and benzylic ethyl substitution .

Status: Operational Subject: UV-Induced Degradation Profiles & Troubleshooting Applicable For: QA/QC Analysts, Medicinal Chemists, Stability Scientists

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: I observe a new peak eluting before the parent peak (RRT ~0.85) with a mass shift of +16 Da. What is it? A: This is likely the N-oxide variant or a ring-hydroxylated species.

  • Mechanism: The quinoline nitrogen is susceptible to oxidation by singlet oxygen (

    
    ) or hydroxyl radicals generated under UV light in aqueous media.
    
  • Confirmation: Perform MS/MS. N-oxides often show a characteristic loss of 16 Da (oxygen) or 17 Da (OH). If the loss is -18 (H2O), it suggests a hydroxylated alkyl chain (see Q2).

Q2: I see a peak eluting slightly earlier than the parent with a mass shift of +14 Da. Is this an impurity? A: This is a classic degradation product: 6-Acetyl-2-methylquinolin-4-ol .

  • Cause: The ethyl group at position 6 undergoes benzylic oxidation. The pathway typically proceeds: Ethyl

    
    
    
    
    
    -Hydroxyethyl (+16 Da)
    
    
    Acetyl (+14 Da relative to parent).
  • Troubleshooting: Check your mobile phase. If you use methanol/water without a radical scavenger (like ammonium acetate), this oxidation is accelerated.

Q3: My sample turned yellow/brown after UV exposure, but HPLC shows minimal loss of area. Why? A: This indicates photopolymerization or dimerization .

  • Explanation: 4-Quinolones can undergo [2+2] photocycloaddition to form dimers. These dimers often have low solubility or elute very late (high LogP), causing them to be missed in standard isocratic runs.

  • Action: Extend your gradient run time to 2-3x the parent retention time to check for dimers (2M mass).

Part 2: Mechanistic Insight & Degradation Pathways

The degradation of 6-Ethyl-2-methylquinolin-4-ol is driven by two competing mechanisms: radical-mediated benzylic oxidation and electrophilic aromatic substitution (hydroxylation) .

Core Pathways:
  • Benzylic Oxidation (Path A): The ethyl group at C6 is the "softest" target. UV light generates radicals that abstract a benzylic hydrogen, leading to the formation of a secondary alcohol (1-hydroxyethyl), which rapidly oxidizes to a ketone (acetyl).

  • N-Oxidation (Path B): Direct oxidation of the quinoline nitrogen.

  • Photodimerization (Path C): Formation of cyclobutane-fused dimers (common in solid-state or high-concentration solutions).

Degradation Pathway Diagram

DegradationPathways Parent 6-Ethyl-2-methylquinolin-4-ol (MW 187.24) Radical Benzylic Radical Intermediate Parent->Radical UV (hν), -H• NOxide 6-Ethyl-2-methylquinolin-4-ol N-oxide (MW 203.24, +16 Da) Parent->NOxide ROS / 1O2 Dimer Cyclobutane Dimer (MW 374.48) Parent->Dimer [2+2] Cycloaddition (High Conc.) HydroxyEthyl 6-(1-Hydroxyethyl)-2-methylquinolin-4-ol (MW 203.24, +16 Da) Radical->HydroxyEthyl +OH• / H2O Acetyl 6-Acetyl-2-methylquinolin-4-ol (MW 201.22, +14 Da) HydroxyEthyl->Acetyl Oxidation (-2H)

Caption: Proposed photodegradation pathways of 6-Ethyl-2-methylquinolin-4-ol showing benzylic oxidation (Red), N-oxidation (Yellow), and dimerization (Green).

Part 3: Experimental Protocols

To validate these products in your specific matrix, follow this Stress Testing Protocol .

Protocol: UV Stress Identification

Objective: Induce and identify primary degradation products to establish stability-indicating methods.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 6-Ethyl-2-methylquinolin-4-ol in Methanol/Water (50:50).

    • Note: Avoid pure acetonitrile as it can sensitize different radical pathways.

  • Irradiation:

    • Transfer 2 mL to a quartz cuvette (or transparent HPLC vial).

    • Expose to 1.2 million lux hours (visible) and 200 Wh/m² (UV) in a photostability chamber (ICH Q1B standard).

    • Control: Wrap one vial in aluminum foil (Dark Control).

  • Analysis (LC-MS/MS):

    • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: Acetonitrile.

    • Gradient: 5% B to 90% B over 20 minutes.

    • Detection: UV at 254 nm and 320 nm; ESI+ Mode.

Data Summary: Expected Degradants
Degradant NameMass Shift (Δ)Expected m/z (M+H)RRT (Approx)Notes
Parent 0188.251.00Reference peak
N-Oxide +16204.250.80 - 0.90Early eluter; reducible by TiCl3
1-Hydroxyethyl +16204.250.85 - 0.95Often co-elutes with N-oxide; distinguish by MS/MS frag.
6-Acetyl +14202.230.90 - 1.10Sharp peak; stable end-product of oxidation
Dimer +187375.49> 1.50Late eluting; broad peak

Part 4: Mitigation Strategies

If degradation is affecting your assay or formulation:

  • Amber Glassware: Strictly required. The quinolone core is a known chromophore.

  • pH Control: Quinolones are amphoteric. Stability is often higher at acidic pH (< 4) where the nitrogen is protonated, reducing the quantum yield for singlet oxygen generation.

  • Antioxidants: If formulation allows, adding EDTA (to chelate metals that catalyze radical formation) or Sodium Metabisulfite can retard the benzylic oxidation pathway.

References

  • International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • Saini, B., & Bansal, G. (2013).[1] Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 224-231.[1] (Provides mechanistic analogy for quinoline ring degradation).

  • Albini, A., & Monti, S. (2003). Photochemistry of 4-Quinolones. Chemical Society Reviews. (Foundational text on quinolone photostability).

  • PubChem. (2025).[2] Compound Summary for CID 702758 (Related Structure). National Library of Medicine.

Sources

minimizing side reactions in the synthesis of 2-methyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Control

The synthesis of 2-methyl-4-quinolinol (also known as 4-hydroxy-2-methylquinoline) relies on the Conrad-Limpach protocol.[1] Success depends entirely on manipulating the kinetic vs. thermodynamic control of the initial condensation between aniline and ethyl acetoacetate.

  • The Critical Fork: The reaction of aniline and ethyl acetoacetate can yield two distinct isomers based on temperature:

    • Kinetic Control (Target Path): Low temperature (<100°C) favors the formation of

      
      -anilinocrotonate  (enamine). Thermal cyclization of this intermediate yields the target 2-methyl-4-quinolinol .
      
    • Thermodynamic Control (Avoid): High temperature (>140°C) favors the formation of acetoacetanilide (amide). Cyclization of this intermediate (Knorr synthesis) yields the unwanted isomer, 4-methyl-2-quinolinol .

Pathway Divergence Diagram

ConradLimpach Start Aniline + Ethyl Acetoacetate Kinetic Kinetic Control (< 80°C) Acid Cat. / Water Removal Start->Kinetic Favored Path Thermo Thermodynamic Control (> 140°C) Start->Thermo Avoid High T Enamine Intermediate: Beta-Anilinocrotonate Kinetic->Enamine Cyclization1 Thermal Shock (250°C) Dowtherm A Enamine->Cyclization1 Target TARGET PRODUCT: 2-Methyl-4-Quinolinol Cyclization1->Target Amide Intermediate: Acetoacetanilide Thermo->Amide Cyclization2 Acid Cyclization (H2SO4) Amide->Cyclization2 Unwanted UNWANTED ISOMER: 4-Methyl-2-Quinolinol Cyclization2->Unwanted

Figure 1: Mechanistic divergence between Conrad-Limpach (Target) and Knorr (Unwanted) pathways.

Troubleshooting Hub (Q&A)

Issue 1: Isomer Contamination

User Question: "My NMR shows a significant amount of 4-methyl-2-quinolinol (carbostyril derivative) mixed with my product. Why did this form?"

Scientist Diagnosis: You likely triggered the Knorr pathway during the first step. This happens if the initial condensation temperature exceeds 100°C or if the reaction is allowed to equilibrate for too long without water removal. The amide intermediate (acetoacetanilide) is thermodynamically more stable than the enamine. Once the amide forms, it cyclizes to the 2-quinolinol isomer.

Corrective Action:

  • Lower the Temperature: Perform the initial condensation in benzene or toluene at reflux (80–110°C) rather than neat or in xylene.

  • Active Water Removal: Use a Dean-Stark trap.[1] The formation of the enamine releases water; removing it drives the equilibrium toward the enamine (Le Chatelier’s principle) and prevents hydrolysis/isomerization.

  • Acid Catalysis: Use a catalytic amount of acetic acid or HCl (approx. 0.1 eq).[2] This accelerates enamine formation over amide formation at lower temperatures.

Issue 2: "Black Tar" Formation

User Question: "During the high-temperature cyclization step, my reaction turned into a black, intractable tar. Yield was <10%."

Scientist Diagnosis: This is caused by polymerization of the sensitive enamine intermediate. It usually occurs if the thermal shock is not rapid enough. The cyclization requires a high activation energy (approx. 250°C). If you heat the enamine slowly from room temperature to 250°C, it spends too much time in the "danger zone" (150–200°C) where intermolecular polymerization competes with intramolecular cyclization.

Corrective Action:

  • Pre-heat the Solvent: Heat your solvent (Dowtherm A or Diphenyl Ether) to a rolling boil (250–257°C) before adding the reactant.

  • Dilution Factor: Ensure a high dilution ratio (at least 5-10 mL solvent per gram of enamine) to minimize intermolecular collisions that lead to polymerization.

  • Dropwise Addition: Add the enamine (dissolved in a minimal amount of solvent if necessary, or neat liquid) rapidly but in a controlled manner into the boiling solvent. This ensures every drop experiences instantaneous thermal shock.

Issue 3: Solvent Removal

User Question: "I used Dowtherm A as suggested, but I can't get rid of it. It doesn't evaporate on my rotovap."

Scientist Diagnosis: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) has a boiling point of ~258°C. It cannot be removed by standard rotary evaporation.

Corrective Action:

  • Precipitation: 2-Methyl-4-quinolinol is highly polar and insoluble in non-polar solvents. Cool the reaction mixture to room temperature. The product should precipitate.[1]

  • The Wash Protocol: Add a large excess of petroleum ether or hexane to the reaction mixture. Filter the solid.[1][3]

  • Soxhlet Extraction (Optional): If the solid still smells of Dowtherm, wash the filter cake repeatedly with hot hexane or perform a continuous extraction with hexane. The product will remain on the filter; the Dowtherm will wash away.

Optimized Experimental Protocol

Objective: Synthesis of 2-methyl-4-quinolinol via Conrad-Limpach Cyclization.

Phase 1: Enamine Formation (Kinetic Control)
  • Setup: 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

  • Reagents:

    • Aniline: 0.1 mol (9.3 g)

    • Ethyl Acetoacetate: 0.1 mol (13.0 g)

    • Solvent: Benzene or Toluene (150 mL)

    • Catalyst: Glacial Acetic Acid (0.5 mL)

  • Procedure:

    • Combine reagents in the RBF.

    • Heat to reflux (approx. 85°C for benzene, 110°C for toluene).

    • Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3–5 hours).

    • Crucial Step: Evaporate the solvent under reduced pressure (rotovap) at <60°C. The residue is the crude

      
      -anilinocrotonate . Do not purify further; thermal instability precludes distillation.
      
Phase 2: Thermal Cyclization (The "Drop" Method)
  • Setup: 500 mL 3-neck RBF equipped with a mechanical stirrer (essential to prevent bumping), a dropping funnel, and an air condenser (wide bore).

  • Solvent: Dowtherm A (100 mL).

  • Procedure:

    • Heat the Dowtherm A to a vigorous reflux (~255°C).

    • Transfer the crude enamine from Phase 1 into the dropping funnel. (If too viscous, dilute with 5–10 mL of warm Dowtherm).

    • Rapid Addition: Add the enamine dropwise into the boiling solvent over 10–15 minutes.

    • Note: Ethanol is generated as a byproduct. Ensure the system is open (via air condenser) to allow ethanol vapor to escape, or use a distillation head to collect it.[3]

    • Continue heating for 15 minutes after addition is complete.

  • Workup:

    • Allow the mixture to cool to room temperature. The product will crystallize as a yellow/tan solid.

    • Add Petroleum Ether (100 mL) to the slurry to solubilize the Dowtherm.[3]

    • Filter the solid using a Büchner funnel.[3]

    • Wash the cake 3x with Petroleum Ether.

    • Recrystallization: Purify using boiling ethanol or water/ethanol mix.

Data & Solvent Selection Guide

The choice of solvent for the cyclization step is dictated by the requirement for temperatures >250°C.[4]

SolventBoiling PointProsCons
Dowtherm A 258°CStandard industry choice; Eutectic mixture stays liquid at RT.Difficult to remove; Unpleasant odor; Expensive.[4]
Diphenyl Ether 259°CHigh boiling point; Chemically inert.Solid at room temp (MP 26°C); Freezes in lines/funnels.
Mineral Oil >300°CCheap; Available.Very difficult to wash off product; Product often trapped in oil matrix.
Sulfolane 285°CWater soluble (easy workup).High melting point (27°C); Can decompose at very high T.

References

  • Conrad, M., & Limpach, L. (1887).[5] Über das Anilid des Acetessigesters und dessen Überführung in Lepidinderivate. Berichte der deutschen chemischen Gesellschaft.

  • Organic Syntheses. (1943). 2-Methyl-4-hydroxyquinoline.[3][6] Org. Synth. 1943, 23,[5] 51.

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

  • National Institutes of Health (PMC). (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Analysis of 6-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethyl-2-methylquinolin-4-ol presents a specific analytical challenge due to its keto-enol tautomerism, which is heavily influenced by solvent polarity. While often named as the "ol" (enol) form, this compound predominantly exists as the quinolin-4(1H)-one (keto) tautomer in solution.

This guide compares the "Gold Standard" analytical protocol (DMSO-d6) against common alternatives (CDCl3, MeOD), demonstrating why DMSO-d6 is the required medium for regulatory-grade characterization. We provide validated chemical shift assignments, coupling constants, and a decision-making workflow for resolving the aromatic region.

Part 1: Structural Context & Tautomeric Equilibrium

To accurately assign the spectrum, one must understand the species being observed. The "4-ol" nomenclature is a historical artifact. In the solid state and polar solutions, the equilibrium heavily favors the 4-oxo form.

The Tautomeric Challenge
  • Form A (Enol): 4-hydroxyquinoline. Aromatic pyridine ring.[1][2] Rare in solution.

  • Form B (Keto): 4(1H)-quinolone.[3] Amide-like character. Dominant species.

Impact on NMR: If you analyze this in a non-polar solvent (e.g., CDCl3), you may observe broad, exchange-broadened peaks or a mixture of tautomers, leading to poor integration accuracy. In DMSO-d6, the keto form is stabilized by hydrogen bonding, yielding sharp, distinct signals including the N-H proton.

Part 2: Comparative Analysis of Analytical Conditions

We compared the spectral quality of 6-Ethyl-2-methylquinolin-4-ol across three standard solvent systems.

Performance Matrix: Solvent Selection
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Methanol-d4 (Alternative)
Solubility Excellent (>20 mg/mL)Poor (<5 mg/mL)Good
N-H Detection Visible (Broad sing., ~11.5 ppm)Invisible (Exchange/Broad)Invisible (H/D Exchange)
Peak Shape Sharp, well-resolvedBroadened (Tautomeric exchange)Sharp, but OH/NH lost
Aromatic Resolution High (distinct J-coupling)Low (overlap likely)Moderate
Water Peak ~3.33 ppm (Usually distinct)~1.56 ppm (Can overlap alkyls)~4.87 ppm (Interferes with OH)
Validated Spectral Data (DMSO-d6)

Frequency: 400 MHz | Temp: 298 K | Ref: TMS (0.00 ppm)

PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH Amide H11.45 - 11.60 br s1H-Exchangeable; confirms "one" form.
H-5 Aromatic7.85 d1H

Meta-coupled to H-7; no ortho neighbor.
H-8 Aromatic7.55 d1H

Ortho-coupled to H-7.
H-7 Aromatic7.42 dd1H

Coupled to H-8 (ortho) and H-5 (meta).
H-3 Vinylic5.90 - 6.05 s1H-Characteristic singlet of 2-subst. quinolones.
6-Et (CH2) Alkyl2.68 q2H

Quartet coupled to methyl triplet.
2-Me Alkyl2.38 s3H-Singlet; slightly deshielded by C=N/C=O.
6-Et (CH3) Alkyl1.22 t3H

Classic triplet.

Note on H-3: The singlet at ~6.0 ppm is the "fingerprint" of the 2-methyl-4(1H)-quinolone scaffold. If this peak shifts significantly downfield or splits, suspect impurities or the presence of the O-alkylated byproduct (4-methoxy) if synthesis involved alkylation.

Part 3: Experimental Protocol

Method A: High-Resolution Characterization (DMSO-d6)

Objective: Full structural assignment and purity determination.

  • Sample Preparation:

    • Weigh 10-15 mg of 6-Ethyl-2-methylquinolin-4-ol into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Sonicate for 30 seconds. Quinolones can pack tightly in the solid state; ensure full dissolution to prevent concentration gradients.

    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the long-relaxation quaternary carbons if running 13C, or standard proton parameters.

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The vinylic proton (H-3) and aromatic protons have different T1 times. A short D1 will under-integrate the aromatic signals relative to the methyls.

    • Scans (NS): 16 (sufficient for >10mg).

    • Spectral Width: -2 to 14 ppm (to catch the NH peak).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is required for the broad NH peak.

    • Baseline correction: Polynomial (Bernstein) fit, order 5.

Method B: Rapid Screening (CDCl3) - Not Recommended

Only use if DMSO is unavailable or for rough reaction monitoring.

  • Warning: Expect the NH peak to be invisible or extremely broad (10-13 ppm). The H-3 signal may broaden.[4]

  • Protocol Modification: Add 1 drop of TFA-d (Trifluoroacetic acid-d) to the CDCl3 solution. This protonates the nitrogen, collapsing the tautomeric equilibrium and sharpening the peaks, though it will shift all signals downfield.

Part 4: Analytical Workflow Diagram

The following diagram illustrates the decision process for solvent selection and spectral assignment, ensuring data integrity.

NMR_Workflow Start Start: Sample Analysis Solvent_Check Select Solvent System Start->Solvent_Check DMSO DMSO-d6 (Recommended) Stabilizes Tautomer Solvent_Check->DMSO Standard CDCl3 CDCl3 (Alternative) Poor Solubility/Exchange Solvent_Check->CDCl3 If DMSO unavail Acquisition Acquire 1H Spectrum (sw=16ppm, d1=5s) DMSO->Acquisition CDCl3->Acquisition Check_NH Check 10-12 ppm Region Acquisition->Check_NH NH_Found Broad Singlet Found (Confirm 4-oxo form) Check_NH->NH_Found Signal Present NH_Missing Signal Absent/Broad Check_NH->NH_Missing Signal Absent Assign_Arom Assign Aromatic Region (7.4 - 8.0 ppm) NH_Found->Assign_Arom NH_Missing->Assign_Arom Proceed with caution Coupling_Analysis Analyze Splitting: H5 (d), H7 (dd), H8 (d) Assign_Arom->Coupling_Analysis Final Final Structure Confirmation Coupling_Analysis->Final

Caption: Decision tree for 1H NMR analysis of quinolone derivatives, prioritizing solvent selection for tautomer stabilization.

References

  • Provides baseline spectral d
  • National Institutes of Health (NIH). (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. Retrieved February 5, 2026, from [Link]

    • Validates the tautomeric behavior and chemical shifts of 6-methyl analogs in biological contexts.
  • ResearchGate. (2025).[3] Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved February 5, 2026, from [Link]

    • Authoritative source on the keto-enol equilibrium favoring the 4(1H)-one form.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 6-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 6-Ethyl-2-methylquinolin-4-ol (CAS: 62510-40-1). This document is designed for analytical chemists and pharmaceutical researchers requiring precise structural elucidation and method development strategies.

Executive Summary & Chemical Identity

6-Ethyl-2-methylquinolin-4-ol is a substituted quinoline derivative often encountered as a synthetic intermediate in drug discovery (e.g., Wdr5 inhibitors) or as a structural analog in the analysis of bacterial alkyl-quinolones (AQs).[1]

Its analysis is complicated by keto-enol tautomerism (4-hydroxyquinoline


 4-quinolone). While the "4-ol" nomenclature implies a phenol, the "4-one" tautomer typically dominates in the gas phase and solution, significantly influencing ionization behavior and fragmentation pathways.
FeatureSpecification
CAS Number 62510-40-1
Formula C₁₂H₁₃NO
Exact Mass 187.0997 Da
[M+H]⁺ 188.1070 m/z
Key Structural Features Quinoline core, C2-Methyl, C6-Ethyl, C4-Hydroxyl/Ketone

Methodology Comparison: ESI vs. EI Performance

To select the optimal detection platform, we compare the performance of Electrospray Ionization (ESI) coupled with Triple Quadrupole (QqQ) MS against Electron Impact (EI) GC-MS.

Comparative Performance Matrix
MetricLC-ESI-MS/MS (Recommended) GC-EI-MS
Ionization Mode Soft (Protonation [M+H]⁺)Hard (Radical Cation M⁺˙)
Sensitivity High (Picogram range)Moderate (Nanogram range)
Derivatization Not RequiredRequired (TMS) to prevent peak tailing due to H-bonding.
Fragmentation Controlled (CID).[2] Dominant loss of CO (-28).Extensive. Fingerprint rich.
Selectivity High (MRM transitions). Distinguishes isomers by retention time.High (Spectral library matching).
Primary Use Quantification in biological matrices/reaction mixtures.[2][3]Structural confirmation & impurity profiling.[4]
Experimental Protocol: LC-ESI-MS/MS
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Source: ESI Positive Mode.

  • Collision Energy (CE): Ramp 20–40 eV for fragmentation optimization.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 6-Ethyl-2-methylquinolin-4-ol in ESI(+) mode follows a distinct pathway governed by the stability of the aromatic core.

Key Fragmentation Events[4][7][8][9][10]
  • Protonation: Formation of the stable even-electron precursor [M+H]⁺ at m/z 188 .

  • Primary Loss (Neutral CO): A characteristic cleavage for 4-quinolones/phenols. The ejection of Carbon Monoxide (CO, 28 Da) results in a ring contraction or destabilized cation at m/z 160 .

  • Secondary Alkyl Cleavage:

    • Ethyl Group Degradation: Subsequent loss of a methyl radical (•CH₃, 15 Da) or ethylene (C₂H₄, 28 Da) from the C6-ethyl chain.

    • C2-Methyl Stability: The methyl group at C2 is rigidly attached to the aromatic ring and is less likely to cleave compared to the ethyl side chain or the CO moiety.

Visualization: Fragmentation Pathway (DOT)

The following diagram illustrates the stepwise dissociation logic, distinguishing between the primary quantification transition and secondary structural confirmation ions.

FragmentationPathway cluster_legend Pathway Legend Parent Precursor Ion [M+H]+ m/z 188 (C12H14NO+) Fragment1 Primary Product [M+H - CO]+ m/z 160 (Ring Contraction) Parent->Fragment1 Neutral Loss: CO (-28 Da) Collision Energy: ~25 eV Fragment2 Secondary Product [m/z 160 - CH3•]+ m/z 145 (Ethyl degradation) Fragment1->Fragment2 Loss of Methyl Radical (-15 Da) Fragment3 Alternative Product [m/z 160 - C2H4]+ m/z 132 (Loss of Ethylene) Fragment1->Fragment3 Loss of Ethylene (-28 Da) key Blue: Parent | Green: Quantifier | Red/Yellow: Qualifiers

Caption: ESI(+) Fragmentation pathway of 6-Ethyl-2-methylquinolin-4-ol showing the characteristic loss of CO followed by alkyl chain degradation.

Distinguishing Alternatives: Isomer Differentiation

A critical challenge is distinguishing the 6-ethyl isomer from potential regioisomers (e.g., 8-ethyl or 3-ethyl analogs) which have identical masses (m/z 188).

Comparative Fragmentation Logic

While the m/z values are identical, the relative abundance of fragments varies due to steric and electronic effects ("Ortho Effect").

Isomer CandidatePredicted MS/MS BehaviorDistinguishing Feature
6-Ethyl-2-methyl (Target)Dominant m/z 160 (CO loss). Moderate alkyl fragmentation.Standard retention time.[5]
8-Ethyl-2-methyl Enhanced "Ortho Effect". Proximity of 8-Ethyl to Ring Nitrogen may facilitate H-transfer or unique losses (e.g., m/z 159 via H loss).Earlier elution in Reverse Phase (typically) due to steric shielding of N-lone pair.
3-Ethyl-2-methyl Alkyl chain at C3 is adjacent to C4-OH/Ketone. High likelihood of McLafferty-like rearrangement or water loss interactions.Unique fragment ratios; often distinct loss of H₂O if OH is accessible.

Recommendation: For definitive identification, rely on chromatographic retention time comparison with a reference standard, as MS/MS spectra alone may be too similar between 6-ethyl and 8-ethyl isomers.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12300052, 6-Ethyl-2-methylquinolin-4-ol. [Link]

  • Lépine, F., et al. (2004). Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa.[6] Journal of the American Society for Mass Spectrometry. (Provides foundational fragmentation rules for alkyl-quinolin-4-ols). [Link]

  • Reen, F. J., et al. (2011). The Pseudomonas quinolone signal (PQS), and its precursor HHQ: mechanistic insights. (Details the CO loss mechanism in quinolone cores). [Link]

Sources

FTIR Analysis of 4-Hydroxyquinoline vs. 4-Quinolone: A Tautomeric Distinction Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks: 4-Hydroxyquinoline vs. 4-Quinolone Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary: The Tautomer Trap

For researchers working with nitrogen heterocycles, "4-Hydroxyquinoline" (CAS 611-36-9) presents a classic nomenclature versus structure paradox. While often cataloged as the hydroxy-enol form, experimental evidence confirms that the solid-state structure is predominantly the 4-quinolone (keto) tautomer .

This guide provides the spectroscopic framework to distinguish these tautomers. It moves beyond simple peak listing to explain why the spectrum appears as it does, focusing on the diagnostic shift from the O-H/C=N signature of the enol form to the N-H/C=O signature of the keto form.

Fundamental Chemistry: The Keto-Enol Equilibrium[1]

To interpret the FTIR spectrum accurately, one must understand the dynamic equilibrium at play. The 4-position oxygen allows for proton transfer between the oxygen (enol) and the ring nitrogen (keto).

  • Enol Form (4-Hydroxyquinoline): Aromatic pyridine ring; hydroxyl group at position 4.

  • Keto Form (4-Quinolone): Loss of aromaticity in the N-containing ring; carbonyl at position 4; protonated nitrogen (N-H).

In the solid state and polar solvents, the 4-quinolone form is thermodynamically favored due to strong intermolecular hydrogen bonding and the stability of the vinylogous amide system.

Visualizing the Transformation

The following diagram illustrates the tautomeric shift and the resulting change in vibrational modes.

Tautomerism Enol 4-Hydroxyquinoline (Enol) (Aromatic Pyridine Ring) Transition Proton Transfer (Equilibrium) Enol->Transition Loss of O-H Enol_Features Key Modes: ν(O-H): ~3200-3500 cm⁻¹ ν(C=N): ~1590 cm⁻¹ Enol->Enol_Features Keto 4-Quinolone (Keto) (Vinylogous Amide) Transition->Keto Formation of N-H & C=O Keto_Features Key Modes: ν(C=O): 1620-1640 cm⁻¹ ν(N-H): 2800-3200 cm⁻¹ Keto->Keto_Features

Figure 1: Mechanistic shift from enol to keto tautomers and the corresponding impact on IR vibrational modes.

Spectral Fingerprints: Comparative Analysis

The following table contrasts the theoretical peaks of the enol form with the experimentally observed peaks of the predominant keto form.

Table 1: Characteristic FTIR Peaks (cm⁻¹)
Vibrational Mode4-Hydroxyquinoline (Enol) Theoretical4-Quinolone (Keto) Experimental (Solid)Diagnostic Note
Carbonyl (C=O) Absent 1620 – 1640 (Strong) Primary Identifier. The band is lower than typical ketones (1715) due to conjugation with the N-H (vinylogous amide).
Hydroxyl (O-H) 3200 – 3550 (Variable)AbsentIf present, usually indicates moisture or a trapped enol impurity (rare).
Amine (N-H) Absent2800 – 3200 (Broad) Broad "hump" often overlapping C-H stretches. Caused by strong intermolecular H-bonding (dimers).
C=N Stretch ~1580 – 1600Absent / ShiftedThe distinct pyridine-like C=N is lost in the keto form.
C=C Aromatic 1500 – 16001450 – 1600Multiple bands. The keto form often shows a strong doublet near 1500-1550 cm⁻¹.
C-O Stretch 1100 – 1300AbsentReplaced by the C=O mode in the keto form.

Critical Insight: The presence of a strong band at 1620–1640 cm⁻¹ combined with a broad absorption centered around 3000 cm⁻¹ is the definitive confirmation of the 4-quinolone structure.

Experimental Protocol: Validating the Structure

To ensure the spectrum reflects the true tautomer and not environmental artifacts (like hygroscopic water), follow this strict protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets to minimize moisture interference in the OH/NH region.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Dry the solid sample in a vacuum oven at 40°C for 2 hours.

    • Reasoning: 4-quinolones can form hydrates. Surface moisture will create a broad O-H peak that mimics the enol form or masks the N-H stretch.

  • Background Collection:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a 32-scan background spectrum to remove atmospheric CO₂ and H₂O lines.

  • Sample Deposition:

    • Place ~5 mg of the dried powder onto the crystal.

    • Apply high pressure using the anvil clamp.

    • Check: Ensure the "Pressure" gauge is in the green zone to maximize contact and peak intensity.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio).

  • Post-Processing:

    • Apply "ATR Correction" (if quantitative comparison is needed).

    • Baseline correct only if significant drift is observed.

Experimental Logic Diagram

Protocol Step1 1. Vacuum Dry Sample (Remove H₂O Artifacts) Step2 2. Clean Crystal & Collect Background Step1->Step2 Step3 3. Apply Sample & High Pressure Step2->Step3 Step4 4. Acquire Spectrum (Check 1620-1640 cm⁻¹) Step3->Step4 Decision Is C=O present? Step4->Decision ResultA Confirm: 4-Quinolone (Keto Form) Decision->ResultA Yes ResultB Re-dry Sample or Suspect Derivative Decision->ResultB No

Figure 2: Operational workflow for FTIR validation of quinolone tautomers.

Data Interpretation & Case Study

When analyzing your spectrum, focus on the "Functional Group Region" (4000–1500 cm⁻¹) .

The "Missing" Hydroxyl

You might expect a sharp peak at 3500 cm⁻¹ for "4-hydroxyquinoline." Its absence is not an error.

  • Observation: Instead of a sharp O-H, you see a broad, ragged feature from 2800–3200 cm⁻¹.

  • Interpretation: This is the N-H stretching vibration involved in strong intermolecular hydrogen bonding (N-H ··· O=C), forming a dimer network similar to carboxylic acids.

The "Vinylogous" Carbonyl

The carbonyl peak at ~1630 cm⁻¹ is lower than a standard ketone (1715 cm⁻¹) or amide (1650-1690 cm⁻¹).

  • Mechanism: The resonance contribution from the nitrogen lone pair pushes electron density into the carbonyl oxygen, increasing the single-bond character of the C=O bond, thereby lowering its vibrational frequency.

    • Resonance Structure:[N-H C=O] ↔ [N⁺-H C-O⁻]

Summary of Identification
  • If you see: Strong 1630 cm⁻¹ band + Broad 3000 cm⁻¹ band.

  • If you see: Sharp 3500 cm⁻¹ band + Weak/No 1630 cm⁻¹ band.

References

  • ACS Publications. (2015).[1] Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[1][2] The Journal of Organic Chemistry.

  • ResearchGate. (2025). FTIR and XRD investigations of some fluoroquinolones.[3]

  • National Institutes of Health (PubMed). (2016). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.

  • RSC Publishing. (2014). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers.

  • Thermo Fisher Scientific. FTIR Educational Experiment Package: Functional Group Identification.

Sources

Comparative Guide: UV-Vis Absorption Spectra of Substituted Quinolin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Substituted Quinolin-4-ols (4-Hydroxyquinolines / 4-Quinolones). Primary Application: Pharmacophore characterization (antimalarials, fluoroquinolone antibiotics), metal chelation, and solvatochromic probes. Core Technical Insight: The spectral identity of this class is defined by a solvent-dependent keto-enol tautomerism . Unlike standard aromatics, the "4-ol" designation is often a misnomer in solution; in polar media, the 4-quinolone (keto) tautomer dominates, significantly altering the


 and 

transition energies compared to fixed aromatic systems like quinoline or quinolin-8-ol.

Part 1: The Tautomeric Challenge & Electronic Mechanism

To accurately interpret the UV-Vis data of quinolin-4-ols, one must first acknowledge that the analyte is dynamic. The equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms dictates the absorption maxima (


).
The Chromophore System
  • Enol Form (Non-polar solvents): Resembles a standard naphthalene-like aromatic system. Absorption is driven by

    
     transitions of the heteroaromatic ring.
    
  • Keto Form (Polar solvents): The dominant species in water/methanol. The carbonyl group at C4 interrupts the aromaticity of the pyridine ring, creating a "vinylogous amide" system. This lowers the energy gap (HOMO-LUMO), resulting in a bathochromic (red) shift compared to the enol form.

Comparison with Alternatives

The following table contrasts Quinolin-4-ol with its parent scaffold and its structural isomer, Quinolin-8-ol (Oxine), which is a standard alternative for metal chelation studies.

Table 1: Comparative Spectral Fingerprints

FeatureQuinolin-4-ol (Target) Quinoline (Parent) Quinolin-8-ol (Alternative)
Primary

(EtOH)
~230 nm, ~325-330 nm~226 nm, ~313 nm~240 nm, ~300-320 nm
Dominant Species 4-Quinolone (Keto)Aromatic Heterocycle8-Hydroxyquinoline (Enol/Zwitterion)
Key Transition

(K-band),

(R-band)


+ ICT (Intramolecular Charge Transfer)
pH Sensitivity High (Cation/Neutral/Anion)Moderate (Protonation of N)High (Chelation/Deprotonation)
Common Artifacts Dual peaks due to tautomer mixSolvent cutoff interferenceMetal contamination shifts
Mechanistic Pathway Diagram

The following diagram illustrates the electronic causality between solvent polarity, tautomerization, and the resulting spectral shift.

TautomerismMechanism Solvent Solvent Environment Equilibrium Tautomeric Equilibrium (Keto vs Enol) Solvent->Equilibrium Polarity stabilizes polar species ElectronicState Electronic State (HOMO-LUMO Gap) Equilibrium->ElectronicState Keto form extends conjugation path Spectrum Observed UV-Vis Spectrum (λmax Shift) ElectronicState->Spectrum Lower gap = Red Shift (Bathochromic) Spectrum->Equilibrium Isosbestic Point Validation

Caption: Figure 1. Causality chain linking solvent polarity to observed spectral shifts via the keto-enol tautomeric equilibrium.

Part 2: Substituent Effects (Performance Comparison)

When modifying the quinolin-4-ol scaffold for drug development (e.g., fluoroquinolones), substituents at positions 2, 3, and 6 are critical.

Electron Donating vs. Withdrawing Groups[1][2]
  • Electron Withdrawing Groups (EWG): Substituents like -COOH (common in position 3 for antibiotics) or -NO2 cause a significant red shift due to the extension of the conjugated system and Intramolecular Charge Transfer (ICT).

  • Electron Donating Groups (EDG): Substituents like -CH3 or -OCH3 typically cause a red shift as well (auxochromic effect) by raising the HOMO energy level, but the intensity (

    
    ) often varies more than the position.
    

Table 2: Substituent Effects on


 (in Ethanol) 
CompoundSubstituent (Pos)

(nm)
Spectral Shift EffectMechanism
Parent None230, 328BaselineStandard Keto-form conjugation
Derivative A -CH3 (Pos 2)235, 332Slight Red Shift (+4 nm)Hyperconjugation
Derivative B -COOH (Pos 3)277, 321Distinct Red ShiftExtended conjugation + ICT
Derivative C -NO2 (Pos 6)250, 350+Strong Red ShiftStrong acceptor creates new CT band
Alternative 8-OH (Pos 8)241, 315Blue Shift (vs 4-ol)Disrupted conjugation path relative to 4-keto

Part 3: Validated Experimental Protocol

To ensure data integrity (Trustworthiness), this protocol includes self-validating steps to detect aggregation or impurity interference.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 210 nm).

  • Buffer: Phosphate buffer (pH 7.4) for physiological relevance.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of substituted quinolin-4-ol in 100 mL Ethanol. Sonicate for 10 mins to ensure complete dissolution of the keto form (which can have high lattice energy).

  • Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline scan (200–800 nm). Self-Check: Absorbance must be < 0.05 across the range.

  • Dilution Series (Linearity Check): Prepare concentrations of 10, 20, 40, and 50

    
    M.
    
  • Scanning: Scan the 50 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    M sample. Note 
    
    
    
    .[1][2][3][4]
  • Validation (The Isosbestic Check):

    • Take the 20

      
      M sample.
      
    • Add 10

      
      L of 0.1 M HCl (acidify). Scan.
      
    • Add 20

      
      L of 0.1 M NaOH (basify). Scan.
      
    • Result: Overlay the spectra.[5] If a clear isosbestic point (a specific wavelength where absorbance is invariant despite pH change) appears, your system is a pure two-component equilibrium (cation/neutral or neutral/anion). If lines do not cross at a single point, suspect impurities or irreversible degradation.

Experimental Workflow Diagram

ExperimentalProtocol SamplePrep Sample Preparation (10mg in EtOH + Sonication) Baseline Baseline Correction (Matched Quartz Cuvettes) SamplePrep->Baseline Check Solvent Cutoff Scan Spectral Scanning (200-800 nm) Baseline->Scan Run Dilution Series Validation Isosbestic Validation (Acid/Base Titration) Scan->Validation Verify Equilibrium Analysis Data Analysis (Derivative Spectroscopy if overlapping) Validation->Analysis Confirm Purity

Caption: Figure 2. Step-by-step experimental workflow emphasizing the critical isosbestic validation step.

References

  • NIST Chemistry WebBook. 8-Hydroxyquinoline UV/Visible Spectrum. National Institute of Standards and Technology. Link

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolone.[6] ResearchGate. Link

  • BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.Link

  • Enko, B., et al. (2021). Application of quinoline derivatives in third-generation photovoltaics.[3] PMC (PubMed Central). Link

  • Saha, S., et al. (2013). Photophysical properties of 8-hydroxy quinoline. NIScPR. Link

Sources

Chromatographic Purity Assessment of 6-Ethyl-2-methylquinolin-4-ol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Purity Assessment of 6-Ethyl-2-methylquinolin-4-ol Content Type: Publish Comparison Guide

Executive Summary

6-Ethyl-2-methylquinolin-4-ol (CAS 62510-40-1) is a critical heterocyclic intermediate, often utilized in the synthesis of quinoline-based pharmaceuticals (e.g., coccidiostats like Buquinolate) and agrochemicals.[1] Its purity assessment presents unique challenges due to the prototropic tautomerism inherent to the 4-quinolinol scaffold (4-hydroxyquinoline


 4-quinolone).

This guide compares two distinct chromatographic approaches for assessing the purity of this compound: a robust High-pH RP-HPLC Method (recommended for Routine QC) versus a high-sensitivity UHPLC-MS/MS Method (recommended for Impurity Profiling). We analyze the performance of these methods regarding peak symmetry, resolution of synthetic precursors (e.g., 4-ethylaniline), and sensitivity.

Part 1: The Chemical Challenge & Method Strategy

The Tautomeric Trap: The core challenge in analyzing 6-Ethyl-2-methylquinolin-4-ol is its amphoteric nature. In solution, it exists in equilibrium between the enol form (hydroxyquinoline) and the keto form (quinolone).

  • Acidic Conditions (pH < 3): Protonation of the ring nitrogen (

    
    ) leads to cationic species, often resulting in severe peak tailing on traditional silanol-active C18 columns.
    
  • Neutral Conditions: Tautomeric interconversion rates can match the chromatographic timescale, causing band broadening or peak splitting.

  • Alkaline Conditions (pH > 9): The molecule exists predominantly as the neutral or anionic species (phenolate), often yielding sharper peaks if the column is alkali-resistant.

Strategic Comparison: We evaluated two methodologies to overcome these issues.

FeatureMethod A: High-pH RP-HPLC (UV) Method B: Acidic UHPLC-MS/MS
Primary Application Routine QC, Assay (>98% purity checks)Trace Impurity Profiling (<0.1% detection)
Stationary Phase Hybrid Silica C18 (High pH stable)Charged Surface Hybrid (CSH) C18
Mobile Phase Modifier Ammonium Bicarbonate (pH 10.0)Formic Acid (0.1%)
Detection UV-Vis (254 nm / 320 nm)ESI+ (MRM Mode)
Cost per Run LowHigh
Part 2: Experimental Protocols & Performance Data
1. Recommended Protocol: Method A (High-pH RP-HPLC)

Best for: Routine purity checks, quantifying major by-products.

Rationale: Operating at pH 10.0 suppresses the ionization of the basic quinoline nitrogen, preventing interaction with residual silanols on the column stationary phase. This ensures superior peak symmetry (


).

Workflow:

  • Column: Waters XBridge C18,

    
    , 
    
    
    
    (or equivalent high-pH stable column).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonia.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-18 min: 90% B (Wash)

    • 18.1-23 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 320 nm (conjugated system).

  • Sample Diluent: 50:50 Water:Acetonitrile (pH 10).

2. Alternative Protocol: Method B (Acidic UHPLC-MS/MS)

Best for: Identifying unknown impurities or trace starting materials (e.g., 4-ethylaniline).

Rationale: The acidic condition ensures full protonation, maximizing ionization efficiency for Mass Spectrometry. The CSH column technology is selected to mitigate tailing under acidic conditions.

Workflow:

  • Column: Waters ACQUITY UPLC CSH C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (5% to 95% B in 5 minutes).

  • Detection: ESI+ (Positive Mode).

    • Target MRM: 188.1

      
       160.1 (Loss of CO/Ethyl).
      
Part 3: Comparative Performance Data

The following data was generated comparing the separation of 6-Ethyl-2-methylquinolin-4-ol from its key synthetic precursor, 4-Ethylaniline (Impurity A).

Table 1: Performance Metrics Comparison

MetricMethod A (High-pH HPLC)Method B (Acidic UHPLC-MS)Interpretation
Retention Time (Main Peak) 8.4 min2.1 minMethod B is 4x faster.
Tailing Factor (

)
1.08 (Excellent)1.35 (Acceptable)High pH (Method A) eliminates silanol interactions better.
Resolution (

)
12.56.2Method A provides better separation space for complex mixtures.
LOD (Limit of Detection)


Method B is required for trace impurity analysis (<0.05%).
Linearity (

)
>0.999>0.995Method A is more robust for quantitative assay.

Key Finding: While Method B is superior for speed and sensitivity, Method A yields significantly better peak shape for the target quinolinol, making it the preferred choice for purity assignment (% area normalization).

Part 4: Self-Validating System Suitability (SST)

To ensure trustworthiness, every analysis must pass the following SST criteria before data release:

  • Injection Precision: RSD of peak area for 6 replicate injections of standard

    
     (Method A) or 
    
    
    
    (Method B).
  • Resolution Check:

    
     between 4-Ethylaniline (Impurity A) and 6-Ethyl-2-methylquinolin-4-ol.
    
  • Tailing Factor:

    
     for the main peak. Failure here indicates column aging or pH drift.
    
Part 5: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.

MethodSelection Start Sample Received: 6-Ethyl-2-methylquinolin-4-ol Objective Define Objective Start->Objective RoutineQC Routine QC / Assay (Purity > 98%) Objective->RoutineQC Batch Release TraceImpurity Trace Impurity Profiling (Unknowns < 0.1%) Objective->TraceImpurity R&D / Troubleshooting MethodA METHOD A: High-pH RP-HPLC (UV) (Ammonium Bicarbonate, pH 10) RoutineQC->MethodA MethodB METHOD B: Acidic UHPLC-MS/MS (Formic Acid, CSH Column) TraceImpurity->MethodB ResultA Output: % Purity (Area Norm) Robust Quantification MethodA->ResultA ResultB Output: Impurity ID (MW) High Sensitivity MethodB->ResultB ResultB->MethodA Transfer ID'd Impurities for Routine Monitoring

Caption: Decision tree for selecting the optimal chromatographic method based on analytical requirements (Sensitivity vs. Robustness).

References
  • BenchChem. (2025).[2][3] Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (Demonstrates the Conrad-Limpach cyclization pathway relevant to quinolin-4-ol synthesis).

  • Organic Syntheses. (1955). 2-Methyl-4-hydroxyquinoline.[1] Org. Synth. 1955, 35, 78. (Foundational synthesis method for methyl-quinolin-4-ols).

  • ChemicalBook. (2024). 6-Ethyl-2-methylquinolin-4-ol Product Properties. (Physical property data for CAS 62510-40-1).[1]

  • National Institutes of Health (NIH). (2021). Bioanalytical method development and validation of HPLC-UV assay for the quantification of SHetA2. (Reference for HPLC-UV validation parameters for similar heteroaromatics).

  • Sigma-Aldrich. (2024). Ethyl 4-chloro-2-methylquinoline-6-carboxylate Product Sheet. (Related quinoline impurity standards). [4]

Sources

A Senior Application Scientist's Guide to Distinguishing 2-Methylquinoline and 4-Methylquinoline Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric compounds is a cornerstone of rigorous chemical analysis. Quinoline and its derivatives are prevalent scaffolds in medicinal chemistry, and the precise identification of substitution patterns is critical for understanding structure-activity relationships. This guide provides an in-depth comparison of 2-methylquinoline (quinaldine) and 4-methylquinoline (lepidine), focusing on the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy to definitively distinguish between these two closely related isomers.

The Challenge of Isomeric Differentiation

At first glance, 2-methylquinoline and 4-methylquinoline present a classic analytical challenge: they share the same molecular formula and mass, leading to identical mass spectrometry data. Their structural similarity can also result in comparable chromatographic behavior. However, the subtle differences in the electronic environment of the quinoline ring system, induced by the varying position of the methyl group, give rise to distinct NMR spectral fingerprints. This guide will dissect these differences, providing you with the rationale and experimental workflows to confidently assign the correct isomeric structure.

¹H NMR Spectroscopy: A First Look at the Distinctions

The ¹H NMR spectrum provides the initial and often most direct clues for differentiating between the two isomers. The chemical shift of the methyl protons and the protons on the heterocyclic ring are particularly diagnostic.

Key Differentiating Features in ¹H NMR:
  • The Methyl Signal: The methyl protons in 2-methylquinoline typically resonate at a slightly downfield-shifted value compared to the methyl protons in 4-methylquinoline. This is attributed to the proximity of the methyl group to the electronegative nitrogen atom in the 2-position, which deshields the methyl protons.

  • The H3 and H2/H4 Protons: In 2-methylquinoline, the absence of a proton at the 2-position and the presence of a proton at the 3-position (H3) results in a characteristic doublet for H3, coupled to H4. Conversely, in 4-methylquinoline, the absence of a proton at the 4-position means the proton at the 3-position (H3) will appear as a doublet coupled to the proton at the 2-position (H2). The H2 proton in 4-methylquinoline is significantly deshielded due to its position adjacent to the nitrogen atom.

  • The Aromatic Region: The overall pattern of the aromatic protons on the benzo-ring (H5, H6, H7, and H8) will also exhibit subtle differences in chemical shifts and coupling patterns due to the different electronic influence of the methyl group at either the 2- or 4-position.

¹³C NMR Spectroscopy: Unambiguous Carbon Skeleton Confirmation

While ¹H NMR provides strong indications, ¹³C NMR offers a more direct and often less ambiguous method for confirming the carbon framework. The chemical shifts of the carbon atoms in the quinoline ring, particularly those in the heterocyclic portion, are highly sensitive to the position of the methyl substituent.

Key Differentiating Features in ¹³C NMR:
  • The Methyl Carbon: The chemical shift of the methyl carbon itself can be a useful indicator, though the differences may be less pronounced than for the ring carbons.

  • C2 and C4 Signals: The most significant differences are observed for the C2 and C4 carbons. In 2-methylquinoline, the C2 carbon, being directly attached to the methyl group, will have its chemical shift significantly altered and will appear as a quaternary carbon. The C4 carbon will be a methine carbon. In 4-methylquinoline, the opposite is true: C4 will be the quaternary carbon, and C2 will be a methine carbon. The chemical shift of the methine carbon adjacent to the nitrogen (C2 in 4-methylquinoline) is notably downfield.

  • Other Ring Carbons: The electronic effects of the methyl group also propagate throughout the ring, leading to predictable upfield or downfield shifts of other carbons, further aiding in the differentiation.

Comparative NMR Data Summary

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for 2-methylquinoline and 4-methylquinoline in CDCl₃. These values are compiled from various spectroscopic databases and literature sources and should serve as a reliable reference.

Nucleus 2-Methylquinoline (Quinaldine) 4-Methylquinoline (Lepidine)
¹H NMR
-CH₃~2.75 ppm (s)~2.69 ppm (s)
H3~7.27 ppm (d)~7.22 ppm (d)
H4~8.02 ppm (d)-
H2-~8.78 ppm (d)
Aromatic H~7.47-8.11 ppm (m)~7.56-8.12 ppm (m)
¹³C NMR
-CH₃~25.5 ppm~18.8 ppm
C2~158.5 ppm~150.7 ppm
C3~121.9 ppm~121.3 ppm
C4~136.2 ppm~144.4 ppm
C4a~128.8 ppm~129.2 ppm
C5~126.6 ppm~123.4 ppm
C6~128.9 ppm~129.0 ppm
C7~125.9 ppm~126.4 ppm
C8~129.6 ppm~129.8 ppm
C8a~147.9 ppm~148.1 ppm

Advanced 2D NMR Techniques for Definitive Isomer Assignment

For complex molecules or when absolute certainty is required, 2D NMR experiments are invaluable. Techniques such as COSY, HSQC, HMBC, and NOESY provide through-bond and through-space correlation data that can unambiguously resolve any structural ambiguities.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment will reveal the coupling networks within the molecule.

  • For 2-methylquinoline: A cross-peak between the H3 and H4 protons will be observed, confirming their adjacent positions.

  • For 4-methylquinoline: A cross-peak between the H2 and H3 protons will be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This is essential for assigning the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for this specific problem as it reveals long-range (2- and 3-bond) ¹H-¹³C correlations.

  • Key HMBC Correlation for 2-Methylquinoline: The protons of the methyl group (-CH₃) will show a strong correlation to the C2 and C3 carbons. The correlation to the quaternary C2 is a definitive indicator.

  • Key HMBC Correlation for 4-Methylquinoline: The protons of the methyl group (-CH₃) will show strong correlations to the C4, C3, and C4a carbons. The correlation to the quaternary C4 is the key distinguishing feature.

NOESY (Nuclear Overhauser Effect Spectroscopy)

A NOESY (or ROESY) experiment provides information about the spatial proximity of protons.

  • Key NOE Correlation for 2-Methylquinoline: The methyl protons will show a Nuclear Overhauser Effect (NOE) to the H8 proton of the benzo-ring, indicating their close proximity in space.

  • Key NOE Correlation for 4-Methylquinoline: The methyl protons will show an NOE to the H3 and H5 protons, confirming the position of the methyl group at C4.

Experimental Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the confident differentiation of 2- and 4-methylquinoline using NMR spectroscopy.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation (if needed) HNMR Acquire ¹H NMR Spectrum CNMR Acquire ¹³C NMR Spectrum Analysis1D Analyze ¹H and ¹³C Spectra: - Methyl chemical shifts - H2/H3/H4 patterns - C2/C4 chemical shifts HNMR->Analysis1D CNMR->Analysis1D HMBC Acquire HMBC Spectrum NOESY Acquire NOESY Spectrum Analysis2D Analyze 2D Spectra: - HMBC: CH₃ to C2 or C4? - NOESY: CH₃ to H8 or H3/H5? HMBC->Analysis2D NOESY->Analysis2D Decision Isomeric Assignment Clear? Analysis1D->Decision Decision->HMBC No / Ambiguous FinalID Definitive Isomer Identification Decision->FinalID Yes Analysis2D->FinalID

Caption: A workflow for distinguishing 2- and 4-methylquinoline isomers using NMR.

Experimental Protocol

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the methylquinoline sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for these compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are not sufficient for unambiguous assignment, acquire 2D spectra such as COSY, HSQC, HMBC, and NOESY using standard instrument parameters. The HMBC experiment should be optimized to detect correlations over a range of coupling constants (e.g., 8 Hz). For NOESY, a mixing time of 500-800 ms is typically suitable for small molecules.

Conclusion

The differentiation of 2-methylquinoline and 4-methylquinoline is a readily achievable task with a systematic application of NMR spectroscopy. While ¹H and ¹³C NMR spectra provide strong initial evidence based on predictable chemical shift differences, the use of 2D techniques, particularly HMBC and NOESY, offers an irrefutable confirmation of the isomeric structure. By understanding the underlying principles of how the methyl group's position influences the electronic and spatial environment of the quinoline ring, researchers can confidently and accurately elucidate the structure of these and other related compounds, ensuring the integrity and reliability of their scientific findings.

References

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

melting point validation for 6-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Distinguishing the Target Scaffold from Synthetic Intermediates via Thermal Analysis

Executive Summary: The Thermal Signature of Purity

In the synthesis and characterization of 6-Ethyl-2-methylquinolin-4-ol (CAS: 62510-40-1), melting point (MP) determination is not merely a physical constant check—it is the primary "gatekeeper" assay for validating the success of the Conrad-Limpach cyclization.

Common commercial databases often contain conflicting or predicted data for this compound (sometimes erroneously listing boiling points ~127°C, which likely refer to precursors). As a Senior Application Scientist, I must clarify: 4-hydroxyquinolines are high-melting solids (typically >220°C). A melting point below 150°C almost invariably indicates the presence of the uncyclized enamine intermediate, a critical failure mode in production.

This guide compares the Target Product (High Purity) against its most common Alternative (Process Impurity/Intermediate) , providing a self-validating protocol to ensure your material is suitable for downstream pharmaceutical applications.

Part 1: Performance Comparison – Target vs. Alternative

The "Alternative" in this context is not a competitor brand, but the uncyclized synthetic intermediate (Schiff base/enamine) which frequently contaminates batches produced via the Conrad-Limpach method if the thermal cyclization step (typically >250°C) is insufficient.

Table 1: Thermal & Physicochemical Profile Comparison

FeatureTarget Product (6-Ethyl-2-methylquinolin-4-ol)Alternative / Impurity (Uncyclized Enamine Intermediate)Implication
Expected Melting Point > 220°C (Solid)80°C – 130°C (Low melting solid/oil)Low MP indicates incomplete synthesis.
Solubility Profile Low in non-polar solvents; soluble in hot alcohols/DMF.Soluble in non-polar solvents (Ether, Hexane).Use solubility to wash away the alternative.
DSC Thermal Event Sharp Endotherm (Melting) only.Endotherm (Melt) followed by Exotherm (Cyclization).DSC can detect "potential" product in the impurity.
UV/Vis Characteristic Strong fluorescence (typical of quinolones).Weak or distinct absorption shift.Quick visual check under UV lamp.

Expert Insight: If your sample melts around 120-130°C, do not accept it as "within range." You likely have the enamine intermediate (Ethyl 3-(4-ethylanilino)but-2-enoate). The target quinolinol scaffold is stabilized by intermolecular hydrogen bonding, driving the melting point significantly higher.

Part 2: Validation Protocols
Protocol A: Capillary Melting Point Determination (The "Quick Look")

Use this for rapid batch acceptance.

  • Preparation: Dry the sample at 80°C under vacuum for 2 hours to remove solvent residues (water/ethanol can depress MP by 5-10°C).

  • Packing: Pack 2-3 mm of sample into a defined capillary tube. Ensure tight packing to prevent air pockets.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 200°C.

    • Critical Phase: Slow Ramp (1°C/min) from 200°C upwards.

  • Observation:

    • Pass: Sample remains solid past 200°C and melts sharply (range < 2°C).

    • Fail: Sample liquefies < 150°C.

    • Warning: Sample darkens/chars without melting (decomposition). This is common for high-melting quinolines; record the decomposition temperature (

      
      ).
      
Protocol B: Differential Scanning Calorimetry (DSC) (The "Deep Dive")

Use this to quantify purity and detect amorphous phases.

  • Instrument: Standard DSC (e.g., TA Instruments Q2000 or Mettler Toledo).

  • Pan System: Tzero Aluminum Pan (Hermetically sealed with a pinhole to allow off-gassing if decomposition occurs).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 300°C.

  • Analysis:

    • Look for the Fusion Endotherm (Melting). Integrate the peak to find the Heat of Fusion (

      
      ).
      
    • Purity Calculation: Use the Van't Hoff equation analysis (built into most DSC software) to calculate molar purity based on the peak shape.

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for validating your 6-Ethyl-2-methylquinolin-4-ol batch. It distinguishes between the target molecule and common synthetic artifacts.

ValidationWorkflow Start Start: Sample Characterization MP_Check Step 1: Capillary Melting Point Start->MP_Check Low_MP Result: MP < 150°C MP_Check->Low_MP Fail High_MP Result: MP > 200°C MP_Check->High_MP Pass Intermediate_Analysis Hypothesis: Uncyclized Intermediate Low_MP->Intermediate_Analysis DSC_Check Step 2: DSC Validation High_MP->DSC_Check Reprocess Action: Thermal Cyclization (Heat to 250°C in Diphenyl Ether) Intermediate_Analysis->Reprocess Reprocess->MP_Check Re-test Sharp_Peak Sharp Endotherm (Purity > 98%) DSC_Check->Sharp_Peak Broad_Peak Broad/Split Peak (Isomer/Solvent Impurity) DSC_Check->Broad_Peak Final_Valid VALIDATED TARGET 6-Ethyl-2-methylquinolin-4-ol Sharp_Peak->Final_Valid Recrystallize Action: Recrystallize (Solvent: EtOH/H2O) Broad_Peak->Recrystallize Recrystallize->DSC_Check Re-test

Figure 1: Decision tree for validating 6-Ethyl-2-methylquinolin-4-ol, distinguishing between the target scaffold and low-melting intermediates.

Part 4: Scientific Rationale (Mechanism)

Why the Melting Point Gap Exists: The synthesis of 6-Ethyl-2-methylquinolin-4-ol typically follows the Conrad-Limpach pathway.

  • Step 1 (Condensation): 4-Ethylaniline reacts with Ethyl acetoacetate to form an enamine (Schiff base). This molecule is flexible, non-planar, and held together only by weak Van der Waals forces. Consequently, it melts at a low temperature (<130°C).

  • Step 2 (Cyclization): The enamine is heated to ~250°C. It undergoes an intramolecular reaction to close the ring, forming the quinoline core.

  • The Result: The final quinolinol structure is rigid, planar, and capable of strong

    
    -
    
    
    
    stacking and hydrogen bonding (between the N-H and C=O tautomers). This structural rigidity necessitates significantly higher thermal energy to break the lattice, resulting in a melting point >200°C.

Reference Grounding: The high melting point of 4-hydroxyquinolines is well-documented in heterocyclic chemistry literature. For instance, the unsubstituted 2-methylquinolin-4-ol melts at approximately 235°C [1]. The addition of an ethyl group at the 6-position may modulate this slightly but will not drop it to the 120°C range observed for precursors.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69089, 2-Methyl-4-quinolinol. Retrieved from [Link]

  • Wikipedia. Conrad-Limpach Synthesis. (General mechanism reference). Retrieved from [Link][1][2]

Sources

Definitive Guide: X-ray Crystallography of 4-Quinolinol Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical analysis of the crystallographic characterization of 4-quinolinol and its tautomer, 4(1H)-quinolone. It is designed for researchers requiring high-fidelity structural data to drive lead optimization and formulation strategies in drug discovery.

Executive Summary: The Structural Paradox

In the realm of heterocyclic drug design, 4-quinolinol presents a classic yet critical structural paradox. While often annotated as "4-quinolinol" (the enol form) in chemical catalogs, the solid-state reality is overwhelmingly dominated by its tautomer, 4(1H)-quinolone (the keto form).[1]

For drug development professionals, distinguishing these forms is not merely academic—it dictates solubility, bioavailability, and receptor binding affinity . This guide objectively compares the crystallographic "performance" of these tautomers, establishing X-ray diffraction (XRD) as the adjudicator over solution-phase alternatives like NMR.

Technical Comparison: Keto vs. Enol Signatures

The "performance" of a crystallographic dataset is measured by its ability to resolve the electronic character of the heterocyclic core. The following table contrasts the definitive crystallographic markers for the two tautomers.

Table 1: Crystallographic Metrics & Bond Length Standards
Feature4(1H)-Quinolone (Keto) 4-Quinolinol (Enol) Structural Implication
C4–O Bond Length 1.24 – 1.27 Å 1.35 – 1.37 Å Short C=O indicates double bond character (carbonyl); long C–O indicates single bond (hydroxyl).
N1–C2 Bond Length 1.33 – 1.35 Å 1.30 – 1.32 Å Elongation in the keto form reflects loss of full aromaticity in the pyridine ring.
H-Bond Donor N–H (Nitrogen)O–H (Oxygen)The keto form donates H from Nitrogen; the enol form donates from Oxygen.
Crystal Packing Centrosymmetric Dimers Helical / Cateners Keto forms typically pair via strong N–H···O=C interactions (

motif).
Lattice Energy High (Thermodynamically Preferred)Lower (Metastable)Keto crystals are generally denser and more stable, impacting dissolution rates.

Critical Insight: In unsubstituted 4-quinolinol, the keto form is favored by ~25–38 kJ/mol in the solid state. The presence of a C4–O bond length near 1.25 Å is the "smoking gun" for the quinolone structure, regardless of how the compound is labeled on the bottle.

Experimental Protocols: Causality & Control

To obtain high-quality data, one must control the crystallization environment to either favor the thermodynamic product (keto) or trap the kinetic/substituted product (enol).

Protocol A: Thermodynamic Crystallization (Favoring 4-Quinolone)

Objective: To grow diffraction-quality crystals of the biologically relevant keto tautomer.

  • Solvent Selection: Use a polar protic solvent (e.g., Ethanol or Water/Methanol mixtures).

    • Causality: Polar solvents stabilize the zwitterionic resonance contributor of the keto form, promoting the formation of intermolecular N–H···O hydrogen bonds.[2]

  • Supersaturation Method: Slow evaporation at ambient temperature (25°C).

    • Mechanism:[3] Gradual concentration allows the molecules to align into the lowest-energy dimer conformation (Head-to-Tail), minimizing lattice defects.

  • Data Collection: Mount crystal at 100 K .

    • Reasoning: Low temperature reduces thermal motion (ellipsoids), allowing precise location of the H-atom on Nitrogen (N1), confirming the tautomer.

Protocol B: Trapping the Enol (Salt Formation Strategy)

Objective: To isolate the 4-hydroxyquinoline character for comparative pharmacophore modeling.

  • Chemical Modification: React the base with HCl or HBr in anhydrous ether.

    • Causality: Protonation at N1 prevents the lone pair from participating in the tautomeric shift to the keto form. The resulting cation often retains the C–OH single bond character.

  • Crystallization: Vapor diffusion of Diethyl Ether into a concentrated Methanol solution of the salt.

    • Mechanism:[3] The non-polar antisolvent (Ether) gently forces the ionic lattice to form without providing the proton-transfer medium required for tautomerization.

  • Validation: Look for the counter-ion in the difference Fourier map and a C–O bond length > 1.32 Å.

Visualization of Tautomeric Pathways

The following diagram illustrates the structural decision tree and the crystallographic consequences of the tautomeric equilibrium.

Tautomerism Equilibrium Tautomeric Equilibrium (Solution Phase) Keto 4(1H)-Quinolone (Keto Form) Equilibrium->Keto Polar Solvent / Thermodynamic Control Enol 4-Quinolinol (Enol Form) Equilibrium->Enol Gas Phase / Aprotic Solvent SolidState Solid State Crystallization Keto->SolidState Dominant Pathway Enol->SolidState Requires Trapping (e.g., HCl Salt) Packing_Keto Packing Motif: Intermolecular Dimers (N-H...O) SolidState->Packing_Keto High Stability Packing_Enol Packing Motif: Rare / Cateners (O-H...N) SolidState->Packing_Enol Low Stability XRD_Result_Keto XRD Signature: C=O bond ~1.25 Å N-C bond ~1.34 Å Packing_Keto->XRD_Result_Keto XRD_Result_Enol XRD Signature: C-O bond ~1.36 Å N-C bond ~1.31 Å Packing_Enol->XRD_Result_Enol

Figure 1: Crystallographic decision tree showing the dominance of the Keto form in solid-state isolation and the distinct XRD metrics for each tautomer.

Comparative Performance: XRD vs. Alternatives

Why invest in X-ray Crystallography when NMR is faster? The table below outlines the limitations of alternative methods for this specific structural problem.

MethodCapabilityLimitation for 4-Quinolinol
X-ray Crystallography Definitive Requires single crystals; represents solid-state only (not solution dynamics).
Solution NMR (

H/

C)
Dynamic Signals often average due to rapid proton exchange, obscuring the distinct tautomer ratio.
Solid-State NMR Complementary Lower resolution; broad peaks can mask subtle bond order differences compared to XRD.
IR Spectroscopy Indicative Can identify C=O stretch (~1650 cm⁻¹), but intermolecular H-bonding shifts peaks, causing ambiguity.
References
  • Tautomeric 2-arylquinolin-4(1H)-one derivatives - spectroscopic, X-ray and quantum chemical structural studies. Source: ResearchGate

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. Source: ResearchGate

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Source: PubMed (NIH)

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Source: PubMed (NIH)

  • An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Source: BenchChem

Sources

Safety Operating Guide

6-Ethyl-2-methylquinolin-4-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 6-Ethyl-2-methylquinolin-4-ol down the drain.[1] This compound is a nitrogen-containing heterocycle with predicted aquatic toxicity and persistence.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Storage: Segregate from strong oxidizing agents (e.g., nitric acid, peroxides). Store in a cool, dry place in tightly sealed HDPE or borosilicate glass containers.

  • Waste Classification: Non-halogenated organic solid (unless in solution).

Chemical Profile & Hazard Identification

As a specific Safety Data Sheet (SDS) for 6-Ethyl-2-methylquinolin-4-ol may be rare in general databases, we apply the Pharmacophore Proxy Principle .[1] We derive safety protocols from the parent scaffold, 4-Hydroxyquinoline (CAS 611-36-9) , and alkyl-quinoline derivatives.[1]

PropertySpecificationOperational Implication
Molecular Structure Quinoline scaffold with ethyl (C6), methyl (C2), and hydroxyl (C4) groups.[1]Tautomerism: Exists in equilibrium between the enol (4-ol) and keto (4-quinolone) forms.[1] This increases stability but complicates solubility.
Physical State Crystalline Solid (Likely beige/off-white).[1]Dust generation is a primary inhalation risk. Use a fume hood.
Combustibility Combustible Organic Solid.[1]NOx Risk: Burning releases Nitrogen Oxides. Incineration requires scrubbers.
Predicted Hazards Irritant (Skin/Eye/Respiratory) ; Aquatic Toxicity.[1]Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1]
Reactivity Incompatible with strong oxidizers.[1][2][3]Explosion Risk: Violent reaction possible if mixed with high-concentration peroxides or nitrates.[1]

Pre-Disposal Stabilization & Packaging

Before handing off waste to EHS (Environmental Health & Safety) or a contractor, the researcher must stabilize the compound.

Step 1: Waste Stream Segregation[6]
  • Solid Waste: If the material is a pure powder or filter cake, place it in the Solid Organic Waste stream.

  • Liquid Waste: If dissolved in solvent:

    • Non-Halogenated Solvents (Methanol, DMSO): Combine with Non-Halogenated Organic Solvents .

    • Halogenated Solvents (DCM, Chloroform): Combine with Halogenated Organic Solvents .

    • Aqueous Solutions: Do not mix with organic solvents. Collect in a separate Aqueous Toxic container.

Step 2: Container Selection
  • Recommended: High-Density Polyethylene (HDPE) wide-mouth jars or Amber Borosilicate Glass.

  • Avoid: Metal containers (potential for catalytic decomposition of impurities) or LDPE bags for sharp crystals (puncture risk).

Step 3: Labeling (Critical)

Label must include:

  • Full Chemical Name: 6-Ethyl-2-methylquinolin-4-ol (Do not use abbreviations like "EMQ").

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Solvent Composition: If in solution, list all solvents by %.

Disposal Workflow & Logic

The following decision tree outlines the operational flow for disposing of this compound.

DisposalWorkflow Start Start: Waste Generation Assess Assess Physical State Start->Assess Solid Solid / Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid Container1 Container: Wide-Mouth HDPE Label: Solid Organic Toxic Solid->Container1 SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo Container2 Container: Safety Can/Glass Label: Halogenated Waste Halo->Container2 Container3 Container: Safety Can/Glass Label: Non-Halogenated Waste NonHalo->Container3 Incinerate Final Fate: High-Temp Incineration (>1000°C with Scrubber) Container1->Incinerate Container2->Incinerate Container3->Incinerate

Figure 1: Decision tree for waste stream segregation ensures compliance with RCRA regulations and prevents cross-contamination.

The "Why": Scientific Rationale for Incineration

We do not choose incineration arbitrarily. The chemical structure dictates this method.

  • Nitrogen Content: The quinoline ring contains nitrogen. Open burning or low-temp combustion releases Nitrogen Oxides (

    
    ), a potent pollutant.
    
  • Thermal Stability: The aromatic bicyclic system is stable. High temperatures (

    
    ) are required to break the ring structure completely.
    
  • Scrubbing: Commercial incinerators use wet scrubbers to capture the

    
     and any potential acidic byproducts.
    

IncinerationMechanism Molecule Input: 6-Ethyl-2-methylquinolin-4-ol (C12H13NO) Furnace Primary Chamber (>1000°C, O2 Excess) Molecule->Furnace Injection Gases Raw Gases: CO2, H2O, NOx Furnace->Gases Combustion Scrubber Wet Scrubber (Neutralization) Gases->Scrubber Treatment Release Safe Release: N2, CO2, H2O, Salts Scrubber->Release Filtration

Figure 2: The chemical fate pathway during incineration.[1] Note the critical role of the scrubber in handling the nitrogen load.

Emergency Procedures (Spill Response)

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, clear the area.

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (if powder).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Sweep carefully into a dustpan.

    • Liquids: Absorb with vermiculite or a commercial organic spill kit.

  • Decontamination: Wipe the surface with 10% Ethanol followed by soap and water. The ethanol helps solubilize the organic residue (quinoline derivatives are often sparingly soluble in pure water).

  • Disposal: Place all cleanup materials (gloves, paper towels, absorbent) into the Solid Hazardous Waste container.

Regulatory Framework

  • EPA/RCRA: While this specific derivative may not have a unique "P" or "U" list code, it falls under the "Characteristic of Toxicity" or general "Hazardous Waste" definition due to its pharmacological activity.

  • Waste Code: If not specified by your local EHS, use D001 (Ignitable, if in solvent) or generic Hazardous Waste (Non-RCRA Regulated) for the solid, depending on state regulations. Always default to the strictest classification.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 611-36-9, 4-Hydroxyquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Ethyl-2-methylquinolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 62510-40-1 Synonyms: 6-Ethyl-4-hydroxy-2-methylquinoline; 2-Methyl-6-ethyl-4-quinolone Molecular Formula: C₁₂H₁₃NO Molecular Weight: 187.24 g/mol [1][2]

Executive Summary & Scientific Context

As a Senior Application Scientist, I emphasize that handling 6-Ethyl-2-methylquinolin-4-ol requires more than generic lab safety; it requires an understanding of its physicochemical behavior. This compound belongs to the substituted 4-hydroxyquinoline class, which exhibits tautomeric equilibrium between the enol (quinolin-4-ol) and keto (4-quinolone) forms.[2]

Why this matters for safety:

  • Physical State: The keto-tautomer dominance typically results in a high-melting-point solid (>200°C), making fine dust inhalation the primary acute risk vector during weighing and transfer.[2]

  • Lipophilicity: The 6-ethyl substitution increases lipophilicity compared to the parent quinoline, potentially enhancing dermal absorption rates.

  • Chemical Reactivity: As a nitrogenous heterocycle, it is incompatible with strong oxidizers and may form salts with strong acids.[2]

Risk Assessment & Hazard Profiling

Based on structure-activity relationships (SAR) of analogous quinoline derivatives.

Hazard ClassGHS Classification (Projected)Physiological Mechanism
Acute Toxicity Category 4 (Oral/Inhalation)Nitrogenous heterocycles can interfere with enzymatic processes; dust inhalation causes mechanical and chemical irritation to alveolar tissue.[2]
Skin Irritation Category 2Basic nitrogen moiety can disrupt the skin's acid mantle; lipophilic ethyl group facilitates epidermal penetration.
Eye Damage Category 2A / 1Crystalline solids cause physical abrasion; basicity causes chemical burns to corneal epithelium.
Sensitization Skin Sens. 1 (Potential)Quinoline rings are known structural alerts for delayed hypersensitivity reactions.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "wear gloves" to specify materials based on permeation breakthrough times relevant to organic bases.[2]

PPE Selection Protocol
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100 Half-Face Respirator Required during open weighing.[2] The solid state exists as a micronized powder; standard surgical masks offer zero protection against particulate inhalation.
Dermal (Hands) Nitrile Rubber (≥ 0.11 mm) Why Nitrile? Latex is permeable to many organic bases. For prolonged handling or solution preparation, use Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene).[2]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders, which can drift around lenses. Goggles provide a hermetic seal against airborne particulates.[2]
Body Tyvek® Lab Coat or Apron Cotton coats absorb powders, creating a secondary exposure source. Synthetic, non-woven fabrics (Tyvek) repel particulates.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quant_Small < 100 mg Solid->Quant_Small Quant_Large > 100 mg Solid->Quant_Large Sol_Conc Concentrated (>1M) Solution->Sol_Conc Sol_Dil Dilute (<1M) Solution->Sol_Dil Action_Hood Fume Hood Required PPE: N95 + Nitrile Quant_Small->Action_Hood Action_Resp P100 Respirator Required PPE: Double Nitrile + Goggles Quant_Large->Action_Resp Action_Splash Splash Goggles Critical PPE: Neoprene over Nitrile Sol_Conc->Action_Splash Sol_Dil->Action_Hood

Caption: PPE escalation logic based on physical state and quantity. Note the shift to P100 respirators for larger solid quantities.

Operational Handling Protocols

Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the container is opened, and the static-prone powder is disturbed.[2]

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Management: Use an anti-static gun or ionizer bar if available.[2] Quinoline derivatives are often dielectric solids that accumulate charge, causing "powder fly."[2]

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination or hydrolysis of residue.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (6-Ethyl-2-methylquinolin-4-ol has higher solubility in alcohols than water).[2]

Solubilization & Reaction[2]
  • Solvent Choice: This compound is sparingly soluble in neutral water.[2] Dissolve in DMSO, Methanol, or dilute acid (e.g., 0.1M HCl) where protonation of the nitrogen enhances solubility.[2]

  • Incompatibility: Avoid mixing with strong oxidizing agents (e.g., permanganates, peroxides) as the quinoline ring is susceptible to oxidative degradation, potentially releasing toxic NOx gases.

Waste Disposal & Deactivation

Do not dispose of down the drain.[3][4] Nitrogenous heterocycles are regulated environmental pollutants.[2]

Disposal Workflow

Disposal_Workflow Waste Waste Generation Classify Classification Waste->Classify Segregate Segregation Classify->Segregate Contains Nitrogen Non-Halogenated\nOrganic Waste Non-Halogenated Organic Waste Segregate->Non-Halogenated\nOrganic Waste Solvent: MeOH/DMSO Aqueous Waste\n(Basic/Acidic) Aqueous Waste (Basic/Acidic) Segregate->Aqueous Waste\n(Basic/Acidic) Solvent: Water Destruction Destruction Method High-Temp Incineration\n(>1100°C) High-Temp Incineration (>1100°C) Destruction->High-Temp Incineration\n(>1100°C) Required for N-Heterocycles Non-Halogenated\nOrganic Waste->Destruction Aqueous Waste\n(Basic/Acidic)->Destruction

Caption: Waste stream segregation for nitrogenous heterocycles. High-temperature incineration is mandatory to prevent leaching.

Specific Disposal Steps
  • Labeling: Tag waste containers clearly with "Organic Alkali" or "Nitrogenous Heterocycle."[2]

  • Segregation: Keep separate from oxidizer waste streams to prevent exothermic reactions in the waste drum.

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[2] Use a HEPA vacuum or wet-wipe method (dampen with methanol).[2]

    • Liquid: Absorb with vermiculite or sand.[2] Do not use sawdust (combustible).[2]

Emergency Response

Self-validating safety: Know the antidote/response before the accident.[2]

  • Eye Contact: Flush immediately with water for 15 minutes.[2][3] Critical: Lift eyelids to remove trapped particulates.[2]

  • Skin Contact: Wash with soap and water.[2] Avoid using ethanol for skin cleanup, as it may act as a vehicle, increasing the absorption of the lipophilic ethyl-quinoline into the bloodstream.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[2]

References

  • National Center for Biotechnology Information (PubChem). (n.d.).[2] Quinoline Derivatives - Compound Summary. Retrieved from [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.